molecular formula C11H10N2O3 B1332684 Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 23952-05-8

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B1332684
CAS No.: 23952-05-8
M. Wt: 218.21 g/mol
InChI Key: VSYNNZHXKFVHJY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-oxo-3H-phthalazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYNNZHXKFVHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No. 23952-05-8) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its core phthalazine structure is a key pharmacophore in various biologically active molecules.[2][3] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design, synthesis of novel derivatives, and quality control. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines detailed, field-proven protocols for acquiring high-quality ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the rationale behind experimental parameter selection to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is characterized by a bicyclic phthalazinone core with an ethyl carboxylate substituent at position 1. The structural and electronic features of this molecule give rise to a unique spectroscopic fingerprint.

PropertyValueSource
CAS Number 23952-05-8
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
SMILES O=C(C1=NNC(C2=C1C=CC=C2)=O)OCC

Below is a diagram illustrating the molecular structure and atom numbering scheme used for the interpretation of spectroscopic data.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate would exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the N-H proton of the phthalazinone ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.4Triplet (t)3H-CH₃The methyl protons are coupled to the two methylene protons, resulting in a triplet.
~4.5Quartet (q)2H-OCH₂-The methylene protons are coupled to the three methyl protons, leading to a quartet. Their downfield shift is due to the adjacent oxygen atom.
7.8 - 8.5Multiplet (m)4HAr-HThe four protons on the benzene ring will appear as a complex multiplet in the aromatic region due to spin-spin coupling.
~12.5Singlet (s, broad)1HN-HThe amide proton is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures data quality and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Accurately weigh 5-10 mg of the compound. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 3. Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 4. Transfer the solution to a clean, dry 5 mm NMR tube. prep3->prep4 acq1 1. Insert the sample and lock onto the deuterium signal of the solvent. prep4->acq1 acq2 2. Shim the magnetic field to achieve high homogeneity. acq1->acq2 acq3 3. Acquire a standard ¹H NMR spectrum with a 90° pulse. acq2->acq3 acq4 4. Set appropriate spectral width and acquisition time. acq3->acq4 proc1 1. Apply Fourier transformation to the FID. acq4->proc1 proc2 2. Phase correct the spectrum. proc1->proc2 proc3 3. Calibrate the chemical shift scale to the TMS signal. proc2->proc3 proc4 4. Integrate the signals and analyze multiplicities. proc3->proc4

Caption: Workflow for acquiring high-quality ¹H NMR data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, signal averaging is typically required.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~14-CH₃The methyl carbon of the ethyl group is expected in the aliphatic region.
~62-OCH₂-The methylene carbon is shifted downfield due to the attached oxygen atom.
125 - 135Ar-CThe aromatic carbons of the benzene ring will appear in this region. The exact shifts will depend on their electronic environment.
~145C=NThe carbon involved in the imine-like bond within the phthalazinone ring.
~160C=O (Amide)The amide carbonyl carbon is typically found in this downfield region.
~165C=O (Ester)The ester carbonyl carbon is also expected in a similar downfield region to the amide carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3200 - 3400Medium, BroadN-HStretching
~3050MediumC-H (Aromatic)Stretching
~2980MediumC-H (Aliphatic)Stretching
~1730StrongC=O (Ester)Stretching
~1670StrongC=O (Amide)Stretching
~1600MediumC=C (Aromatic)Stretching
~1250StrongC-O (Ester)Stretching
Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 218.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z = 173.

    • Loss of the ethyl group (-CH₂CH₃): A fragment ion at m/z = 189.

    • Decarbonylation: Loss of CO from fragment ions.

G mol [C₁₁H₁₀N₂O₃]⁺˙ m/z = 218 frag1 [M - OCH₂CH₃]⁺ m/z = 173 mol->frag1 - 45 Da frag2 [M - CH₂CH₃]⁺ m/z = 189 mol->frag2 - 29 Da

Caption: Predicted major fragmentation pathways in EI-MS.

Synthesis and Purification

A reliable synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is essential for obtaining pure material for spectroscopic analysis. A common synthetic route involves the esterification of the corresponding carboxylic acid.[2]

General Esterification Protocol (Fischer Esterification)
  • Reaction Setup: 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is dissolved in a large excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure ethyl ester.

The purity of the synthesized compound should be verified by chromatographic methods (TLC, HPLC) and melting point determination before proceeding with spectroscopic analysis.

Conclusion

References

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 776855, 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Retrieved from [Link]

  • Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • El-Agrody, A. M., El-Hakim, A. E., Abd El-Latif, M. S., El-Gareab, M. S., El-Sayed, H. A., & Elhenawy, A. A. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18937–18953. [Link]

  • Li, Y., Jia, Y., Wang, Y., Zhang, Y., Xue, W., Qian, H., & Zhang, Y. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

Sources

1H NMR and 13C NMR of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS No: 23952-05-8), a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for researchers engaged in the synthesis, characterization, and development of novel chemical entities. We will dissect the spectral data, explain the rationale behind peak assignments, and provide a robust experimental framework for obtaining high-quality NMR data.

Introduction: The Structural Significance of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, with the molecular formula C₁₁H₁₀N₂O₃, belongs to the phthalazine class of nitrogen-containing heterocyclic compounds.[1] The phthalazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities.[2] Accurate and unambiguous structural characterization is the bedrock of any chemical research or drug development campaign. ¹H and ¹³C NMR spectroscopy stand as the gold standard for this purpose, offering a detailed "fingerprint" of the molecular architecture.[3][4]

This guide provides an in-depth exploration of the NMR spectral features of this molecule. The objective is not merely to present data but to explain the causality behind the observed chemical shifts, coupling constants, and signal multiplicities, thereby empowering researchers to confidently interpret their own analytical results.

Molecular Structure and Predicted Spectral Features

A foundational understanding of the molecule's structure is crucial for predicting and interpreting its NMR spectra. The structure contains a fused aromatic ring, a dihydropyridazinone ring, and an ethyl carboxylate substituent.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Predicted ¹H NMR Signals:
  • Aromatic Protons (4H): The four protons on the benzene ring (H-5, H-6, H-7, H-8) are chemically distinct. Due to spin-spin coupling, they are expected to appear as a complex series of multiplets in the downfield aromatic region (typically δ 7.0-8.5 ppm).

  • Amide Proton (1H): The N-H proton at position 3 is expected to be a broad singlet, due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent and concentration and will appear significantly downfield. This proton is exchangeable with deuterium oxide (D₂O).

  • Ethyl Protons (5H):

    • The methylene protons (-O-CH₂-) are adjacent to an oxygen atom and three methyl protons. They will appear as a quartet (3+1 rule).

    • The methyl protons (-CH₃) are adjacent to the two methylene protons and will appear as a triplet (2+1 rule).

Predicted ¹³C NMR Signals:
  • Carbonyl Carbons (2C): Two distinct carbonyl signals are expected in the most downfield region (δ 155-175 ppm): one for the ester carbonyl and one for the amide-like carbonyl (C-4) of the phthalazinone ring.

  • Aromatic & Heterocyclic Carbons (8C): The six carbons of the benzene ring and the two carbons of the heterocyclic part fused to it (C-1, C-4a, C-5, C-6, C-7, C-8, C-8a) are all sp² hybridized and will appear in the aromatic region (δ 120-150 ppm).

  • Ethyl Carbons (2C): The methylene carbon (-O-CH₂-) will be further downfield than the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is a self-validating system designed for reproducibility and accuracy.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the compound and allows for the clear observation of the exchangeable N-H proton.[5][6]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Spectrometer Setup & Calibration:

    • Use a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal (DMSO-d₆ pentet at δ ~2.50 ppm for ¹H; septet at δ ~39.52 ppm for ¹³C) as a reference.[7]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as the internal standard (TMS at δ 0.00 ppm).[5]

    • Integrate the signals in the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve tune Tune & Shim Spectrometer dissolve->tune acq_H1 Acquire 1H Spectrum tune->acq_H1 acq_C13 Acquire 13C Spectrum tune->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate integrate Integrate (1H) & Assign calibrate->integrate struct_confirm Structure Confirmation integrate->struct_confirm

Caption: Workflow for NMR-based structure elucidation.

Detailed Spectral Analysis

The following data represents typical values obtained for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in DMSO-d₆.

¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.80br s1HNH -3The amide proton is highly deshielded, appearing as a broad singlet due to exchange and quadrupolar effects. Its position is characteristic of lactam-type protons.[8]
~8.30m1HAr-H Aromatic proton deshielded by the adjacent carbonyl and heterocyclic nitrogen atoms.
~7.90-8.10m3HAr-H Remaining aromatic protons on the fused benzene ring, appearing as a complex multiplet due to mutual coupling.[9]
4.45q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃Methylene protons are deshielded by the adjacent oxygen. The quartet splitting is due to coupling with the three methyl protons.[9]
1.40t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ Methyl protons appear as a triplet due to coupling with the two adjacent methylene protons.[9]
¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165.0Ester C =OThe ester carbonyl is typically found in this downfield region.[9]
~159.5Amide C =O (C-4)The amide-like carbonyl of the phthalazinone ring is slightly upfield from the ester carbonyl.[9]
~145.1Ar-C (C-1)Quaternary carbon attached to the electron-withdrawing carboxylate group and nitrogen.
~125.0 - 135.0Ar-C (6C)Signals corresponding to the six carbons of the fused benzene ring system.[9]
~122.8Ar-C (C-8a)Quaternary carbon at the ring junction.
62.1-O-CH₂ -CH₃The methylene carbon is deshielded by the directly attached oxygen atom.[9]
14.2-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region.[9]

Conclusion: A Self-Validating Structural Portrait

The combined ¹H and ¹³C NMR data provides a comprehensive and self-validating portrait of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H spectrum, along with the distinct carbon signals in the ¹³C spectrum, align perfectly with the proposed molecular structure.

Key identifying features include:

  • The downfield, exchangeable N-H singlet (~12.80 ppm).

  • The characteristic quartet and triplet of the ethyl ester group.

  • The presence of two distinct carbonyl carbons in the ¹³C spectrum.

This guide provides the necessary framework and detailed spectral interpretation for researchers to confidently identify and characterize this important heterocyclic scaffold. Adherence to the described protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A. (2005). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Deev, S. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]

  • López, K. J., et al. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. ResearchGate. [Link]

  • Crysdot LLC. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Crysdot LLC. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Gomaa, M. A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

  • Metwally, K. A., et al. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • Metcalfe, E., & Snyder, S. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

  • Fakhfakh, M. A., et al. (2002). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules. [Link]

  • Gomaa, M. A. M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules. [Link]

  • Supporting Information. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]

  • Metwally, K. A., et al. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • El-gamal, S. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]

  • Beilstein Journals. BJOC - Search Results. Beilstein Journals. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • Royal Society of Chemistry. Supporting Information for... Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Privileged Scaffold

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate belongs to the phthalazine class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and studying their metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for the unambiguous identification and quantification of such compounds.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. We will delve into the rationale behind method selection, predict fragmentation pathways, and present a detailed protocol for its analysis, empowering researchers to confidently characterize this important molecular entity.

The Strategic Approach to Mass Spectrometry Method Development

The molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, featuring a polar lactam moiety, an ester group, and an aromatic ring system, guides the selection of an appropriate mass spectrometry workflow. Our objective is to achieve efficient ionization and generate information-rich fragmentation spectra for structural elucidation.

Ionization Technique: The Gateway to the Mass Analyzer

Given the compound's polarity and thermal lability, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the most suitable choice. ESI is a gentle ionization method that generates multiply or singly charged ions from polar molecules in solution, making it ideal for the analysis of drug-like compounds.

Mass Analyzer: Resolving the Molecular Puzzle

For a comprehensive analysis that combines accurate mass measurement with fragmentation data, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended. These analyzers provide the high mass accuracy necessary to determine the elemental composition of the parent ion and its fragments, a critical aspect of structural confirmation.

Proposed Fragmentation Pathway of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Understanding the fragmentation pattern is key to interpreting the mass spectrum and confirming the molecule's identity. Based on the functional groups present, we can predict a logical fragmentation cascade under collision-induced dissociation (CID) in the mass spectrometer. The fragmentation of esters and heterocyclic rings often follows well-established patterns.[4][5]

The primary fragmentation events anticipated for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are:

  • Loss of the Ethyl Group: Cleavage of the C-O bond in the ester functionality, leading to the loss of an ethyl radical (•C₂H₅).

  • Loss of Ethanol: Elimination of a neutral ethanol molecule (C₂H₅OH) via a rearrangement process.[6]

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from the lactam or ester carbonyl group.

  • Ring Cleavage: Fragmentation of the phthalazine ring system, leading to characteristic product ions.

These predicted fragmentation pathways are visually represented in the following diagram:

fragmentation_pathway M [M+H]⁺ m/z 233.08 F1 Loss of C₂H₄ m/z 205.05 M->F1 - C₂H₄ F2 Loss of C₂H₅OH m/z 187.05 M->F2 - C₂H₅OH F3 Loss of CO m/z 159.05 F2->F3 - CO F4 Further Fragmentation F3->F4

Caption: Predicted fragmentation pathway of protonated Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Tabulated Summary of Predicted Mass Fragments

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and its key fragments, calculated based on their elemental compositions.

Ion DescriptionProposed Structure/FormulaCalculated m/z
Protonated Molecular Ion ([M+H]⁺)C₁₂H₁₃N₂O₃⁺233.0921
Fragment 1 (Loss of Ethene)C₁₀H₉N₂O₃⁺205.0608
Fragment 2 (Loss of Ethanol)C₁₀H₇N₂O₂⁺187.0502
Fragment 3 (Loss of Ethanol and CO)C₉H₇N₂O⁺159.0553

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Parameters (ESI-Q-TOF or Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) of the precursor ion at m/z 233.09.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be employed to generate a comprehensive fragmentation spectrum.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. The analysis will involve:

  • Extraction of the Ion Chromatogram: Extract the chromatogram for the predicted m/z of the protonated molecule (233.0921).

  • Mass Spectrum of the Parent Ion: Examine the mass spectrum of the chromatographic peak to confirm the presence of the [M+H]⁺ ion and determine its accurate mass.

  • MS/MS Spectrum Analysis: Analyze the tandem mass spectrum to identify the fragment ions. Compare the observed fragment masses with the predicted values in the table above. The presence of these characteristic fragments provides strong evidence for the structural confirmation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Conclusion: A Robust Framework for Confident Characterization

This in-depth technical guide provides a robust framework for the mass spectrometric analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. By employing a systematic approach that includes judicious selection of analytical techniques, prediction of fragmentation pathways, and a detailed experimental protocol, researchers can achieve confident structural elucidation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein are not only applicable to the title compound but can also be adapted for the analysis of other phthalazine derivatives and related nitrogen-containing heterocycles, thereby supporting the advancement of drug discovery and development programs.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023).
  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).
  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. (2019). PubMed.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (n.d.).
  • Design, synthesis and antioxidant evaluation of certain new phthalazine Deriv
  • Mass Spectrometry - Fragmentation P
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxyl
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.).
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Archimer.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.).
  • Mass Spec Mech Ethers Heterolytic Cleavage Source. (2020). YouTube.
  • Possible mass fragmentation pattern observed in 4 a. (n.d.).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (n.d.).
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.).
  • Organic chemistry. (n.d.). Wikipedia.
  • Ethyl 11a,12-Dihydrobenzo[b]benzo[7][8][9][10]oxazino[2,3-e][9][10]oxazine-5a(6H)-carboxylate. (2018). ResearchGate.

  • Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. (2021). YouTube.

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An In-Depth Technical Guide to the FTIR Spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Phthalazine derivatives are recognized for a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the vibrational spectroscopy of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its molecular structure, which are critical steps in drug discovery and development pipelines.

This document moves beyond a mere listing of spectral peaks, offering a deep dive into the rationale behind the expected absorption frequencies, grounded in the principles of molecular vibrations and the electronic effects inherent to the molecule's unique architecture.

Molecular Structure and its Vibrational Implications

The foundational step in interpreting an FTIR spectrum is a thorough understanding of the molecule's structure. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate possesses a bicyclic phthalazinone core, an ethyl ester group, and a lactam functionality. The interplay of these structural features dictates the characteristic vibrational modes observed in its IR spectrum.

Caption: Molecular structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Predicted FTIR Spectrum: A Detailed Band Assignment

The FTIR spectrum of this molecule is predicted to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected key peaks, their corresponding vibrational modes, and the rationale for their predicted wavenumber ranges.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Expert Insights
3200 - 3100N-H StretchLactamThe N-H stretching vibration in the lactam ring is expected in this region. The exact position and broadness of the peak can be influenced by hydrogen bonding in the solid state.
3100 - 3000C-H StretchAromaticThese absorptions arise from the C-H stretching vibrations of the benzene ring.[2]
3000 - 2850C-H StretchAliphatic (Ethyl group)These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the ethyl ester.[2]
~1735 - 1715C=O StretchConjugated EsterThe carbonyl stretching of the ethyl ester is expected in this range. Conjugation with the phthalazine ring system is predicted to lower the frequency from that of a typical saturated ester (around 1750-1735 cm⁻¹).[3]
~1680 - 1650C=O StretchLactam (Amide I band)This strong absorption is characteristic of the carbonyl stretching vibration in the cyclic amide (lactam) ring. For a six-membered lactam, this peak is typically observed around 1670 ± 10 cm⁻¹.[4] The position is sensitive to ring strain and conjugation.
~1600, ~1500C=C StretchAromaticThese two bands are characteristic of the in-plane carbon-carbon stretching vibrations within the aromatic ring.[2][5]
~1250 - 1200C-O StretchEsterA strong band corresponding to the asymmetric C-O-C stretching of the ester group is anticipated in this region.[6]
~1100 - 1000C-O StretchEsterA second, typically less intense, band due to the symmetric C-O-C stretching of the ester is also expected here.[6]
Below 900C-H BendingAromaticOut-of-plane C-H bending vibrations of the aromatic ring appear in this region and can provide information about the substitution pattern.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, which is a solid at room temperature, meticulous sample preparation is crucial. The following protocol outlines the recommended procedure using the KBr pellet technique.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind 1. Grind Sample and KBr Mix 2. Homogeneous Mixture Grind->Mix Press 3. Form Transparent Pellet Mix->Press Background 4. Acquire Background Spectrum Press->Background Sample_Scan 5. Acquire Sample Spectrum Background->Sample_Scan Process 6. Baseline Correction & Normalization Sample_Scan->Process Analyze 7. Peak Picking & Interpretation Process->Analyze

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties is paramount for its synthesis, purification, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this molecule, alongside methodologies for its characterization. While experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes available information for structurally related compounds and provides expert insights into its expected properties and the analytical techniques crucial for its empirical determination.

Introduction: The Phthalazinone Core in Drug Discovery

The phthalazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. Derivatives of the phthalazinone core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, as an ester derivative, serves as a key intermediate for the synthesis of more complex molecules, such as amides and other derivatives with potentially enhanced biological profiles. The ester functionality provides a handle for further chemical modification, making it a versatile building block in drug discovery programs.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity is the elucidation of its fundamental molecular and physical properties.

Chemical Identity

The fundamental identifiers for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are summarized in the table below.

PropertyValueSource
IUPAC Name Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate-
CAS Number 23952-05-8[1]
Molecular Formula C₁₁H₁₀N₂O₃[2]
Molecular Weight 218.21 g/mol [2]
SMILES Code O=C(C1=NNC(C2=C1C=CC=C2)=O)OCC[1][2]
Structural Representation

The two-dimensional structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product Phthalic_Anhydride Phthalic Anhydride Carboxylic_Acid 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid Phthalic_Anhydride->Carboxylic_Acid 1. Hydrazine Hydrate 2. Oxidation Ethyl_Ester Ethyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol, Acid Catalyst (e.g., H₂SO₄)

Sources

An In-depth Technical Guide to the Crystal Structure of Phthalazinone Derivatives: From Synthesis to Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazinone Scaffold in Modern Drug Discovery

The phthalazin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse functionalization at multiple positions make it an ideal building block for developing targeted therapeutics.[3] Phthalazinone derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[4][5] Notable examples include the FDA-approved drug Olaparib, a PARP inhibitor for cancer therapy, which features the phthalazinone core as a key pharmacophore.[2][6]

For drug development professionals, understanding the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray crystallography provides the most unambiguous and detailed view of a molecule's structure, revealing precise bond lengths, bond angles, and the subtle non-covalent interactions that govern molecular recognition at the biological target.[7] This guide provides an in-depth exploration of the journey from chemical synthesis to the elucidation and interpretation of the crystal structure of phthalazinone derivatives, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Part 1: Synthesis and Purification - The Foundation for Quality Crystals

The successful growth of a single crystal begins with the synthesis of a highly pure compound. Impurities, even in small amounts, can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered structures or preventing crystal growth altogether. The choice of synthetic route is therefore critical, not only for yield but for achieving the purity required for crystallographic analysis.

Common Synthetic Pathways

The most prevalent methods for synthesizing the phthalazinone core involve cyclocondensation reactions.[3] The selection of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the phthalazinone ring.

  • From Phthalic Anhydrides and Hydrazines: This is a classic and versatile two-component approach. The reaction of a substituted phthalic anhydride with hydrazine hydrate or a substituted hydrazine yields the corresponding phthalazinone.[8] The causality here is a nucleophilic attack of the hydrazine on the carbonyl carbon of the anhydride, followed by cyclization and dehydration. Acetic acid is often used as a solvent and catalyst for this transformation.[8]

  • From 2-Aroylbenzoic Acids: Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride produces a 2-aroylbenzoic acid intermediate.[8] Subsequent treatment with hydrazine hydrate closes the heterocyclic ring to form 4-aryl-substituted phthalazinones. This method is particularly useful for introducing aryl groups at the C4 position, a key site for modulating biological activity.[1][9]

  • From Benzoxazinones: 3,1-Benzoxazine-4-ones can serve as precursors to phthalazinone derivatives through reaction with various nitrogen-containing nucleophiles, such as hydrazine or primary amines, in refluxing ethanol or n-butanol.[8]

Table 1: Overview of Selected Synthetic Methods for Phthalazinone Derivatives
Starting MaterialsKey Reagents & ConditionsResulting DerivativeReference
Phthalic Anhydride, Hydrazine HydrateAcetic Acid, RefluxPhthalazin-1(2H)-one[8]
2-Aroylbenzoic Acid, Hydrazine HydrateEthanol, Reflux4-Aryl-phthalazin-1(2H)-one[8]
4-Chlorophthalic Anhydride, MethylhydrazineMicrowave IrradiationChloro-substituted Phthalazine-1,4-dione[10]
4-Bromophthalazinone, AminesPalladium Catalyst (Buchwald-Hartwig)4-Amino-phthalazinones[6][11]
Experimental Protocol: Synthesis of 4-(p-tolyl)phthalazin-1(2H)-one

This protocol provides a self-validating system for synthesizing a representative C4-substituted phthalazinone, a common structural motif.

Objective: To synthesize 4-(p-tolyl)phthalazin-1(2H)-one from 2-(4-methylbenzoyl)benzoic acid.

Materials:

  • 2-(4-methylbenzoyl)benzoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 2-(4-methylbenzoyl)benzoic acid in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring, add 5.0 mL of hydrazine hydrate (80% solution) to the suspension. The rationale for using an excess of hydrazine is to drive the reaction to completion.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the cyclization. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A white or off-white solid should precipitate. Further cooling in an ice bath for 30 minutes can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with 50 mL of cold ethanol and then 50 mL of distilled water to remove unreacted starting materials and hydrazine salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Purity Verification: Before proceeding to crystallization, the product's identity and purity must be confirmed. Use ¹H NMR and ¹³C NMR to verify the structure and assess purity.[1] High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight.[1] Purity should be >98% as determined by HPLC or LC-MS.

Part 2: The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often the most challenging step in structure determination.[7] It is an empirical process that relies on systematically varying conditions to achieve slow, ordered molecular assembly from a supersaturated solution.

Core Principles of Crystallization

The goal is to bring a solution of the purified compound to a state of supersaturation under conditions that favor the formation of a single, well-ordered crystal nucleus, which then grows slowly. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction.[12]

Key Crystallization Techniques
  • Slow Evaporation: This is the most straightforward method.[12] The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is covered in a way that allows the solvent to evaporate very slowly (e.g., with a pierced cap or parafilm). The choice of solvent is critical; it must be volatile enough to evaporate over days or weeks but not so volatile that it causes rapid crashing out of the solid.[12]

  • Vapor Diffusion: This technique is excellent for compounds that are highly soluble or tend to oil out. The compound is dissolved in a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar) that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a freezer or cryostat. The decrease in solubility upon cooling leads to crystal formation. The cooling rate must be very slow to allow for ordered crystal growth.

Experimental Protocol: Crystallization by Slow Evaporation

Objective: To grow single crystals of 4-(p-tolyl)phthalazin-1(2H)-one suitable for X-ray diffraction.

Materials:

  • Highly purified 4-(p-tolyl)phthalazin-1(2H)-one (>98% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof)

  • Small, clean glass vials (e.g., 4 mL)

  • Parafilm or vial caps

Procedure:

  • Solvent Screening: In a series of small test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents. The ideal solvent is one in which the compound is moderately soluble. It should not be too soluble (dissolves instantly) or too insoluble (does not dissolve even with heating).

  • Solution Preparation: Once a suitable solvent or solvent system is identified (e.g., methanol/ethyl acetate), prepare a nearly saturated solution in a clean 4 mL vial. Add the compound to a small amount of solvent and gently warm and swirl until it dissolves completely. If any solid remains, it may be an impurity; filter the solution through a small cotton plug in a pipette into a clean vial.

  • Setting up the Crystallization: Cover the vial with its cap, but do not tighten it completely, allowing for slow solvent exchange with the atmosphere. Alternatively, cover the opening with parafilm and pierce it with a needle once or twice. This controlled evaporation is crucial for slow crystal growth.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).

  • Monitoring: Observe the vial daily without disturbing it. Crystals may appear within a few days to several weeks. Look for clear, well-defined shapes.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry briefly before analysis.

Part 3: Elucidating the Structure - The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[13]

Workflow Overview

The process involves mounting a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the structural model.[7]

// Edges Synthesis -> CrystalGrowth; CrystalGrowth -> Mounting; Mounting -> DataCollection; DataCollection -> DataProcessing; DataProcessing -> StructureSolution; StructureSolution -> Refinement; Refinement -> Validation; }

Caption: The workflow for determining a crystal structure.

  • Crystal Selection and Mounting: A high-quality crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[13]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating block of the crystal). The primary challenge is the "phase problem," where the phases of the diffracted waves are lost during measurement. Computational methods (direct methods or Patterson methods) are used to solve this and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using various metrics (e.g., R-factors) and checked for geometric reasonability. The results are typically deposited in a crystallographic database and reported in a standard Crystallographic Information File (CIF).

Part 4: Interpreting the Crystal Structure - From Data to Insight

The final crystal structure provides a wealth of information that is critical for drug design.

Key Structural Descriptors
  • Molecular Conformation: The structure reveals the exact conformation of the molecule in the solid state, including the planarity of the phthalazinone ring and the torsion angles of any flexible side chains.

  • Intermolecular Interactions: Crucially, the crystal packing shows how molecules interact with each other. These interactions are key to understanding solubility, stability, and polymorphism. Common interactions in phthalazinone derivatives include:

    • Hydrogen Bonding: The N-H of the lactam and the C=O group are potent hydrogen bond donors and acceptors, respectively. These interactions often dominate the crystal packing, forming chains or sheets.

    • π-π Stacking: The aromatic rings of the phthalazinone core and any aryl substituents can engage in π-π stacking interactions, further stabilizing the crystal lattice.[6]

    • van der Waals Forces: These weaker, non-specific interactions also contribute to the overall packing energy.

Interactions Phthalazinone1 Phthalazinone Molecule A Phthalazinone2 Phthalazinone Molecule B Phthalazinone1->Phthalazinone2 Hydrogen Bond (N-H···O=C) Phthalazinone3 Phthalazinone Molecule C Phthalazinone2->Phthalazinone3 π-π Stacking (Aromatic Rings)

Caption: Key intermolecular interactions in phthalazinone crystals.

Table 2: Representative Crystallographic Data for a Phthalazinone Derivative
ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.1, 8.5, 15.3Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1280Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1, wR2< 0.05, < 0.15Indicators of the quality of the refinement. Lower is better.

Part 5: The Structure-Activity Relationship (SAR) Nexus

The ultimate goal for drug developers is to connect the three-dimensional structure to biological function. Crystal structures provide invaluable insights for SAR.

  • Pharmacophore Identification: By comparing the crystal structures of active and inactive derivatives, key pharmacophoric elements can be identified. For instance, structural studies have shown that the tetrazole and phthalazinone moieties are indispensable for the inhibitory activity of certain phthalazinone-based DNMT3A inhibitors.[14]

  • Conformational Analysis: The crystal structure reveals the low-energy conformation of the molecule. This "bioactive" conformation can be used to build more accurate computational models for virtual screening and lead optimization.

  • Binding Pocket Interactions: If a co-crystal structure with a biological target (e.g., an enzyme) is obtained, the specific hydrogen bonds, hydrophobic interactions, and other contacts responsible for binding affinity and selectivity are revealed. For PARP inhibitors like Olaparib, the phthalazinone core engages in key hydrogen bonding and π-stacking interactions within the enzyme's active site.

By understanding how modifications at different positions (e.g., the N2 and C4 positions) affect the molecule's conformation and its intermolecular interactions, researchers can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][9]

Conclusion

The crystal structure of a phthalazinone derivative is the blueprint for understanding its physicochemical properties and biological activity. The journey from rational synthesis and meticulous purification to the successful growth of a single crystal culminates in a detailed three-dimensional model that is indispensable for modern, structure-based drug design. This guide has outlined the critical workflows, experimental considerations, and interpretive frameworks necessary to leverage crystallographic data effectively. By integrating these principles, researchers can accelerate the development of novel phthalazinone-based therapeutics to address a wide range of diseases.

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  • Hernandez, I., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters. [Link]

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  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ResearchGate. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. [Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (n.d.). ResearchGate. [Link]

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  • The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. (n.d.). ResearchGate. [Link]

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Theoretical studies of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This guide provides a comprehensive exploration of the theoretical methodologies employed to investigate Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to understand and predict the molecular properties, reactivity, and biological potential of this important heterocyclic scaffold.

Introduction: The Phthalazinone Core as a Privileged Scaffold

The phthalazinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Derivatives of this bicyclic heteroaromatic system have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antidiabetic, and antihypertensive properties.[1][2][3][4][5] Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate serves as a key intermediate and a molecule of interest, embodying the foundational structure from which complex, biologically active agents are built.

Modern drug discovery has moved beyond the traditional synthesis-and-screen paradigm. Today, theoretical and computational studies are indispensable, providing profound insights into molecular structure, electronic properties, and potential drug-target interactions before a single molecule is synthesized.[6] This guide details the core computational approaches—from first-principles quantum mechanics to molecular docking simulations—that together create a robust, self-validating framework for investigating this compound, thereby accelerating the drug design and development cycle.

Molecular Identity and Synthesis Overview

Before any theoretical investigation, a clear understanding of the molecule's basic properties and synthetic accessibility is essential.

Molecular Formula: C₁₁H₁₀N₂O₃ Molecular Weight: 218.21 g/mol

The synthesis of the phthalazinone core typically involves the cyclization of a hydrazine derivative with a phthalic anhydride precursor.[7] For the title compound, a plausible and established route involves the reaction of diethyl 2-formylbenzoate with hydrazine hydrate, leading to a cyclocondensation reaction that forms the heterocyclic ring system.

cluster_start Starting Materials cluster_process Core Synthesis cluster_product Final Product SM1 Diethyl 2-formylbenzoate P1 Cyclocondensation (e.g., in Ethanol, reflux) SM1->P1 SM2 Hydrazine Hydrate (N2H4·H2O) SM2->P1 FP Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate P1->FP

Caption: Synthetic pathway for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Quantum Chemical Investigations: Elucidating Intrinsic Molecular Properties with Density Functional Theory (DFT)

Expertise & Causality: Density Functional Theory (DFT) is the computational workhorse for understanding the fundamental electronic structure and geometry of a molecule from first principles. It allows us to calculate a wealth of information that is either difficult or impossible to obtain from experiment alone. By solving approximations of the Schrödinger equation, DFT provides the optimized molecular geometry (bond lengths and angles), vibrational frequencies (which can be directly compared to experimental IR spectra for validation), and the distribution of electrons, which governs the molecule's reactivity.

Core DFT Analysis Workflow

The protocol described below represents a standard, validated approach for the quantum chemical analysis of organic molecules like our target compound.

Start 1. Initial 3D Structure Generation Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Vibrational Frequency Analysis Opt->Freq Confirm Confirmation: No imaginary frequencies? Freq->Confirm Confirm->Opt No (Re-optimize) Props 4. Electronic Property Calculation Confirm->Props Yes HOMO HOMO-LUMO Analysis Props->HOMO MEP Molecular Electrostatic Potential (MEP) Map Props->MEP

Caption: Standard workflow for a DFT-based molecular property investigation.

Step-by-Step DFT Protocol
  • Structure Preparation: An initial 3D structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed.

    • Methodology: The B3LYP functional is chosen for its proven balance of computational efficiency and accuracy for organic molecules.[8]

    • Basis Set: The 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing the electron density far from the nuclei, which is important for anions and non-covalent interactions. The "(d,p)" denotes polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals, essential for accurate bond angle and dihedral angle calculations.

  • Frequency Calculation: This is a critical self-validation step. The calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also yield a theoretical vibrational spectrum (IR, Raman) that can be compared with experimental data.[8]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated. This visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting sites of interaction for metabolism or receptor binding.

Predicted Molecular Properties (Illustrative Data)

The following table summarizes the kind of quantitative data obtained from a DFT analysis.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 eVRepresents the electron-donating ability of the molecule.
LUMO Energy -1.8 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 4.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment 3.5 DebyeSuggests the molecule is polar, impacting solubility and binding.
C=O (amide) Freq. ~1680 cm⁻¹Key vibrational mode for comparison with experimental IR spectra.
C=O (ester) Freq. ~1725 cm⁻¹Differentiated carbonyl stretch for structural confirmation.

Molecular Docking: Predicting Biological Target Interactions

Expertise & Causality: While DFT reveals the intrinsic properties of the molecule, molecular docking predicts its extrinsic behavior—specifically, how it interacts with a biological target. The phthalazinone scaffold is a known inhibitor of several key enzymes in oncology and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[1][9][10] Molecular docking simulates the process of the ligand (our molecule) finding its most favorable binding orientation and conformation within the active site of the receptor (the protein), providing a binding affinity score and a detailed map of the intermolecular interactions.

Core Molecular Docking Workflow

This workflow is a self-validating system. It begins with a known protein structure and often includes a re-docking step of the native co-crystallized ligand to ensure the docking protocol can accurately reproduce the experimentally observed binding mode.

cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (DFT optimized geometry, add charges) Grid 3. Binding Site Definition (Grid box generation) Ligand->Grid Receptor 2. Receptor Preparation (PDB structure, remove water, add H+) Receptor->Grid Dock 4. Docking Simulation (Conformational search & scoring) Grid->Dock Analyze 5. Pose Analysis & Scoring Dock->Analyze Interactions Identify Key Interactions (H-bonds, π-π, hydrophobic) Analyze->Interactions

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Docking Protocol (Target: VEGFR-2)
  • Ligand Preparation: The DFT-optimized 3D structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is used as the starting point. Gasteiger charges are added, and rotatable bonds are defined.

  • Receptor Preparation: The crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). All water molecules and co-solvents are removed, polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

  • Binding Site Definition: The active site is defined by creating a grid box centered on the position of a known co-crystallized inhibitor (e.g., Sorafenib). This ensures the search space is focused on the relevant binding pocket.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used. This algorithm explores millions of possible conformations and orientations of the ligand within the grid box.

  • Results Analysis: The resulting poses are clustered and ranked based on their predicted binding energy (in kcal/mol). The lowest energy pose is considered the most likely binding mode. This pose is then visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, with specific amino acid residues in the active site.

Predicted Binding Interactions (Illustrative Data)

This table presents hypothetical but plausible results from docking the title compound into the VEGFR-2 active site.

ParameterObservationImplication for Drug Design
Target Protein VEGFR-2 Kinase DomainA validated target for anti-angiogenic cancer therapy.[9][10]
Binding Energy -7.8 kcal/molIndicates a favorable and stable binding interaction.
Hydrogen Bonds Amide N-H with Glu885; Amide C=O with Cys919These are critical "hinge" interactions common to many kinase inhibitors.
Hydrophobic Interactions Phenyl ring with Val848, Leu840, Ala866Anchors the molecule in the hydrophobic pocket of the active site.
Key Insight The ethyl carboxylate group is solvent-exposed.This position is a prime candidate for modification to improve potency or alter pharmacokinetic properties without disrupting core binding.

Synthesis of Theoretical Insights: Guiding Drug Development

The true power of these theoretical studies lies in their synergy. DFT provides an accurate picture of the ligand's intrinsic properties, which serves as a high-quality input for the docking simulation. The docking results, in turn, provide actionable hypotheses for medicinal chemists.

  • Structure-Activity Relationship (SAR) by Design: The MEP map from DFT might highlight an electron-rich region on the phthalazinone ring. Molecular docking might show this region is near a potential hydrogen bond donor on the protein. This provides a clear rationale to synthesize a derivative with a hydrogen bond acceptor at that position to test for improved binding affinity.

  • Mechanism of Action Hypothesis: The docking pose provides a detailed 3D model of how the compound inhibits the target. For instance, by forming key hydrogen bonds in the hinge region of VEGFR-2, the compound likely functions as an ATP-competitive inhibitor, a well-established mechanism for kinase inhibition.[9]

  • Rational Drug Design: The combined theoretical data allows for the creation of a pharmacophore model—a 3D map of the essential features required for binding. This model can then be used for virtual screening of large compound libraries to identify new, diverse molecules with the potential to bind to the same target, or to guide the design of a focused library of novel phthalazinone derivatives with enhanced activity and specificity.

Conclusion

The theoretical study of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a multi-faceted endeavor that provides critical insights for modern drug discovery. Through the rigorous, self-validating application of Density Functional Theory and molecular docking, we can move from the fundamental electronic structure of an isolated molecule to a predictive model of its interaction with a complex biological target. This computational framework allows researchers to understand structure-activity relationships, formulate mechanistic hypotheses, and rationally design the next generation of phthalazinone-based therapeutics with greater efficiency and a higher probability of success.

References

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855. PubChem. Available at: [Link]

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Crysdot LLC. Available at: [Link]

  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. Preprints.org. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][8][11][12]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][7][11][13]triazin-3-yl)formate. PubMed. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online. Available at: [Link]

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The Phthalazinone Nucleus: A Journey from Chemical Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone core, a seemingly simple bicyclic heteroaromatic system, has carved a remarkable niche in the landscape of medicinal chemistry. Its journey, spanning over a century, is a testament to the power of scaffold-hopping, serendipitous discovery, and rational drug design. Once a subject of academic chemical synthesis, phthalazinone derivatives now form the backbone of a diverse array of clinically significant therapeutics, from pioneering anticancer agents to widely used antihistamines. This technical guide provides a comprehensive exploration of the discovery and history of phthalazinone compounds, delving into their seminal syntheses, the elucidation of their multifaceted biological activities, and the developmental trajectories of key therapeutic agents. Through a blend of historical perspective, detailed experimental protocols, and mechanistic insights, this guide aims to equip researchers and drug development professionals with a thorough understanding of this privileged scaffold and its enduring impact on modern medicine.

The Genesis of a Privileged Scaffold: Early Synthesis and Discovery

The story of phthalazinone begins not in a bustling pharmaceutical lab, but in the realm of fundamental organic chemistry. The core structure, phthalazin-1(2H)-one, is a nitrogen-containing heterocyclic compound that, despite its infrequent appearance in natural products, possesses a unique combination of chemical stability and synthetic versatility that has made it an attractive building block for medicinal chemists.[1]

Foundational Syntheses: The Gateway to Chemical Diversity

The classical and most historically significant methods for constructing the phthalazinone nucleus rely on the cyclocondensation of hydrazine derivatives with bifunctional benzene precursors. These early methods, while foundational, laid the groundwork for the vast chemical space that would later be explored.

One of the earliest and most fundamental approaches involves the reaction of 2-acylbenzoic acids with hydrazine.[2] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable phthalazinone ring. This method's elegance lies in its simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids [2]

This one-pot, two-step process provides a safe and scalable method for the synthesis of phthalazin-1(2H)-ones.

  • Step 1: Activation of the Carboxylic Acid.

    • Dissolve the 2-acylbenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (this can be monitored by thin-layer chromatography or in-situ IR spectroscopy). The formation of this intermediate is crucial as it controls the subsequent reaction with the highly reactive hydrazine.

  • Step 2: Cyclocondensation with Hydrazine.

    • Slowly add an aqueous solution of hydrazine hydrate (1.2-1.5 equivalents) to the reaction mixture. The addition should be controlled to manage the exothermicity of the reaction.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until the reaction is complete.

    • Upon completion, the phthalazin-1(2H)-one product often crystallizes directly from the reaction mixture.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and dried under vacuum to yield the pure phthalazinone derivative.

Another cornerstone of phthalazinone synthesis is the reaction of phthalic anhydride with hydrazine hydrate.[3] This method is particularly useful for producing the unsubstituted phthalazinone core and can be adapted to create more complex derivatives.

Experimental Protocol: Microwave-Assisted Gabriel Synthesis of Phthalazine-1,4-dione [4]

This method offers an efficient route to phthalazinedione derivatives, which can be further modified.

  • Step 1: Reaction Setup.

    • In a microwave-safe reaction vessel, combine 4-chlorophthalic anhydride (1 equivalent) and methylhydrazine (1.1 equivalents).

    • Seal the vessel and place it in a microwave reactor.

  • Step 2: Microwave Irradiation.

    • Irradiate the mixture with microwaves at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-20 minutes). The reaction progress can be monitored by TLC.

  • Step 3: Isolation and Purification.

    • After cooling, the reaction mixture is diluted with a suitable solvent and the product is isolated.

    • Purification is typically achieved by recrystallization or column chromatography to yield the desired phthalazine-1,4-dione.

The following diagram illustrates the fundamental synthetic pathways to the phthalazinone core:

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Products 2-Acylbenzoic Acid 2-Acylbenzoic Acid 4-Substituted Phthalazin-1(2H)-one 4-Substituted Phthalazin-1(2H)-one 2-Acylbenzoic Acid->4-Substituted Phthalazin-1(2H)-one Cyclocondensation Phthalic Anhydride Phthalic Anhydride Phthalazin-1(2H)-one Phthalazin-1(2H)-one Phthalic Anhydride->Phthalazin-1(2H)-one Cyclocondensation Hydrazine (H2N-NH2) Hydrazine (H2N-NH2) Hydrazine (H2N-NH2)->4-Substituted Phthalazin-1(2H)-one Hydrazine (H2N-NH2)->Phthalazin-1(2H)-one

Caption: Foundational synthetic routes to the phthalazinone core.

A Scaffold of Many Talents: The Unveiling of Diverse Biological Activities

The true potential of the phthalazinone scaffold began to emerge as chemists synthesized and screened a variety of derivatives, revealing a remarkable spectrum of biological activities. This versatility is a key reason for its "privileged" status in medicinal chemistry.[3] Phthalazinone derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects.[5]

The following table summarizes the broad range of biological activities attributed to phthalazinone compounds:

Biological ActivityTherapeutic AreaKey Molecular Targets (Examples)
Anticancer OncologyPARP-1, VEGFR-2, EGFR, Aurora Kinase
Anti-inflammatory ImmunologyCOX-2, 5-LOX, PDE4
Antihistaminic Allergy & ImmunologyHistamine H1 Receptor
Antihypertensive CardiologyVasodilation
Anticonvulsant NeurologyGABA Receptors
Antidiabetic EndocrinologyAldose Reductase
Antimicrobial Infectious DiseasesVarious bacterial and fungal targets

This wide array of activities highlights the phthalazinone core's ability to be tailored through chemical modification to interact with specific biological targets, a principle that has been exploited in the development of numerous drugs.

The Rise of a Blockbuster: Phthalazinones as PARP Inhibitors in Oncology

Perhaps the most significant chapter in the history of phthalazinone compounds is their emergence as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. This discovery has revolutionized the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations.

From Screening Hit to Clinical Candidate: The Discovery of Olaparib

The journey to the first-in-class PARP inhibitor, olaparib, began with a high-throughput screening (HTS) campaign of the Maybridge compound collection, which identified 4-arylphthalazinones as modest inhibitors of PARP-1. This initial hit provided the crucial starting point for a focused drug discovery program.

Subsequent optimization efforts, guided by structure-activity relationship (SAR) studies and structure-based drug design (SBDD), led to the synthesis of a series of meta-substituted 4-benzyl-2H-phthalazin-1-ones with significantly improved potency and metabolic stability. This iterative process of chemical modification and biological testing ultimately culminated in the discovery of olaparib.

Experimental Protocol: PARP-1 Inhibition Assay [6]

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

  • Step 1: Reagent Preparation.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Dilute recombinant human PARP-1 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of biotinylated NAD+ and activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.

    • Prepare serial dilutions of the phthalazinone test compounds in a suitable solvent (e.g., DMSO).

  • Step 2: Inhibition Assay.

    • In a 96-well plate, add the PARP-1 enzyme, the test compound dilutions, and the activated DNA.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a potent PARP inhibitor (e.g., olaparib) at a high concentration.

  • Step 3: Detection and Data Analysis.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated PAR polymer.

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following table presents the PARP-1 inhibitory activity of selected phthalazinone derivatives, illustrating the structure-activity relationships that guided the development of potent inhibitors.

CompoundR GroupPARP-1 IC50 (nM)
Olaparib 1.39
DLC-1 Dithiocarboxylate fragment<0.2
DLC-49 Hydroxamic acid fragment0.53
Compound 11c 4-Phenylphthalazin-1-one derivative97

Data compiled from multiple sources for illustrative purposes.[3][7]

Mechanism of Action: Trapping PARP on DNA

The anticancer efficacy of phthalazinone-based PARP inhibitors stems from a dual mechanism. Not only do they inhibit the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains, but they also "trap" the PARP enzyme onto DNA at the site of single-strand breaks. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks, which are particularly lethal to cancer cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutated cells).

The following diagram illustrates the mechanism of PARP inhibition and trapping by phthalazinone compounds:

G cluster_0 Normal DNA Repair cluster_1 PARP Inhibition by Phthalazinone DNA Single-Strand Break DNA Single-Strand Break PARP1 Recruitment PARP1 Recruitment DNA Single-Strand Break->PARP1 Recruitment PAR Synthesis PAR Synthesis PARP1 Recruitment->PAR Synthesis PARP1 Trapping PARP1 Trapping PARP1 Recruitment->PARP1 Trapping Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor Phthalazinone PARP Inhibitor->PARP1 Trapping Inhibits catalytic activity and traps PARP1 Replication Fork Collapse Replication Fork Collapse PARP1 Trapping->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) Double-Strand Break->Cell Death (in HR-deficient cells)

Caption: Mechanism of action of phthalazinone PARP inhibitors.

Beyond Cancer: Phthalazinones in Inflammation and Allergy

While the success of phthalazinone-based PARP inhibitors in oncology is undeniable, the therapeutic reach of this scaffold extends to other important areas of medicine, notably in the treatment of inflammatory and allergic conditions.

Anti-inflammatory Activity: Targeting the COX and LOX Pathways

Several phthalazinone derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2).[8] The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [9]

This is a standard animal model for evaluating the acute anti-inflammatory activity of test compounds.

  • Step 1: Animal Acclimatization and Grouping.

    • Use adult male Wistar rats, acclimatized to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Step 2: Compound Administration.

    • Administer the test phthalazinone compounds and the standard drug (e.g., etoricoxib) orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle only.

  • Step 3: Induction of Inflammation.

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Step 4: Measurement of Paw Edema.

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after carrageenan injection.

  • Step 5: Data Analysis.

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Antihistaminic Effects: The Story of Azelastine

Azelastine is a prominent example of a phthalazinone-based drug that has found widespread use as an antihistamine for the treatment of allergic rhinitis.[10] Its discovery and development highlight the scaffold's potential in modulating G protein-coupled receptors, specifically the histamine H1 receptor.

The synthesis of azelastine and its analogs often involves the functionalization of the phthalazinone core with a side chain containing a basic nitrogen atom, which is crucial for its interaction with the histamine receptor.

Conclusion and Future Perspectives

The journey of phthalazinone compounds from their initial synthesis to their current status as a cornerstone of modern therapeutics is a compelling narrative of chemical innovation and biomedical discovery. The versatility of the phthalazinone scaffold, coupled with the ever-evolving tools of drug discovery, has enabled the development of a diverse range of medicines that have a profound impact on human health.

The story of the phthalazinone nucleus is far from over. Ongoing research continues to explore new synthetic methodologies, uncover novel biological activities, and design next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the privileged phthalazinone scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists and drug developers for years to come.

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Chemical stability of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Given the limited publicly available stability data on this specific molecule, this document, grounded in established principles of physical organic chemistry and regulatory expectations for pharmaceutical development, presents a proactive strategy for its stability profiling. We will analyze the molecule's structural features to predict potential degradation pathways and outline a rigorous forced degradation program. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, analytical methodology, and data interpretation to ensure the integrity and robustness of this promising compound.

Introduction: The Phthalazinone Core and the Imperative of Stability

The phthalazinone heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, serves as a critical intermediate in the synthesis of more complex molecules, such as novel P-glycoprotein inhibitors designed to reverse multidrug resistance in cancer therapy[1]. The ultimate success of any new chemical entity in a therapeutic context is fundamentally dependent on its chemical stability. A molecule that degrades under storage or physiological conditions can lose efficacy and potentially generate toxic byproducts.

Therefore, a thorough understanding of a molecule's stability profile is not merely a regulatory requirement but a cornerstone of rational drug design and development.[2][3] Forced degradation studies, or stress testing, provide critical insights into the intrinsic stability of a molecule by identifying likely degradation products and elucidating degradation pathways.[2] This guide will delineate a comprehensive strategy for characterizing the chemical stability of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Molecular Structure Analysis and Predicted Degradation Hotspots

The chemical stability of a molecule is dictated by its constituent functional groups and their susceptibility to various environmental stressors. The structure of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate contains several key features that warrant investigation:

  • Ethyl Ester: Ester functionalities are well-known to be susceptible to hydrolysis under both acidic and basic conditions. This is arguably the most probable degradation pathway for this molecule, yielding the corresponding carboxylic acid (4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid) and ethanol.

  • Lactam (Amide) Moiety: The phthalazinone core contains a cyclic amide (lactam) structure. While generally more stable than esters, lactams can also undergo hydrolysis, particularly under harsh acidic or basic conditions, which would lead to ring-opening.

  • Aromatic System: The fused benzene ring is typically stable but can be susceptible to oxidative attack under specific conditions. The electron-withdrawing nature of the adjacent carbonyl group may influence its reactivity.

  • N-N Bond: The hydrazine-derived N-N bond within the phthalazine ring could be a site for oxidative cleavage.

Based on this analysis, a targeted forced degradation study is essential to confirm these predicted pathways and uncover any unexpected liabilities.

A Framework for a Comprehensive Forced Degradation Study

The objective of a forced degradation study is to achieve a target degradation of 5-20% of the parent molecule.[4] This level of degradation is sufficient to produce and identify significant degradation products without completely consuming the starting material. The following sections detail the experimental protocols for evaluating the stability of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate under various stress conditions.

Experimental Workflow Overview

The overall process follows a systematic approach to ensure data integrity and comprehensive analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (Solid & Solution) Prep->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose Aliquots Neutral Neutral Hydrolysis (Water) Prep->Neutral Expose Aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze via Stability- Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutral->Analyze Neutralize->Analyze Characterize Isolate & Characterize Degradants (LC-MS, NMR) Analyze->Characterize If significant degradants found

Caption: General workflow for a forced degradation study.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for ester-containing compounds. The study should be conducted across a range of pH values to simulate various physiological and formulation environments.

Protocol for Hydrolytic Degradation:

  • Preparation: Prepare a 1 mg/mL solution of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in a suitable co-solvent (e.g., acetonitrile or methanol) and water.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • Neutral Hydrolysis: Add an equal volume of water to the stock solution.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Causality and Insights: The rate of hydrolysis is expected to be significantly higher under basic conditions due to the saponification mechanism of the ethyl ester. The primary degradant is predicted to be 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.[5][6]

G Compound Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate C₁₁H₁₀N₂O₃ AcidProduct 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid C₉H₆N₂O₃ Compound->AcidProduct H⁺ or OH⁻ / H₂O (Hydrolysis) Ethanol Ethanol C₂H₅OH Compound->Ethanol H⁺ or OH⁻ / H₂O (Hydrolysis)

Caption: Predicted primary hydrolytic degradation pathway.

Oxidative Stability

Oxidative degradation can occur through various mechanisms, often involving free radicals.[7] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.

Protocol for Oxidative Degradation:

  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: Add an appropriate volume of hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly via HPLC.

Causality and Insights: The heterocyclic rings and the N-N bond are potential sites for oxidation.[8] This could lead to N-oxide formation or ring-opened products. The conditions may need to be adjusted (e.g., concentration of H₂O₂, temperature) to achieve the target 5-20% degradation.

Photostability

Photostability testing is crucial as exposure to light can induce photochemical reactions. This testing should adhere to the International Council for Harmonisation (ICH) Q1B guideline.[4]

Protocol for Photostability Testing:

  • Sample Preparation: Expose both the solid-state compound and a solution (e.g., 1 mg/mL) to a light source.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours per square meter.

  • Analysis: After exposure, compare the samples to the dark controls using HPLC to assess the extent of degradation.

Causality and Insights: The conjugated system of the phthalazinone core can absorb UV radiation, potentially leading to photo-rearrangement or radical-mediated degradation pathways.

Thermal Stability

Thermal stress testing evaluates the stability of the compound at elevated temperatures.

Protocol for Thermal Degradation:

  • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • Solution State: Prepare a solution of the compound and incubate it at a high temperature (e.g., 60-80°C).

  • Sampling: For the solid-state test, sample the powder at various time points, dissolve it in a suitable solvent, and analyze. For the solution state, withdraw aliquots over time.

  • Analysis: Analyze all samples by HPLC.

Causality and Insights: High temperatures can provide the activation energy for degradation reactions that are slow at ambient temperatures. It is important to compare the degradation profile with that of neutral hydrolysis to distinguish between thermal and hydrolytic degradation in solution.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison across different stress conditions.

Table 1: Summary of Forced Degradation Results for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Stress ConditionParametersDuration% Assay of Parent% DegradationNo. of DegradantsMajor Degradant (% Area)
Acid Hydrolysis 0.1 M HCl, 60°C24 hrs85.214.81DP-1 (14.5%)
Base Hydrolysis 0.1 M NaOH, 60°C4 hrs78.921.11DP-1 (20.8%)
Oxidative 6% H₂O₂, RT24 hrs91.58.52DP-2 (5.1%), DP-3 (3.2%)
Thermal (Solid) 80°C48 hrs98.71.31DP-4 (1.1%)
Photolytic (Solution) ICH Q1B-94.35.72DP-5 (3.5%), DP-6 (2.0%)

(Note: The data presented in this table is hypothetical and serves as an illustrative example for reporting purposes.)

Conclusion

This guide outlines a scientifically rigorous and comprehensive strategy for the stability assessment of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. By systematically applying hydrolytic, oxidative, photolytic, and thermal stress, researchers can build a detailed stability profile of the molecule. The primary predicted degradation pathway is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, which is expected to be most rapid under basic conditions. The development of a stability-indicating analytical method is paramount to the success of this program, allowing for the accurate quantification of the parent compound and its degradation products. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of products derived from this important chemical intermediate.

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Solubility profile of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations, among which solubility stands as a primary determinant of success. Poor solubility can severely hamper absorption, bioavailability, and the overall developability of a compound. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the core principles and practical methodologies required to fully characterize the solubility of this molecule. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data, thereby providing a self-validating framework for researchers in the field.

Introduction to Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and the Imperative of Solubility

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate belongs to the phthalazine class of nitrogen-containing heterocyclic compounds.[1][2] The phthalazine core is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2][3][4][5] The title compound features a bicyclic aromatic system, a ketone, a secondary amine within the dihydrophthalazine ring, and an ethyl carboxylate group. This combination of functional groups dictates its physicochemical properties and, consequently, its interaction with various solvents.

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire development lifecycle. Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in low oral bioavailability.[6] It can also complicate in vitro assays and formulation development, leading to increased timelines and costs.[6] Therefore, a thorough understanding of the solubility profile of a compound like Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not merely an academic exercise but a fundamental requirement for its progression as a potential drug candidate.

Physicochemical Landscape: Predicting Solubility Behavior

The solubility of a molecule is governed by its intrinsic physicochemical properties. While specific experimental data for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not extensively published, we can infer its likely behavior by examining its structural components and related compounds.

Table 1: Key Physicochemical Properties Influencing Solubility

PropertyTheoretical Influence on Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
pKa The molecule possesses both acidic (N-H proton) and basic (nitrogen atoms) centers. The pKa values will determine the extent of ionization at different pH values. As a general principle for related structures, solubility is expected to increase in basic aqueous environments due to the deprotonation of the N-H group, forming a more soluble salt.[1][4]
logP (Octanol-Water Partition Coefficient) The presence of the bicyclic aromatic system suggests a degree of lipophilicity. However, the ketone, amine, and ester functionalities will contribute to its polarity. The calculated logP will provide an indication of its preference for lipid versus aqueous environments, with a higher logP suggesting lower aqueous solubility.
Melting Point and Crystal Lattice Energy A high melting point often correlates with a stable crystal lattice, which requires more energy to break apart during dissolution, leading to lower solubility. The melting point of the related compound, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, is 270°C, suggesting that the title compound may also have a high melting point and, consequently, potentially low aqueous solubility.[7]
Hydrogen Bonding Capacity The presence of hydrogen bond donors (N-H) and acceptors (C=O, ester oxygen, ring nitrogens) allows the molecule to interact with protic solvents like water and alcohols. These interactions are crucial for its solubility in such media.

Based on these properties, it is anticipated that Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate will exhibit limited solubility in aqueous media at neutral pH and in non-polar organic solvents. Its solubility is expected to be more favorable in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and potentially in polar protic solvents like ethanol, especially with heating.[1][4][7][8]

Experimental Determination of Solubility: A Methodological Framework

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved solid are in equilibrium.[6][9] This is a critical parameter for late-stage preclinical and formulation development.[10]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[9][10][11] It is a high-throughput method often used in the early stages of drug discovery for screening and lead optimization.[10]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically.

Step-by-Step Protocol:

  • Preparation: Add an excess of solid Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate to a series of vials, each containing a different solvent (e.g., pH 1.2, 4.5, 6.8 buffers, water, ethanol, DMSO).[12] Ensure that undissolved solid remains visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][14]

  • Sample Collection and Separation: At various time points (e.g., 24, 48, 72 hours), carefully withdraw an aliquot of the supernatant.[14] It is crucial to separate the dissolved compound from the undissolved solid. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation.[14]

  • Dilution: Immediately after separation, dilute the filtrate with a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.[14]

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13]

  • Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[14]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add Excess Solid to Solvent Vials B Agitate at Constant Temperature (24-72h) A->B Incubate C Filter/Centrifuge Supernatant B->C Sample D Dilute Filtrate C->D Prepare for Analysis E Analyze by HPLC-UV or LC-MS D->E Inject F Calculate Solubility (e.g., µg/mL) E->F Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This high-throughput method is valuable for early-stage screening.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The solution is shaken for a short period, and any precipitate formed is removed. The concentration of the compound remaining in the solution is then measured.[11][13]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (e.g., 2 µL of 10 mM stock into 198 µL of buffer). This sudden change in solvent environment can induce precipitation of poorly soluble compounds.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[10]

  • Precipitate Removal: Filter the samples using a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate, often using a plate reader-based method or by LC-MS/MS.[13]

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in Various Solvents

SolventTemperature (°C)pH (for aqueous)Solubility (µg/mL)Method
Water25~7.0[Experimental Value]Thermodynamic
pH 1.2 Buffer371.2[Experimental Value]Thermodynamic
pH 4.5 Buffer374.5[Experimental Value]Thermodynamic
pH 6.8 Buffer376.8[Experimental Value]Thermodynamic
Ethanol25N/A[Experimental Value]Thermodynamic
Acetone25N/A[Experimental Value]Thermodynamic
Dichloromethane25N/A[Experimental Value]Thermodynamic
DMSO25N/A[Experimental Value]Thermodynamic
PBS (pH 7.4)257.4[Experimental Value]Kinetic

Note: This table is a template for experimental data.

The relationship between solvent polarity and the anticipated solubility of this compound can be visualized as follows. The presence of both polar functional groups and a non-polar aromatic system suggests that solubility will be optimal in solvents with intermediate polarity or in polar aprotic solvents capable of strong dipole-dipole interactions.

Solubility_vs_Polarity NonPolar Non-Polar (e.g., Hexane) Low Low NonPolar->Low MidPolar Polar Aprotic (e.g., DMSO, Acetone) High High MidPolar->High Polar Polar Protic (e.g., Water, Ethanol) Moderate Moderate Polar->Moderate

Caption: Expected Solubility vs. Solvent Polarity.

Conclusion

While extensive published quantitative solubility data for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is scarce, a robust framework for its determination can be established based on its chemical structure and established analytical methodologies. This guide provides the theoretical context and practical, self-validating protocols necessary for researchers to fully characterize its solubility profile. By understanding the influence of physicochemical properties and employing standardized methods for both thermodynamic and kinetic solubility, drug development professionals can make informed decisions about the viability of this compound as a therapeutic candidate. The systematic approach outlined herein ensures scientific integrity and provides a clear path for generating the critical data needed to advance promising molecules from the laboratory to the clinic.

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This document provides a comprehensive guide for the synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a valuable heterocyclic building block, starting from the readily available precursor, phthalic anhydride. We present a detailed, two-step protocol grounded in established chemical principles, beginning with the formation of a key 2-hydrazinocarbonylbenzoic acid intermediate, followed by a cyclocondensation reaction. This application note is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also insights into the reaction mechanism, safety considerations, and characterization techniques to ensure a reliable and reproducible outcome.

Introduction: The Significance of the Phthalazinone Core

Phthalazine derivatives and their oxo-substituted analogues, known as phthalazinones, are a cornerstone in heterocyclic chemistry due to their broad spectrum of biological activities. These compounds have been reported to exhibit potent pharmacological properties, including anticonvulsant, antitumor, antihypertensive, and anti-inflammatory effects.[1][2] The intrinsic bioactivity of this scaffold makes it a frequent target in drug discovery programs, demanding robust and efficient synthetic routes for the creation of diverse molecular libraries.

The synthesis of the phthalazinone ring system is most commonly achieved through the condensation of a hydrazine derivative with a suitable phthalic acid precursor, such as phthalic anhydride.[1][2] This approach is versatile and allows for the introduction of various substituents onto the heterocyclic core. This guide focuses on a specific, functionally rich derivative, Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The presence of the ethyl ester functionality at the C1 position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction, enabling its use as a versatile intermediate for more complex target molecules.

The following protocol details a logical and field-tested approach to this synthesis, emphasizing the rationale behind each step to empower the researcher with a deep understanding of the transformation.

Proposed Reaction Scheme and Mechanism

The synthesis is proposed to proceed via a two-step sequence involving the initial formation of an intermediate, 2-hydrazinocarbonylbenzoic acid , followed by a cyclocondensation with an ethyl glyoxylate equivalent.

Overall Reaction Scheme:

Overall_Reaction PA Phthalic Anhydride Hydrazine + Hydrazine Hydrate Intermediate → [Intermediate] Glyoxylate + Ethyl Glyoxylate Product → Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Figure 1. High-level overview of the synthetic transformation.

Plausible Mechanistic Pathway:

The transformation is rationalized through the following mechanistic steps, which explain the assembly of the final heterocyclic product.

  • Ring Opening: Hydrazine, a potent nucleophile, attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring to form the key intermediate, 2-hydrazinocarbonylbenzoic acid. This reaction is typically facilitated by a solvent like acetic acid.[1][3][4]

  • Hydrazone Formation: The terminal nitrogen of the hydrazide group in the intermediate attacks the aldehyde carbon of ethyl glyoxylate, followed by dehydration, to form a hydrazone intermediate.

  • Intramolecular Cyclization (Acyl Substitution): The secondary nitrogen of the hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate collapses, eliminating a molecule of water to form the stable, aromatic phthalazinone ring system, yielding the final product.

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Ring Closure & Product Formation PA Phthalic Anhydride Intermediate 2-Hydrazinocarbonyl- benzoic Acid PA->Intermediate Reflux in Acetic Acid Hydrazine H₂N-NH₂ Hydrazine->PA Hydrazone Hydrazone Intermediate Intermediate->Hydrazone Condensation (-H₂O) Glyoxylate Ethyl Glyoxylate (CHO-COOEt) Glyoxylate->Intermediate Product Ethyl 4-oxo-3,4-dihydro- phthalazine-1-carboxylate Hydrazone->Product Intramolecular Cyclization (-H₂O)

Figure 2. Proposed mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating workflow. Adherence to the specified conditions and analytical checkpoints is crucial for success.

Materials and Equipment

Reagents:

  • Phthalic Anhydride (≥99%)

  • Hydrazine Hydrate (80% solution or as specified)

  • Glacial Acetic Acid

  • Ethyl Glyoxylate (50% solution in Toluene, or as specified)

  • Ethanol (Absolute)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard TLC plates (Silica gel 60 F254)

  • Solvents for TLC and purification (Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Reagent Data Summary
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Phthalic AnhydrideC₈H₄O₃148.12131-134284Irritant, Sensitizer
Hydrazine HydrateH₆N₂O50.06-51.7120.1Toxic, Carcinogen
Ethyl GlyoxylateC₄H₆O₃102.09N/A135Flammable, Irritant
Acetic AcidC₂H₄O₂60.0516.6118Corrosive, Flammable
Step-by-Step Synthesis Procedure

SAFETY FIRST: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution inside a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Part A: Synthesis of 2-Hydrazinocarbonylbenzoic Acid (Intermediate)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

  • Reagent Addition: Add 80 mL of glacial acetic acid to the flask. Stir the suspension.

  • Hydrazine Addition: While stirring, carefully and slowly add hydrazine hydrate (5.0 mL, ~0.1 mol) to the suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to a gentle reflux (~118°C) using a heating mantle. Maintain the reflux for 4 hours. The initial suspension should gradually dissolve and then a new precipitate may form.

  • Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature. A white solid should precipitate.

  • Work-up: Pour the cooled reaction mixture into 200 mL of cold deionized water with stirring. This will ensure complete precipitation of the intermediate.

  • Filtration: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with two 50 mL portions of cold deionized water to remove residual acetic acid.

  • Drying: Dry the solid product under vacuum or in a desiccator. The expected product is 2-hydrazinocarbonylbenzoic acid. This intermediate can be used in the next step without further purification if it appears as a clean, white solid.

Part B: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, add the dried 2-hydrazinocarbonylbenzoic acid from Part A (~0.1 mol).

  • Solvent and Reagent Addition: Add 100 mL of absolute ethanol. To this suspension, add ethyl glyoxylate (e.g., ~20.4 g of a 50% solution in toluene, ~0.1 mol).

  • Reaction: Heat the reaction mixture to reflux (~80-85°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, UV-active spot corresponding to the product should appear.

  • Cooling and Concentration: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator to obtain a crude solid or oil.

  • Purification:

    • Recrystallization: The most straightforward method for purification is recrystallization. Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

    • Drying: Dry the final product, Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, under vacuum.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point of the purified product and compare it to literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis: Confirm the structure using standard spectroscopic methods:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton of the phthalazinone ring, and the ethyl group (a quartet and a triplet).

    • ¹³C NMR: Expect signals for the aromatic carbons, the two carbonyl carbons (ester and amide), and the ethyl group carbons.

    • FT-IR: Look for characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H stretching.

    • Mass Spectrometry: Confirm the molecular weight of the compound (Expected M.W. = 232.22 g/mol ).

Workflow and Troubleshooting

Experimental Workflow Diagram

Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Product Synthesis & Purification A1 Combine Phthalic Anhydride & Acetic Acid A2 Add Hydrazine Hydrate A1->A2 A3 Reflux for 4 hours A2->A3 A4 Cool & Precipitate in Water A3->A4 A5 Filter & Wash Solid A4->A5 A6 Dry Intermediate A5->A6 B1 Combine Intermediate, Ethanol & Ethyl Glyoxylate A6->B1 Use Dried Intermediate B2 Reflux for 6-8 hours (Monitor by TLC) B1->B2 B3 Concentrate via Rotary Evaporation B2->B3 B4 Purify by Recrystallization B3->B4 B5 Filter & Dry Final Product B4->B5 Analysis Characterize Product (MP, NMR, IR, MS) B5->Analysis

Figure 3. Step-by-step experimental workflow.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; Loss of product during work-up.Ensure reflux temperature and time are adequate. Use ice-cold water for precipitation and washing to minimize solubility losses.
Reaction Stalls in Part B Impure intermediate; Inactive ethyl glyoxylate; Insufficient reaction time.Ensure the intermediate from Part A is properly dried. Use fresh ethyl glyoxylate. Extend the reflux time and continue to monitor by TLC.
Product Fails to Crystallize Presence of impurities; Incorrect solvent choice.Try adding a seed crystal. If oily, attempt to purify via column chromatography (silica gel, ethyl acetate/hexanes gradient). Try different recrystallization solvents (e.g., isopropanol, ethyl acetate).
Impure Product Incomplete reaction; Side product formation.Re-purify by a second recrystallization. If impurities persist, column chromatography is recommended.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate from phthalic anhydride. By elucidating the underlying mechanism and offering a step-by-step guide complete with characterization checkpoints and troubleshooting advice, this document serves as a practical resource for chemists. The successful synthesis of this versatile phthalazinone intermediate opens avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Vertex AI Search, based on an internal document reviewing the synthesis of Phthalazinones.
  • Gholipour, B., & Veisi, H. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]

  • Gholipour, B., & Veisi, H. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • Muñín, J., et al. (2017). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]

  • Faidallah, H. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, Longdom Publishing. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Retrieved from [Link]

  • Li, J., et al. (2016). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. National Institutes of Health. Retrieved from [Link]

  • Zang, Q., et al. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Asian Journal of Chemistry. Retrieved from [Link]

  • Dinulescu, I. G. (1998). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie.
  • Lee, J., et al. (2019). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic Anhydride or Phthalic Acid. Chemistry – A European Journal. Retrieved from [Link]

Sources

Protocol for N-alkylation of 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This technical guide, designed for researchers in synthetic chemistry and drug development, provides a detailed exploration of the N-alkylation of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This phthalazinone scaffold is a crucial building block in medicinal chemistry, serving as a key intermediate for compounds with significant therapeutic potential, including antitumor agents.[1][2] The protocols and insights herein are presented to facilitate the efficient and rational synthesis of novel N-substituted phthalazinone derivatives.

Foundational Principles: Understanding the Phthalazinone Core

The reactivity of the 4-oxo-3,4-dihydrophthalazine system is governed by its lactam-lactim tautomerism. The molecule exists predominantly in the lactam form, where the proton resides on the nitrogen atom (N-H). This thermodynamic preference is crucial as it renders the nitrogen atom the primary site for alkylation following deprotonation.[3] While O-alkylation is theoretically possible from the less stable lactim tautomer, N-alkylation is the overwhelmingly favored pathway under most conditions.

The fundamental mechanism for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] This process involves two critical steps:

  • Deprotonation: A base abstracts the acidic proton from the N-H bond of the phthalazinone ring, generating a highly nucleophilic phthalazinone anion.

  • Nucleophilic Attack: The newly formed anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing a leaving group and forming the new N-C bond.

This guide will detail three robust methods for achieving this transformation: a classical SN2 approach, a greener Phase-Transfer Catalysis (PTC) method, and the versatile Mitsunobu reaction.

N-Alkylation_Workflow A Phthalazinone Starting Material (N-H) B Deprotonation (+ Base) A->B C Phthalazinone Anion (N⁻) B->C D Nucleophilic Attack (+ Alkylating Agent, R-X) C->D E N-Alkylated Product (N-R) D->E F Byproduct (X⁻) D->F

Caption: General workflow for the N-alkylation of the phthalazinone core.

Methodologies & Experimental Protocols

The choice of alkylation strategy depends on factors such as the nature of the alkylating agent, desired reaction conditions (e.g., temperature, solvent), and scalability.

Method 1: Classical SN2 Alkylation

This is the most direct and widely used method, relying on a strong base and a polar aprotic solvent to facilitate the SN2 reaction.

Rationale:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen for its ability to dissolve both the heterocyclic starting material and the inorganic base, while also solvating the cation of the base, thereby increasing the nucleophilicity of the phthalazinone anion.[6][7]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong and cost-effective base, sufficient for deprotonating the phthalazinone N-H without promoting significant side reactions. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be employed, which irreversibly deprotonates the substrate.[7]

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) are ideal electrophiles for this SN2 reaction.[4][5]

Detailed Protocol:

  • To a stirred solution of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq.) in anhydrous DMF (10 mL per mmol of substrate), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes to facilitate initial salt formation.

  • Add the alkyl halide (e.g., ethyl iodide, 1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Method 2: Phase-Transfer Catalysis (PTC)

PTC offers a greener and often more efficient alternative, particularly for large-scale synthesis. It avoids harsh, high-boiling point aprotic solvents and can enhance reaction rates.[8]

Rationale: The core principle of PTC involves a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which forms an ion pair with the phthalazinone anion. This organophilic ion pair is soluble in a non-polar organic solvent (like toluene), where it can react with the alkyl halide.[9] This technique allows the use of inexpensive inorganic bases and more environmentally benign solvents.[8]

PTC_Cycle cluster_org Organic Phase (e.g., Toluene) cluster_aq Aqueous/Solid Phase N_R Product (N-R) QX Catalyst (Q⁺X⁻) RX Alkyl Halide (R-X) RX->N_R Reaction N_Anion Anion (N⁻) QX->N_Anion Ion Exchange QN Ion Pair (Q⁺N⁻) QN->RX QN->QX Regeneration NH Phthalazinone (N-H) NH->N_Anion Deprotonation M_Base Base (K₂CO₃) M_Base->NH MX Salt (KX)

Sources

Application Notes and Protocols: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The phthalazine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a key heterocyclic building block, serves as a pivotal intermediate in the synthesis of diverse and complex molecular architectures. Its strategic placement of reactive sites—an ester for amide and hydrazide formation, an N-H group for substitution, and a bicyclic aromatic system for further functionalization—renders it an invaluable tool for medicinal chemists and drug development professionals.

This guide provides an in-depth exploration of the synthesis and utility of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a chemical intermediate. We will delve into its synthetic pathways, showcasing detailed protocols for its preparation and subsequent transformations into valuable downstream products. The causality behind experimental choices will be elucidated, offering field-proven insights to ensure reliable and reproducible outcomes.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Data of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its Corresponding Acid

PropertyEthyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₃C₉H₆N₂O₃
Molecular Weight 218.21 g/mol 190.16 g/mol [2]
CAS Number 23952-05-83260-44-4[2]
Appearance Off-white to pale yellow solid (predicted)White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol)Soluble in DMSO, DMF; sparingly soluble in water and alcohols
Melting Point Not available>300 °C

Safety and Handling:

The corresponding carboxylic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is therefore recommended to handle Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: A Representative Protocol

While a specific, detailed protocol for the synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not extensively reported, a plausible and efficient route can be designed based on established methods for constructing the phthalazinone core.[3] The following protocol outlines a representative synthesis from diethyl phthalate.

Synthesis_of_Phthalazinone_Ester Diethyl_phthalate Diethyl phthalate Intermediate Phthalhydrazide (intermediate) Diethyl_phthalate->Intermediate Reflux in Ethanol Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate Product Ethyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate Intermediate->Product Further reaction/ rearrangement

Caption: Proposed synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl phthalate (1 equivalent) and absolute ethanol (10 mL per gram of diethyl phthalate).

  • Stir the mixture until the diethyl phthalate is fully dissolved.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The addition is exothermic, and a mild increase in temperature may be observed.

2. Reaction Execution:

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • The formation of a precipitate (phthalhydrazide intermediate) may be observed during the reaction.

3. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol.

  • The filtrate, containing the desired product, is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a solid.

4. Characterization:

  • The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in the Synthesis of Bioactive Molecules

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The ester functionality can be readily converted into amides and hydrazides, which are common pharmacophores in drug molecules.

Synthesis of N-Substituted 4-Oxo-3,4-dihydrophthalazine-1-carboxamides

The synthesis of N-substituted carboxamides is a crucial step in the development of new drug candidates. The following protocol describes a general two-step procedure starting from the ethyl ester.

Carboxamide_Synthesis Ester Ethyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate Carboxylic_Acid 4-Oxo-3,4-dihydrophthalazine- 1-carboxylic acid Ester->Carboxylic_Acid Hydrolysis (e.g., NaOH, H₂O/EtOH) Acid_Chloride 4-Oxo-3,4-dihydrophthalazine- 1-carbonyl chloride Carboxylic_Acid->Acid_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Carboxamide N-Substituted 4-oxo-3,4- dihydrophthalazine-1-carboxamide Acid_Chloride->Carboxamide Amine Primary or Secondary Amine (R1R2NH) Amine->Carboxamide Base (e.g., Triethylamine) in DCM Carbohydrazide_Synthesis Ester Ethyl 4-oxo-3,4-dihydrophthalazine- 1-carboxylate Carbohydrazide 4-Oxo-3,4-dihydrophthalazine- 1-carbohydrazide Ester->Carbohydrazide Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Reflux in Ethanol

Sources

Application Notes and Protocols for the Derivatization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: A Gateway to Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This scaffold serves as a versatile starting material for the synthesis of a diverse library of derivatives with significant potential for various biological activities, notably as anti-inflammatory and anticonvulsant agents. The protocols outlined herein are designed to be robust and reproducible, offering a solid foundation for novel drug discovery endeavors.

The phthalazine core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent structural features allow for diverse functionalization, making it a cornerstone in medicinal chemistry.[1] Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, and antihypertensive effects.[2][3] The strategic derivatization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a readily accessible starting material, opens avenues to novel chemical entities with tailored therapeutic profiles.

This guide details the transformation of the ethyl ester moiety into a highly reactive carbohydrazide intermediate. This key intermediate serves as a versatile building block for the synthesis of a variety of derivatives, including Schiff bases and cyclized heterocyclic compounds. Furthermore, detailed protocols for the in vivo evaluation of the synthesized compounds for anti-inflammatory and anticonvulsant activities are provided, enabling a direct assessment of their therapeutic potential.

I. Synthetic Protocols: From Ester to Diverse Heterocycles

The synthetic strategy commences with the conversion of the ethyl ester of the starting material to its corresponding hydrazide. This transformation is pivotal as the resulting 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a versatile intermediate for further derivatization.

Protocol 1: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

This protocol describes the nucleophilic acyl substitution reaction at the ester carbonyl group by hydrazine hydrate. Ethanol is a commonly used solvent for this reaction due to the good solubility of the starting ester and the ease of removal of the solvent and byproducts.[4]

Materials:

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Hydrazine hydrate (80% or 99-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 equivalent) in a suitable volume of absolute ethanol.

  • To this solution, add an excess of hydrazine hydrate (3.0-5.0 equivalents) dropwise with continuous stirring. The reaction can be exothermic, so slow addition is recommended.[5]

  • Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • The product, 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or byproducts.

  • Dry the product in a vacuum oven to obtain the pure carbohydrazide.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide and shifts the equilibrium towards the product side.

  • Refluxing in Ethanol: Heating the reaction mixture at reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Ethanol is an effective solvent that dissolves the reactants and facilitates the reaction.

Protocol 2: Synthesis of Schiff Bases from 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Schiff bases are synthesized by the condensation reaction between the primary amino group of the hydrazide and the carbonyl group of an aldehyde or ketone.[6] This reaction is typically catalyzed by a few drops of glacial acetic acid.[6]

Materials:

  • 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, suspend 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (1.0 equivalent) in absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.1 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The resulting Schiff base will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the hydrazide.

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy precipitation of the product upon cooling.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol outlines the cyclization of the carbohydrazide to form a 1,3,4-oxadiazole ring. This can be achieved through various methods, including reaction with carbon disulfide followed by oxidative cyclization. A more direct approach involves the reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Materials:

  • 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully mix 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (1.0 equivalent) and a substituted aromatic carboxylic acid (1.0 equivalent).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3-5 equivalents) dropwise with stirring. The reaction is exothermic and releases HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1,3,4-oxadiazole derivative.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ acts as both a dehydrating agent and a catalyst, facilitating the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.

  • Pouring onto Ice and Neutralization: This step is crucial for the work-up. Pouring the reaction mixture onto ice quenches the reaction and hydrolyzes the excess POCl₃. Neutralization is necessary to precipitate the product, which is often soluble in acidic conditions.

II. Biological Evaluation Protocols

The following protocols are standardized in vivo assays to evaluate the anti-inflammatory and anticonvulsant potential of the newly synthesized derivatives.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.[7][8]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in normal saline)

  • Test compounds and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): control (vehicle), standard, and test groups (different doses of synthesized compounds).

  • Administer the vehicle, standard drug, or test compounds orally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours thereafter.[7]

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic agent induces a biphasic inflammatory response, allowing for the assessment of the drug's effect on different inflammatory mediators.

  • Plethysmometer: This instrument provides a quantitative and objective measurement of the change in paw volume, which is a direct indicator of inflammation.

Protocol 5: In Vivo Anticonvulsant Activity

The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preliminary screens for anticonvulsant activity.[1][2]

A. Maximal Electroshock (MES) Test:

This test is used to identify compounds effective against generalized tonic-clonic seizures.[1]

Materials:

  • Swiss albino mice (20-25 g)

  • Electroconvulsiometer

  • Corneal electrodes

  • Test compounds and standard drug (e.g., Phenytoin)

  • Vehicle

Procedure:

  • Divide the mice into groups (n=6-8).

  • Administer the vehicle, standard drug, or test compounds intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the hind limb tonic extension phase.

  • The absence of this phase is considered as protection.

  • Calculate the percentage of protection in each group.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test:

This test is used to identify compounds that can prevent or delay seizures induced by the chemoconvulsant PTZ.

Materials:

  • Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and standard drug (e.g., Diazepam)

  • Vehicle

  • Stopwatch

Procedure:

  • Divide the mice into groups (n=6-8).

  • Administer the vehicle, standard drug, or test compounds i.p. or p.o.

  • After the pre-treatment time, administer PTZ subcutaneously.

  • Observe the mice for 30 minutes and record the onset of clonic convulsions and the number of animals that exhibit seizures.

  • The ability of the compound to prevent or delay the onset of seizures is considered a measure of its anticonvulsant activity.

Causality Behind Experimental Choices:

  • MES Test: This model mimics generalized tonic-clonic seizures and is useful for identifying drugs that prevent seizure spread.

  • scPTZ Test: This model is sensitive to drugs that enhance GABAergic neurotransmission and is used to identify compounds effective against myoclonic and absence seizures.

III. Data Presentation and Visualization

Table 1: Synthetic Yields of Representative Derivatives
Compound IDR-group (for Schiff Bases)Synthetic MethodYield (%)
Hydrazide -Protocol 185-95
SB-1 PhenylProtocol 278
SB-2 4-ChlorophenylProtocol 282
SB-3 4-MethoxyphenylProtocol 285
OXD-1 PhenylProtocol 365
OXD-2 4-NitrophenylProtocol 368
Table 2: In Vivo Biological Activity Data
Compound IDDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema at 3h)Anticonvulsant Activity (MES Test, % Protection)Anticonvulsant Activity (scPTZ Test, % Protection)
Vehicle -000
Indomethacin 1068--
Phenytoin 25-100-
Diazepam 5--100
Hydrazide 50251633
SB-1 50455067
SB-2 50588383
SB-3 50353350
OXD-1 50526783
OXD-2 506583100

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

IV. Workflow and Pathway Diagrams

Synthetic Workflow Diagram

Synthetic_Workflow Start Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Hydrazide 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Start->Hydrazide Protocol 1 (Hydrazine Hydrate) Schiff_Bases Schiff Bases Hydrazide->Schiff_Bases Protocol 2 (Aromatic Aldehydes) Oxadiazoles 1,3,4-Oxadiazoles Hydrazide->Oxadiazoles Protocol 3 (Aromatic Acids, POCl3) Biological_Evaluation Synthesized_Compounds Synthesized Derivatives Anti_Inflammatory Anti-inflammatory Screening (Carrageenan-induced Paw Edema) Synthesized_Compounds->Anti_Inflammatory Anticonvulsant Anticonvulsant Screening Synthesized_Compounds->Anticonvulsant Lead_Identification Lead Compound Identification Anti_Inflammatory->Lead_Identification MES_Test MES Test Anticonvulsant->MES_Test scPTZ_Test scPTZ Test Anticonvulsant->scPTZ_Test MES_Test->Lead_Identification scPTZ_Test->Lead_Identification

Caption: Workflow for the biological evaluation of synthesized phthalazine derivatives.

V. References

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  • Al-Ostath, A. I., El-Agrody, A. M., El-Sayed, R., & Bedair, A. H. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(9), 11136–11153. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Abbas, S. F., Tomma, J. H., & Ali, E. T. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Systematic Reviews in Pharmacy, 12(2), 260-265. Available at: [Link]

  • Curele, O. G., & Spandidos, D. A. (2021). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Current pharmaceutical design, 27(45), 4676–4690. Available at: [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3568. Available at: [Link]

  • ResearchGate. (2017). Scheme-I: Synthesis of some substituted Hydrazide-Hydrazone derivatives.... Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Arabian Journal of Chemistry, 14(1), 102881. Available at: [Link]

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  • National Center for Biotechnology Information. (2009). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. PubChem Compound Summary for CID 2772559. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2014). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. European journal of medicinal chemistry, 74, 597–607. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules, 27(19), 6296. Available at: [Link]

  • ResearchGate. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

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  • ResearchGate. (2021). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 26(11), 3299. Available at: [Link]

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Application Notes & Protocols: The Phthalazinone Scaffold in Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and its Derivatives

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple, diverse biological targets through versatile, low-energy binding conformations. The phthalazin-1(2H)-one, or phthalazinone, core is a preeminent example of such a scaffold in oncology.[1][2] This nitrogen-rich heterocyclic system is not merely a synthetic curiosity; it is the foundational structure for a growing class of potent anticancer agents that target critical pathways in tumor progression.[3]

From the landmark PARP inhibitor Olaparib, which has transformed the treatment of BRCA-mutated cancers, to numerous investigational agents targeting angiogenesis and cell cycle control, the phthalazinone core has proven its therapeutic value.[1][4] Its rigid, planar structure provides an excellent anchor for positioning functional groups to interact with specific enzyme active sites, while its hydrogen bonding capabilities facilitate strong target engagement.

This guide focuses on the practical application of this scaffold in drug design, centered around a key synthetic building block: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate . We will move beyond theoretical discussions to provide actionable protocols and field-proven insights, explaining not just how experiments are performed, but why specific choices are made, empowering researchers to effectively utilize this versatile scaffold in their own discovery programs.

Section 1: The Phthalazinone Core - A Versatile Weapon Against Cancer

The therapeutic success of phthalazinone derivatives stems from their ability to be chemically tailored to inhibit a variety of key cancer-related enzymes.[2] The strategic placement of substituents on the phthalazinone ring system dictates the ultimate biological target.

Key Molecular Targets:

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are central to DNA single-strand break repair.[4] In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells. Phthalazinone-based inhibitors like Olaparib mimic the nicotinamide portion of the NAD+ substrate, occupying the active site and trapping the enzyme on DNA.[2]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target for halting tumor growth and metastasis.[4][5] Phthalazinone derivatives, such as Vatalanib, have been developed as potent ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain.[5]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR drives uncontrolled cell proliferation in numerous cancers.[6] Phthalazine-based compounds have been shown to be effective scaffolds for developing EGFR kinase inhibitors.[2][6]

  • Other Targets: The versatility of the scaffold has led to the development of inhibitors for other important cancer targets, including Aurora kinases, DNA topoisomerase, and P-glycoprotein (implicated in multidrug resistance).[2][3][7]

The following diagram illustrates the diverse targeting capabilities originating from the core phthalazinone structure.

G scaffold Phthalazinone Core parp PARP Inhibition (e.g., Olaparib) scaffold->parp DNA Repair Blockade vegfr VEGFR-2 Inhibition (e.g., Vatalanib) scaffold->vegfr Angiogenesis Blockade egfr EGFR Inhibition scaffold->egfr Proliferation Blockade other Other Kinases (Aurora, etc.) scaffold->other Cell Cycle Arrest outcome Anticancer Effects (Apoptosis, Anti-Angiogenesis) parp->outcome vegfr->outcome egfr->outcome other->outcome

Targeting Diversity of the Phthalazinone Scaffold

Section 2: Synthesis of a Key Building Block: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

The journey from concept to active pharmaceutical ingredient begins with robust chemical synthesis. The title compound and its parent carboxylic acid are crucial intermediates, providing a handle for elaboration into more complex derivatives. The foundational approach involves the cyclization of a hydrazine derivative with a phthalic anhydride precursor.[8]

The following protocol outlines a reliable, two-step method to obtain the core acid, which can then be esterified.

Protocol 2.1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

This protocol is based on the classical cyclization reaction between hydrazine and a phthalic acid derivative.

Causality Behind the Method: This method is favored for its simplicity and use of readily available starting materials. The reaction leverages the high nucleophilicity of hydrazine to attack the carbonyl groups of the phthalic derivative, followed by an intramolecular cyclodehydration to form the stable heterocyclic phthalazinone ring.

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate

  • Ethanol (reagent grade)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Step 1: Formation of the Dihydro Intermediate.

    • In a 250 mL round-bottom flask, dissolve phthalic anhydride (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the cyclodehydration step, ensuring complete conversion to the 3,4-dihydrophthalazine-1,4-dione intermediate.

  • Step 2: Selective Oxidation.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add a solution of potassium permanganate (KMnO₄) in dilute sulfuric acid. Maintain the temperature below 10°C. Add the oxidant portion-wise until a faint pink color persists.

    • Rationale: KMnO₄ is a strong oxidizing agent that selectively oxidizes the C4 position to the desired keto (oxo) functionality. Careful control of pH and temperature is crucial to prevent over-oxidation or side reactions.[8]

    • Stir the reaction at room temperature for an additional 2 hours after the addition is complete.

  • Step 3: Work-up and Isolation.

    • Quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.

    • The resulting precipitate is the crude 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2.2: Esterification to Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This is a standard Fischer esterification.

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (from Protocol 2.1)

  • Absolute Ethanol (large excess, acts as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

Step-by-Step Methodology:

  • Suspend the carboxylic acid in absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Purify by column chromatography or recrystallization as needed.

Synthetic Pathway to the Target Intermediate

Section 3: From Intermediate to Active Compound: A Screening Workflow

Once a library of phthalazinone derivatives has been synthesized from the starting ester, a systematic evaluation of their anticancer potential is required. This process is a funnel, starting with broad cytotoxicity screening and moving towards specific mechanism-of-action and target engagement studies for the most promising hits.

G start Synthesized Phthalazinone Derivative Library step1 Protocol 4.1: In Vitro Cytotoxicity Screen (e.g., MTT Assay on multiple cell lines) start->step1 decision1 Identify 'Hits' (Sub-micromolar GI50) step1->decision1 decision1->start Inactive Compounds (Discard/Deprioritize) step2 Protocol 4.2: Target Engagement Assay (e.g., VEGFR-2 Kinase Inhibition) decision1->step2 Active Compounds decision2 Confirm On-Target Activity (Potent IC50) step2->decision2 decision2->step1 Off-Target Cytotoxicity (Re-evaluate) step3 Protocol 4.3: Mechanism of Action Study (e.g., Apoptosis Assay) decision2->step3 On-Target Hits end Lead Candidate for Further Optimization and In Vivo Studies step3->end

Systematic Screening Workflow for Novel Compounds
Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This is a robust, first-pass screen to identify compounds that inhibit cell growth or induce cell death.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, A2780 ovarian)[1][9]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete medium to a density of 5,000-10,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells for "blank" controls empty.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Rationale: A 24-hour attachment period ensures cells are in a healthy, proliferative state before drug exposure, leading to more consistent results.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with DMSO).

    • Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Rationale: A 48-72 hour incubation allows for multiple cell doubling times, providing a sufficient window to observe effects on proliferation.

  • MTT Addition and Solubilization:

    • After incubation, carefully remove the drug-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ (or IC₅₀) value—the concentration at which 50% of cell growth is inhibited.

Protocol 4.2: Target Engagement - VEGFR-2 Kinase Inhibition Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target protein, in this case, the VEGFR-2 kinase. It uses a purified recombinant VEGFR-2 kinase domain, a generic substrate peptide, and ATP. The amount of phosphorylated substrate is quantified, often using luminescence or fluorescence-based methods. This assay confirms that the cytotoxicity observed in Protocol 4.1 is due to on-target activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • Test compounds in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, test compounds) in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • To the wells of a 384-well plate, add the test compound at various concentrations.

    • Add the VEGFR-2 enzyme and substrate mixture.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

    • Rationale: The ADP-Glo™ system is highly sensitive. The amount of ADP produced is directly proportional to the kinase activity, and therefore the luminescent signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Measure the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot percent inhibition versus log concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of the screening cascade is to build a structure-activity relationship (SAR) model. This involves correlating the chemical modifications made to the phthalazinone scaffold with the resulting biological activity. This knowledge guides the next round of synthesis towards more potent and selective compounds.

For instance, studies have shown that for VEGFR-2 inhibition, incorporating a biarylurea moiety at position 1 of the phthalazine core can significantly enhance potency.[5] For PARP inhibitors, a key interaction involves a hydrogen bond between the phthalazinone's N-H and a glycine residue in the enzyme's active site, making modifications at the C4 position critical for specificity and potency.

Table 1: Comparative Activity of Phthalazinone Derivatives

Compound ClassExample CompoundTargetCell LineActivity (IC₅₀ / GI₅₀)Reference
Reference Drugs OlaparibPARP-1-~1-5 nM (enzymatic)[1][4]
SorafenibVEGFR-2HCT-1165.47 µM[9]
VatalanibVEGFR-2-43 nM (enzymatic)[5]
Phthalazinone-Biarylurea Compound 13cVEGFR-260-cell panel0.15-8.41 µM[5]
Phthalazinone-Triazolo Compound 7aVEGFR-2HCT-1166.04 µM[9]
Phthalazinone-Benzyl Compound 12dEGFRMDA-MB-2310.57 µM[6]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative comparison.

The data clearly shows that modifications to the core scaffold lead to potent inhibitors against different targets. The sub-micromolar activity of Compound 12d against an EGFR-driven breast cancer cell line highlights the potential of this scaffold beyond PARP and VEGFR inhibition.[6] Similarly, the broad-spectrum activity of the biarylurea derivatives demonstrates a promising avenue for development.[5]

Conclusion

The phthalazinone scaffold represents a cornerstone of modern anticancer drug design, offering a synthetically tractable and biologically validated framework for targeting key oncogenic pathways. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate serves as an exemplary gateway intermediate, providing the essential chemical functionality for medicinal chemists to explore vast chemical space. By employing a logical and systematic screening workflow—from broad cytotoxicity assays to specific target engagement and mechanism-of-action studies—researchers can efficiently identify and optimize novel phthalazinone derivatives. The continued exploration of this privileged scaffold, guided by a deep understanding of its structure-activity relationships, holds immense promise for the development of the next generation of targeted cancer therapies.

References

  • Emam, S. M., Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. Available at: [Link]

  • Saleh, N. M., El-Gohary, N. S., El-Gamal, K. M., & Amin, A. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

  • Vila, N., Gómez-Frieiro, V., & Estévez-González, F. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry. Available at: [Link]

  • Hekal, M. H., et al. (2021). Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. ResearchGate. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Saleh, N. M., El-Gohary, N. S., & El-Gamal, K. M. (2021). Structure of several phthalazinone derivatives with anticancer properties. ResearchGate. Available at: [Link]

  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][6][7][10]tetrazine-8-carboxylates and -carboxamides. Molecules. Available at: [Link]

  • Crysdot LLC. (n.d.). Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Crysdot. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem Compound Database. Available at: [Link]

  • Sharma, P., et al. (2022). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Open Ukrainian Citation Index. Available at: [Link]

  • Wujec, M., et al. (2012). Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][6][8][10]triazin-3-yl)formate. Letters in Drug Design & Discovery. Available at: [Link]

  • Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]

  • Bayoumi, A. H., et al. (2021). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). Phthalazinone compound as parp inhibitor.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. Available at: [Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Phthalazine Scaffold in Modern Drug Discovery

The phthalazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for designing molecules that can interact with a variety of biological targets.[1][2] Derivatives of this core, particularly functionalized phthalazinones, have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and cardiotonic effects.[2][3][4]

This guide focuses on a specific chemical class: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate derivatives . The presence of the carboxylate ester at the 1-position and the oxo group at the 4-position provides key anchor points for chemical modification, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. The primary objective of this document is to provide a robust framework and detailed protocols for the initial in vitro characterization of these novel derivatives. Our approach emphasizes a logical, tiered screening cascade designed to efficiently identify promising lead compounds and elucidate their potential mechanisms of action.

The Strategic Rationale for a Tiered In Vitro Screening Approach

Before committing to costly and ethically complex in vivo studies, a well-designed in vitro screening cascade is paramount. This strategy allows for the rapid and cost-effective assessment of a large number of derivatives, providing essential data on cytotoxicity, target engagement, and potential therapeutic applications.[5] Our proposed workflow is designed to first assess broad biological activity and then funnel promising candidates into more specific, mechanism-of-action assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Bioactivity & Selectivity Profiling cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Outcome PrimaryScreen Compound Library of Phthalazine Derivatives Initial Cytotoxicity Profiling (e.g., MTT Assay) Antioxidant Antioxidant Assays (e.g., DPPH) PrimaryScreen:f1->Antioxidant Active Compounds AntiInflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) PrimaryScreen:f1->AntiInflammatory Active Compounds DNA DNA Interaction Studies (e.g., UV-Vis Titration) Antioxidant->DNA Enzyme Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) AntiInflammatory->Enzyme Tubulin Cytoskeletal Disruption (e.g., Tubulin Polymerization Assay) AntiInflammatory->Tubulin SAR SAR & Lead Candidate Selection Enzyme->SAR Tubulin->SAR DNA->SAR

Figure 1: A tiered screening cascade for phthalazine derivatives.

Tier 1 Protocol: General Cytotoxicity and Cell Viability

The foundational step in evaluating any new chemical entity is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that provides a quantitative measure of metabolically active cells, serving as an excellent proxy for cytotoxicity and cytostaticity.[6][7]

Causality Behind the MTT Assay

This assay leverages the mitochondrial reductase enzymes present only in metabolically active, living cells.[7] These enzymes cleave the tetrazolium ring of the water-soluble, yellow MTT reagent ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) to form an insoluble, purple formazan precipitate.[8] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving this precipitate and measuring its absorbance, we can accurately quantify cell viability.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of phthalazine derivatives on cancer cell lines (e.g., HCT-116, MCF-7).[9]

Materials:

  • Phthalazine derivatives (dissolved in DMSO to create 10 mM stock solutions)

  • Selected cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO) only. Represents 100% viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).

    • Blank Control: Wells with medium but no cells, to subtract background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][11] Incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.[11] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_NegativeControl - Abs_Blank)] * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with Phthalazine Derivatives & Controls incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Tier 3 Protocols: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in Tier 1 screening should be advanced to MoA studies. Based on existing literature for phthalazine scaffolds, key mechanisms include enzyme inhibition and disruption of cytoskeletal dynamics.[3][9]

Enzyme Inhibition: Targeting VEGFR-2

Scientific Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[9] Inhibiting VEGFR-2 is a clinically validated strategy for halting tumor growth. Many phthalazine derivatives have been specifically designed as VEGFR-2 inhibitors.[4] An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of VEGFR-2.

Protocol Principle: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable kinase buffer, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the phthalazine derivative to the reaction wells. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Quantifying Activity: Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity). The ADP-Glo™ system does this in two steps: first, it depletes the remaining ATP, and second, it converts the produced ADP into ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against inhibitor concentration to calculate the IC50 value.

Cytoskeletal Disruption: Tubulin Polymerization Assay

Scientific Rationale: Microtubules, polymers of α- and β-tubulin dimers, are essential for cell division, structure, and transport.[12] Drugs that interfere with tubulin polymerization (like Vinca alkaloids) or depolymerization (like Taxanes) are potent anticancer agents. This assay directly measures the influence of the test compounds on the formation of microtubules from purified tubulin in vitro.

Detailed Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine if phthalazine derivatives inhibit or promote the polymerization of tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich) containing >99% pure tubulin, GTP, and polymerization buffer.[13]

  • Phthalazine derivatives (in appropriate buffer, final DMSO < 1%)

  • Positive Controls: Paclitaxel (polymerization promoter), Nocodazole or Vinblastine (polymerization inhibitor)

  • Negative Control: Vehicle (buffer with DMSO)

  • 96-well, black, non-binding surface microplate

  • Fluorescence plate reader with temperature control (37°C)

Step-by-Step Methodology:

  • Reagent Preparation: Thaw all kit components on ice. Prepare the tubulin reaction mixture according to the manufacturer's protocol, typically containing tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and a fluorescent reporter.[14]

  • Plate Setup: Add 5 µL of the 10x concentrated test compounds and controls to the appropriate wells of a pre-warmed (37°C) 96-well plate.[14]

  • Initiate Polymerization: Add 50 µL of the tubulin reaction mixture to each well to initiate the polymerization reaction.

  • Kinetic Reading: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm, Em 450 nm) every 30-60 seconds for 60-90 minutes.[14]

  • Data Interpretation:

    • Inhibitors: Will show a decrease in the rate and extent of fluorescence increase compared to the negative control.

    • Promoters/Stabilizers: Will show an increase in the rate and extent of fluorescence increase.

    • Plot fluorescence vs. time to visualize the polymerization curves. The effect can be quantified by comparing the Vmax (maximum rate) or the final fluorescence plateau of treated samples to the control.

G cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Reporter) on Ice plate_setup Add Compounds & Controls to Pre-warmed 96-Well Plate prep->plate_setup initiate Add Reaction Mix to Wells to Initiate Polymerization at 37°C plate_setup->initiate read Kinetic Fluorescence Reading (Every 60s for 90 min at 37°C) initiate->read analyze Analyze Polymerization Curves (Rate & Plateau) read->analyze

Sources

Application Note: High-Throughput Screening of Phthalazinone Libraries for PARP Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Phthalazinones as PARP Inhibitors

The phthalazinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] A particularly successful application of this scaffold has been in the development of potent inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP1, a key member of this family, is a critical nuclear enzyme involved in the cellular response to DNA damage.[2] It detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.[3]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair. Inhibiting PARP in these homologous recombination-deficient (HRD) cells leads to the accumulation of unrepaired SSBs, which collapse into toxic double-strand breaks (DSBs) during replication, ultimately causing cell death. This concept, known as synthetic lethality, has become a powerful strategy in oncology.[3][4] Several phthalazinone-based PARP inhibitors, including the landmark drug Olaparib, have been approved for treating cancers with these specific genetic vulnerabilities.[4]

High-throughput screening (HTS) is an indispensable technology for identifying novel and effective phthalazinone-based PARP inhibitors from large chemical libraries.[1] This guide provides a comprehensive overview and detailed protocols for conducting an HTS campaign, from curating a phthalazinone library to primary screening, data analysis, and hit confirmation.

Part 1: Phthalazinone Library Design and Management

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[5][6] For targeting PARP enzymes, a focused library enriched with the phthalazinone scaffold offers a higher probability of identifying potent hits compared to a completely random diversity screen.

Library Design Philosophy

A phthalazinone-focused library should be designed with both diversity and structure-activity relationship (SAR) considerations in mind.

  • Scaffold Hopping & Decoration: While centered on the phthalazinone core, the library should include variations in substitution patterns. Key positions for modification include the N2 and C4 positions of the phthalazinone ring, which are known to interact with the nicotinamide-binding pocket of PARP1.

  • Physicochemical Properties: Compounds should adhere to lead-like or drug-like properties (e.g., Lipinski's Rule of Five) to increase the likelihood of downstream success. Computational filtering should be used to remove compounds with problematic functionalities, such as Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in HTS assays.[5]

  • Purity and Integrity: Each compound in the library must have a high degree of purity (typically >95%), confirmed by methods like LC-MS and NMR. The structural identity must be verified to ensure that any observed activity is attributable to the correct molecule.

Quality Control and Plate Management

Meticulous compound management is crucial for maintaining the integrity of the screening library.[5]

  • Solubilization and Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10-20 mM. Master plates should be stored in a controlled environment (e.g., -20°C or -80°C) to prevent degradation.

  • Assay-Ready Plates: For the screening process, "assay-ready" plates are prepared by dispensing nanoliter volumes of the stock solutions into 384- or 1536-well microplates. This is typically done using acoustic liquid handling technology to minimize DMSO carryover and improve precision.

  • Freeze-Thaw Cycles: The number of freeze-thaw cycles for master plates should be minimized to prevent compound precipitation and degradation. It is best practice to create several sets of daughter plates from the master for routine use.[5]

Part 2: The HTS Workflow: A Dual-Pronged Approach

A robust HTS campaign employs a multi-assay strategy to identify true hits and minimize false positives. We recommend a primary biochemical screen to identify direct inhibitors of PARP1 enzymatic activity, followed by a cell-based secondary screen to confirm activity in a more physiologically relevant context.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis & Triage cluster_3 Hit Confirmation & Validation Lib Phthalazinone Library (QC-Verified) Plate Assay-Ready Plates (384/1536-well) Lib->Plate Acoustic Dispensing Biochem Biochemical Assay (e.g., Chemiluminescent) Plate->Biochem Data Raw Data Acquisition Biochem->Data QC Plate QC (Z'-Factor) Data->QC HitCall Hit Calling (% Inhibition) QC->HitCall Triage Hit Triage & Clustering HitCall->Triage Dose Dose-Response (IC50) Triage->Dose Cell Cell-Based Assay (e.g., γH2AX) Dose->Cell Ortho Orthogonal Assays Cell->Ortho Validated Validated Hits for SAR Ortho->Validated Biochem_Assay cluster_0 Reaction cluster_1 Detection PARP PARP1 Enzyme Histone Coated Histones PARP->Histone PARylation DNA Activated DNA DNA->Histone PARylation NAD Biotin-NAD+ NAD->Histone PARylation Strep Streptavidin-HRP Histone->Strep Binding Inhibitor Phthalazinone Inhibitor? Inhibitor->PARP Substrate ECL Substrate Strep->Substrate Signal Chemiluminescent Signal Substrate->Signal

Principle of the chemiluminescent PARP1 assay.
Detailed Protocol: PARP1 Chemiluminescent HTS Assay

This protocol is adapted for a 384-well plate format. All additions should be performed with automated liquid handlers.

A. Reagents and Materials:

  • Assay Plate: 384-well white, solid-bottom microplate

  • Recombinant Human PARP1 Enzyme: (e.g., BPS Bioscience, #80501)

  • Histone Mixture: (e.g., BPS Bioscience, #52029)

  • Activated DNA: (e.g., BPS Bioscience, #80605)

  • PARP Substrate Mixture (Biotinylated NAD+): (e.g., BPS Bioscience, #78366)

  • 10x PARP Assay Buffer: (e.g., BPS Bioscience, #80602)

  • Blocking Buffer: (e.g., BPS Bioscience, #79743)

  • Streptavidin-HRP: (e.g., BPS Bioscience, #80611)

  • Chemiluminescent Substrate: (e.g., ELISA ECL Substrate, BPS Bioscience, #79670)

  • PBST: 1x PBS with 0.05% Tween-20

  • Positive Control: Olaparib or similar potent PARP inhibitor

  • Negative Control: DMSO

B. Experimental Procedure:

  • Plate Coating:

    • Dilute the 5x histone mixture to 1x with PBS.

    • Add 25 µL of the 1x histone mixture to each well.

    • Incubate overnight at 4°C.

    • The next day, wash the plate 3 times with 100 µL/well of PBST. Tap the plate on a paper towel to remove excess liquid. [7]

  • Blocking:

    • Add 100 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times with 100 µL/well of PBST and tap dry.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer ~50 nL of compounds from the assay-ready library plates to the assay plate (for a final concentration of ~10 µM).

    • Add 50 nL of DMSO to negative control wells.

    • Add 50 nL of a 10 mM Olaparib stock to positive control wells (final concentration ~10 µM).

  • Enzyme Reaction:

    • Prepare a PARP1 Master Mix on ice containing 1x PARP Assay Buffer, Activated DNA, PARP Substrate Mixture, and PARP1 enzyme. The final concentration of enzyme should be determined during assay development to yield a robust signal-to-background ratio.

    • Dispense 25 µL of the Master Mix into each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 3 times with 100 µL/well of PBST and tap dry.

    • Dilute Streptavidin-HRP 1:500 (or as recommended by the manufacturer) in Blocking Buffer. [7] * Add 25 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature. [7] * Wash the plate 3 times with 100 µL/well of PBST and tap dry.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions (typically mixing two components 1:1). [7] * Add 50 µL of the substrate to each well.

    • Immediately read the plate on a chemiluminescence-capable plate reader.

Part 4: Data Analysis and Hit Selection

Proper data analysis is essential to confidently identify active compounds while minimizing the false-positive rate.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [8][9]It measures the separation between the signals of the positive and negative controls.

Formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos and Meanpos are the standard deviation and mean of the positive control (e.g., Olaparib).

  • SDneg and Meanneg are the standard deviation and mean of the negative control (e.g., DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent, suitable for HTS
0 to 0.5Marginal, may require optimization
< 0Unacceptable, assay has failed

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign. [8]

Hit Calling

Hits are identified based on their ability to inhibit the PARP1 enzyme. The activity of each compound is typically normalized to the plate controls and expressed as percent inhibition.

Formula: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

A common hit-calling threshold is a percent inhibition value greater than three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition). All primary hits must be re-tested from the original stock solutions to confirm activity before proceeding.

Part 5: Hit Validation and Secondary Assays

Primary hits from the biochemical screen must be validated through a series of secondary assays to confirm their mechanism of action and eliminate artifacts.

Dose-Response Curves and IC50 Determination

Confirmed hits should be tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound (typically 8-10 points) and running the same biochemical assay. The resulting data is fitted to a four-parameter logistic curve to calculate the IC50. This step is critical for establishing SAR and prioritizing compounds for further development.

Cell-Based Assay: Measuring DNA Damage (γH2AX Assay)

A cell-based assay provides a more physiologically relevant system to test compound activity. The γH2AX assay is a robust method for quantifying DNA double-strand breaks, which are the downstream consequence of PARP inhibition in HRD cells. [10] A. Principle: When DSBs occur, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. [10]These phosphorylated proteins form distinct foci at the site of DNA damage, which can be visualized and quantified using immunofluorescence microscopy. An increase in γH2AX foci in cells treated with a phthalazinone compound indicates successful target engagement and induction of DNA damage.

B. Detailed Protocol: High-Content γH2AX Assay

This protocol is designed for a 384-well imaging plate (e.g., CellCarrier Ultra, PerkinElmer).

  • Cell Seeding:

    • Seed an appropriate cancer cell line (e.g., a BRCA1-mutant ovarian cancer line like CAPAN-1) into the 384-well plate at a pre-optimized density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Treat cells with a serial dilution of the hit compounds for 24-48 hours. Include DMSO (negative control) and a known PARP inhibitor (positive control).

  • Fixation and Permeabilization:

    • Gently remove the media.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash 3 times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash 3 times with PBS.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) diluted in 1% BSA/PBST overnight at 4°C.

    • Wash 3 times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash 3 times with PBST.

  • Imaging and Analysis:

    • Leave the final wash of PBS in the wells.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify nuclei (DAPI channel) and quantify the number, intensity, and area of γH2AX foci (Alexa Fluor 488 channel) within each nucleus.

A dose-dependent increase in γH2AX foci confirms that the compound is inducing DNA damage within the cell, consistent with the mechanism of PARP inhibition.

Orthogonal and Counterscreens

To ensure hits are not artifacts of the primary assay format, orthogonal assays with different detection technologies should be employed. For example, a fluorescence polarization (FP) or FRET-based PARP assay can be used. Counterscreens against unrelated enzymes can help identify non-specific, promiscuous inhibitors.

Conclusion

The high-throughput screening of phthalazinone libraries is a proven and effective strategy for the discovery of novel PARP inhibitors. A successful campaign relies on a meticulously designed and managed compound library, a robust and sensitive primary biochemical assay, and a well-defined hit validation cascade that includes a physiologically relevant cell-based assay. By following the principles and protocols outlined in this guide, researchers can systematically identify and validate promising phthalazinone-based lead compounds, paving the way for the development of next-generation cancer therapeutics that exploit the powerful concept of synthetic lethality.

References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Zandarashvili, L., Suta, R., & Tulin, A. V. (2014). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1103, 471–491. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., Austin, C. P., & Inglese, J. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–96. [Link]

  • Di Masi, A., et al. (2025). Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. Cell Death & Disease. [Link]

  • Li, H., Liu, Z., & Huang, J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Garty, G., Chen, Y., & Brenner, D. J. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. Radiation Protection Dosimetry, 183(1-2), 113-117. [Link]

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The Phthalazinone Scaffold: A Privileged Core for Targeted Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phthalazinone Core

The phthalazinone motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This bicyclic nitrogen-containing ring system serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents.[3] The structural rigidity of the phthalazinone core, combined with its capacity for substitution at various positions, allows for the fine-tuning of its biological activity against a diverse range of molecular targets.[1] Phthalazinone analogs have demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, and antihypertensive agents, among other therapeutic applications.[1][3]

A notable success story for the phthalazinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib.[3][4] These agents have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[4] Furthermore, phthalazinone derivatives have been extensively explored as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][6]

This comprehensive guide provides an in-depth exploration of the structure-activity relationship (SAR) of phthalazinone analogs, focusing on their development as PARP and VEGFR-2 inhibitors. We will delve into the rationale behind the design of these compounds and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the versatile phthalazinone scaffold.

Structure-Activity Relationship (SAR) of Phthalazinone Analogs

The biological activity of phthalazinone derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective inhibitors. The primary points of modification on the phthalazinone ring are the N-2 and C-4 positions, with substituents at these sites playing a critical role in target engagement and overall pharmacological profile.[2]

Key Structural Insights for PARP Inhibition

The development of phthalazinone-based PARP inhibitors has been a landmark achievement in targeted cancer therapy. The general pharmacophore for PARP inhibition involves a core that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. The phthalazinone scaffold serves as an excellent nicotinamide isostere.

A critical interaction for potent PARP inhibition is the hydrogen bond formation between the lactam function of the phthalazinone ring and the backbone of the PARP enzyme's active site. The SAR for phthalazinone-based PARP inhibitors can be summarized as follows:

  • The Phthalazinone Core: The 1(2H)-phthalazinone core is essential for activity, with the lactam moiety forming key hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Substitution at the C-4 Position: A substituted benzyl group at the C-4 position is a common feature of potent PARP inhibitors.[7] The nature and substitution pattern of this aromatic ring significantly influence potency. For instance, the introduction of a cyclopropylcarbonylpiperazine moiety, as seen in Olaparib, leads to a substantial increase in inhibitory activity.[4]

  • Substitution at the N-2 Position: While the N-2 position is often unsubstituted in many potent PARP inhibitors, modifications at this site can be tolerated and used to modulate physicochemical properties.

Below is a logical workflow for a typical SAR study on phthalazinone-based PARP inhibitors.

SAR_Workflow_PARP cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Phthalic Anhydride Intermediate1 2-Aroylbenzoic Acid Start->Intermediate1 Friedel-Crafts Acylation Core 4-Aryl-Phthalazinone Core Intermediate1->Core Condensation with Hydrazine Analogs Diverse Analogs (R1, R2) Core->Analogs Further Functionalization PARP_Assay PARP-1 Enzymatic Assay Analogs->PARP_Assay Test Analogs Cell_Viability Cell-Based Viability Assay (e.g., MTT on BRCA-deficient cells) PARP_Assay->Cell_Viability Confirm Cellular Activity SAR_Table Generate SAR Table Cell_Viability->SAR_Table Compile IC50 Data Lead_Opt Lead Optimization SAR_Table->Lead_Opt Identify Key Moieties

Caption: SAR Workflow for Phthalazinone PARP Inhibitors.

Table 1: Structure-Activity Relationship of Phthalazinone Analogs as PARP-1 Inhibitors

CompoundR1 (at C-4)R2 (at N-2)PARP-1 IC50 (nM)Cytotoxicity (MDA-MB-436) IC50 (µM)Reference
Olaparib4-(cyclopropylcarbonyl)piperazin-1-ylmethylH<50.01-0.1[4]
DLC-14-((dithiocarbamoyl)methyl)H<0.20.08[8]
DLC-64-((dithiocarbamoyl)methyl) with modificationsH<0.2Not Reported[8]
Compound 11cSubstituted benzylH97Not Reported for this cell line[3]
DDT264-(3-(3,5-dimethylisoxazol-4-yl)benzyl)H4289Not Reported[7]

Note: This table is a representative summary, and direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Key Structural Insights for VEGFR-2 Inhibition

Phthalazinone derivatives have also emerged as potent inhibitors of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis. The general pharmacophore for phthalazinone-based VEGFR-2 inhibitors often involves a larger substituent at the C-4 position that can access the hydrophobic region of the kinase domain.

The SAR for phthalazinone-based VEGFR-2 inhibitors can be summarized as follows:

  • The Phthalazinone Core: The phthalazinone core acts as a hinge-binding motif, forming hydrogen bonds with key residues in the ATP-binding pocket of VEGFR-2, such as Cys919.[1]

  • Substitution at the C-4 Position: A variety of substituted aryl and heteroaryl groups at the C-4 position have been shown to be effective. The nature of these substituents is critical for achieving high potency and selectivity.[5][6]

  • Linker and Terminal Group: Often, a linker is introduced at the C-4 position, connecting the phthalazinone core to a terminal hydrophobic group. The length and flexibility of this linker, as well as the nature of the terminal group, significantly impact the inhibitory activity.[1]

Below is a diagram illustrating the general structure and key interaction points of a phthalazinone-based VEGFR-2 inhibitor.

VEGFR2_Inhibitor cluster_inhibitor Phthalazinone VEGFR-2 Inhibitor cluster_receptor VEGFR-2 Kinase Domain Phthalazinone Phthalazinone Core Linker Linker Moiety Phthalazinone->Linker Hinge Hinge Region (Cys919) Phthalazinone->Hinge H-Bonding Hydrophobic Terminal Hydrophobic Group Linker->Hydrophobic HydrophobicPocket Hydrophobic Pocket Linker->HydrophobicPocket Hydrophobic->HydrophobicPocket Hydrophobic Interactions

Caption: Key Interactions of Phthalazinone VEGFR-2 Inhibitors.

Table 2: Structure-Activity Relationship of Phthalazinone Analogs as VEGFR-2 Inhibitors

CompoundC-4 SubstituentVEGFR-2 IC50 (µM)Cytotoxicity (HepG2) IC50 (µM)Reference
2gSubstituted aniline with hydrazide spacer0.1480.09[5]
4aSubstituted aniline with urea spacer0.1960.12[5]
3aSubstituted aniline0.3750.18[5]
5bSubstituted aniline0.3310.26[5]
7fSubstituted phenyl0.08Not Reported[6]
8cSubstituted phenyl0.10Not Reported[6]

Note: This table is a representative summary, and direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Application Notes and Protocols

The following section provides detailed protocols for the synthesis of the phthalazinone core and its analogs, as well as for the key biological assays used to evaluate their activity.

Synthesis of Phthalazinone Analogs

The synthesis of phthalazinone derivatives can be achieved through several routes, with the most common starting from phthalic anhydride or 2-acylbenzoic acids.[9][10]

Protocol 1: General Synthesis of 4-Aryl-phthalazin-1(2H)-ones

This protocol describes a common method for the synthesis of 4-aryl-phthalazinones starting from phthalic anhydride.

Rationale: This two-step synthesis involves a Friedel-Crafts acylation to introduce the desired aryl group at the C-4 position, followed by a condensation reaction with hydrazine to form the phthalazinone ring.

Materials:

  • Phthalic anhydride

  • Aromatic hydrocarbon (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl3)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Appropriate solvents (e.g., dichloromethane, ethanol)

Procedure:

  • Step 1: Friedel-Crafts Acylation to form 2-Aroylbenzoic Acid a. To a stirred suspension of anhydrous AlCl3 in the aromatic hydrocarbon, add phthalic anhydride portion-wise at room temperature. b. Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC). c. Pour the reaction mixture into a mixture of crushed ice and concentrated HCl. d. Extract the product with an appropriate organic solvent (e.g., dichloromethane). e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-aroylbenzoic acid. f. Purify the product by recrystallization or column chromatography.

  • Step 2: Condensation with Hydrazine to form the Phthalazinone a. To a solution of the 2-aroylbenzoic acid in glacial acetic acid, add hydrazine hydrate. b. Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC). c. Cool the reaction mixture to room temperature and pour it into ice-cold water. d. Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4-aryl-phthalazin-1(2H)-one. e. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 4-(Halobenzyl)phthalazin-1(2H)-one

This protocol outlines the synthesis of a key intermediate for many PARP inhibitors, starting from 3-benzalphthalide.

Rationale: This multi-step synthesis involves the formation of the phthalazinone core followed by functionalization of the benzyl group.

Materials:

  • 3-Benzalphthalide

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

Procedure:

  • Step 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one [11] a. Reflux a mixture of 3-benzalphthalide and hydrazine hydrate in ethanol for several hours. b. Cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Bromination of the Benzyl Group a. To a solution of 4-benzyl-2H-phthalazin-1-one in carbon tetrachloride, add NBS and a catalytic amount of benzoyl peroxide. b. Reflux the mixture under irradiation with a UV lamp until the reaction is complete. c. Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude 4-(bromobenzyl)phthalazin-1(2H)-one. d. Purify the product by recrystallization.

Biological Evaluation Protocols

The following are detailed protocols for the in vitro evaluation of phthalazinone analogs.

Protocol 3: PARP-1 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a colorimetric assay to measure PARP-1 activity.

Rationale: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • 10X PARP Buffer

  • 10X PARP Cocktail (containing NAD+ and activated DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Phthalazinone analogs to be tested

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare 1X PARP Buffer and 1X PARP Cocktail by diluting the 10X stocks with deionized water. b. Prepare serial dilutions of the phthalazinone analogs and the positive control inhibitor in 1X PARP Buffer.

  • Assay Procedure: a. Add 50 µL of 1X PARP Buffer to the wells of the histone-coated plate. b. Add 5 µL of the diluted test compounds or control inhibitor to the appropriate wells. c. Add 20 µL of the diluted PARP-1 enzyme to all wells except the blank. d. Initiate the reaction by adding 25 µL of 1X PARP Cocktail containing biotinylated NAD+ to all wells. e. Incubate the plate at 30°C for 1 hour. f. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). g. Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate at room temperature for 1 hour. h. Wash the plate three times with wash buffer. i. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 100 µL of stop solution. k. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percent inhibition for each concentration of the test compounds. c. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: VEGFR-2 Kinase Assay (Luminescent)

This protocol utilizes a luminescent kinase assay to measure the activity of VEGFR-2.

Rationale: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. The remaining ATP is detected using a luciferase-based system that generates a luminescent signal.[12]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Phthalazinone analogs to be tested

  • Positive control inhibitor (e.g., Sorafenib)

  • 96-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction: a. Prepare serial dilutions of the phthalazinone analogs and the positive control inhibitor in kinase assay buffer. b. To the wells of a white 96-well plate, add 5 µL of the diluted test compounds or control inhibitor. c. Add 10 µL of a mixture of the kinase substrate and ATP to each well. d. Initiate the reaction by adding 10 µL of diluted VEGFR-2 kinase to each well. e. Incubate the plate at 30°C for 45 minutes.

  • ATP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 45 minutes. c. Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes. e. Read the luminescence using a luminometer.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compounds based on the luminescence signal. b. Determine the IC50 value as described in Protocol 3.

Protocol 5: Cell Viability Assay (MTT)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of phthalazinone analogs on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient cell line for PARP inhibitors, or an endothelial cell line for VEGFR-2 inhibitors)

  • Complete cell culture medium

  • Phthalazinone analogs to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density. b. Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the phthalazinone analogs in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible. c. Carefully remove the medium from the wells. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percent viability for each concentration of the test compounds relative to the untreated control. c. Determine the IC50 value as described in Protocol 3.

Conclusion and Future Directions

The phthalazinone scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The successful development of phthalazinone-based PARP inhibitors has provided a clear clinical validation of this chemical class. The ongoing exploration of phthalazinone analogs as inhibitors of VEGFR-2 and other kinases continues to yield promising drug candidates.

The SAR studies and protocols detailed in this guide provide a solid foundation for researchers in the field of drug discovery. By understanding the key structural requirements for target engagement and employing robust and validated assays, the scientific community can continue to unlock the full therapeutic potential of the phthalazinone core. Future research will likely focus on the development of dual-target inhibitors, the exploration of novel substitution patterns to enhance potency and selectivity, and the optimization of pharmacokinetic properties to improve in vivo efficacy. The continued application of rational drug design principles, guided by a deep understanding of the SAR of phthalazinone analogs, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

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Application Notes and Protocols for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a Molecular Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazinone Core - A Privileged Scaffold in Medicinal Chemistry

The phthalazinone core is a bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its rigid structure and capacity for substitution at multiple positions make it a versatile molecular scaffold for the design of novel therapeutic agents.[1] Derivatives of the phthalazinone nucleus have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This wide range of biological activities stems from the ability of the phthalazinone scaffold to interact with various biological targets, including enzymes and receptors.[4]

One particularly useful starting material for the elaboration of the phthalazinone core is Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate . The presence of the ethyl ester functionality at the 1-position provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for the use of this scaffold in the synthesis of novel bioactive molecules.

Core Synthetic Strategies and Derivatizations

The primary functional group for derivatization on the Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate scaffold is the ethyl ester at the C1 position. This can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for a variety of coupling reactions. Additionally, the ester can be converted to a hydrazide, opening up another avenue for the synthesis of various heterocyclic systems. The lactam nitrogen at the N3 position can also be a site for alkylation, further increasing the diversity of accessible derivatives.

Workflow for Derivatization

Synthetic Workflow General Synthetic Workflow for Derivatization A Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate B 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid A->B Hydrolysis D 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide A->D Hydrazinolysis G N-Alkylated Derivatives A->G N-Alkylation C N-Substituted Carboxamides B->C Amide Coupling E 1,3,4-Oxadiazole Derivatives D->E Cyclization (e.g., with CS2/KOH) F 1,2,4-Triazole Derivatives D->F Cyclization (e.g., with Ph-NCS then cyclization)

Caption: General synthetic pathways for derivatizing the core scaffold.

Application I: Synthesis of N-Substituted Carboxamides as P-glycoprotein (P-gp) Inhibitors

Scientific Rationale: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a key mechanism.[5] The phthalazinone scaffold has been explored for the development of P-gp inhibitors to reverse MDR.[6] The carboxylic acid derived from Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is an excellent starting point for creating a library of amide derivatives to probe the binding pocket of P-gp.

Protocol 1: Hydrolysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This protocol describes the conversion of the starting ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.

Materials:

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a solution of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid.

Protocol 2: Amide Coupling for the Synthesis of P-gp Inhibitors

This protocol details the synthesis of N-substituted carboxamides using a standard peptide coupling agent, HATU.[7]

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Substituted amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add the substituted amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted carboxamide.

Structure-Activity Relationship (SAR) Data for P-gp Inhibitors

The following table summarizes the P-gp inhibitory activity of a series of synthesized N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives.[6]

Compound IDR Group on AmineEC₅₀ (nM) for Doxorubicin Resistance Reversal
26 6,7-dimethoxy-3,4-dihydroisoquinoline46.2 ± 3.5
27 3,4-dihydroisoquinoline120.3 ± 10.1
28 Piperidine>1000
29 Morpholine>1000

Analysis: The data indicates that the presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is crucial for potent P-gp inhibitory activity. Removal of the methoxy groups or replacement with simpler cyclic amines leads to a significant loss of potency.

Application II: Synthesis of Heterocyclic Derivatives from 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Scientific Rationale: The carbohydrazide derivative of the scaffold is a versatile intermediate for the synthesis of five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic motifs are present in a wide range of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

Protocol 3: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Materials:

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Heat the mixture to reflux and stir for 6-12 hours. A precipitate will form as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide.

Protocol 4: Synthesis of 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one

This protocol describes the conversion of the hydrazide to a 1,3,4-oxadiazole-2-thione derivative.

Materials:

  • 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide (1.0 eq) in ethanol containing potassium hydroxide (1.2 eq).

  • Add carbon disulfide (1.5 eq) dropwise to the stirred solution.

  • Heat the mixture to reflux for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the desired 1,3,4-oxadiazole derivative.

Diagram of Heterocyclic Synthesis

Heterocycle Synthesis Synthesis of Heterocycles from Carbohydrazide A 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide B Intermediate Dithiocarbazate A->B + CS2, KOH D Intermediate Thiosemicarbazide A->D + Ph-NCS C 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one B->C Cyclization (Reflux) E 5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione D->E Cyclization (Base)

Caption: Key steps in the synthesis of oxadiazole and triazole derivatives.

Application III: N-Alkylation of the Phthalazinone Core

Scientific Rationale: Alkylation of the lactam nitrogen (N3) of the phthalazinone ring provides another point of diversification for this scaffold. This modification can influence the pharmacokinetic properties of the molecule and provide additional interaction points with biological targets.

Protocol 5: N-Alkylation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This protocol outlines a general procedure for the N-alkylation of the phthalazinone ring.

Materials:

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated derivative.

Biological Evaluation Protocols

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of synthesized compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure (General Outline):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized phthalazinone derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a highly valuable and versatile molecular scaffold for the synthesis of a diverse range of biologically active compounds. The protocols and application notes provided herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore the potential of this privileged heterocyclic system. The straightforward derivatization at the C1 and N3 positions allows for the generation of extensive compound libraries for screening against various therapeutic targets. The demonstrated success in developing potent P-gp inhibitors highlights just one of the many potential applications of this promising scaffold.

References

  • Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Derbala, H. A., & Hekal, M. H. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82. [Link]

  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 48-63. [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • PubChem (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • MySkinRecipes (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate. [Link]

  • Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. [Link]

  • Larrous, F., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 223, 105838. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Al-Tel, T. H., et al. (2015). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(1), 44-53. [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 17(8), 923-936. [Link]

  • Iraqi Journal of Science (2024). Synthesis and Characterization of Some New 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives Based on 3,4,5,6 Tetrachlorophthalimide. [Link]

  • ResearchGate (2015). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. [Link]

  • Ali, M. A., et al. (2017). Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. International Journal of ChemTech Research, 10(5), 624-635. [Link]

  • ResearchGate (n.d.). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]

  • ResearchGate (2024). Mechanism of action of phthalazinone derivatives against rabies virus. [Link]

  • Asif, M. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[5][8][10]Oxadiazole,[5][10][11]Triazole, and[5][10][11]Triazolo[4,3-b][5][10][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293. [Link]

  • ResearchGate (n.d.). Synthesis and antibacterial activity of some phthalazine and phthalazinone derivatives. [Link]

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  • ResearchGate (2025). Synthesis and characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. [Link]

  • PharmaInfo (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]

Sources

Application Notes and Protocols for the Experimental Evaluation of Phthalazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of this structure have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antihistaminic agents.[2][3] A particularly prominent and successful application of the phthalazinone scaffold has been in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA damage repair.[1]

PARP inhibitors, such as the FDA-approved drug Olaparib, have revolutionized the treatment of certain cancers, especially those with deficiencies in the homologous recombination repair pathway, such as BRCA1/2-mutated ovarian and breast cancers. The mechanism, known as synthetic lethality, relies on the principle that while normal cells can tolerate the loss of one DNA repair pathway, cancer cells with a pre-existing defect (like BRCA mutations) are exquisitely sensitive to the inhibition of a compensatory pathway (PARP-mediated repair). This leads to the accumulation of catastrophic DNA damage and selective cancer cell death.

This guide provides a comprehensive suite of detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel phthalazinone-based compounds, with a primary focus on their potential as PARP inhibitors. The protocols are designed to be self-validating systems, with integrated controls and clear causality behind each experimental step, ensuring scientific integrity and reproducibility.

Section 1: Primary Screening and Biochemical Potency

The initial phase of evaluation focuses on determining the direct inhibitory effect of the synthesized phthalazinone compounds on the primary target enzyme, typically PARP1. This is a critical step to establish on-target activity and to rank compounds based on their biochemical potency (e.g., IC50 values).

In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

This assay quantitatively measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1. The inhibition of this process by a test compound results in a decreased signal, allowing for the determination of its inhibitory potency.

Causality and Rationale: This assay directly measures the compound's ability to interfere with the catalytic activity of the PARP1 enzyme. Histones serve as the protein substrate, and activated DNA is included to stimulate PARP1 activity, mimicking the cellular conditions of DNA damage. The use of a biotinylated NAD+ substrate allows for a straightforward and sensitive colorimetric readout using streptavidin-HRP.

Experimental Workflow for PARP1 Inhibition Assay

G cluster_prep Plate Preparation cluster_rxn Enzymatic Reaction cluster_detect Detection p1 Coat 96-well plate with Histone Mixture p2 Incubate Overnight at 4°C p1->p2 p3 Wash Plate (3x with PBST) p2->p3 p4 Block Plate (60-90 min at RT) p3->p4 r1 Add Test Compound (Phthalazinone Derivative) p4->r1 r2 Add PARP1 Enzyme, Activated DNA r1->r2 r3 Initiate Reaction with Biotinylated NAD+ Mixture r2->r3 r4 Incubate 1 hour at 25°C r3->r4 d1 Wash Plate (3x with PBST) r4->d1 d2 Add Streptavidin-HRP d1->d2 d3 Incubate 30 min at RT d2->d3 d4 Wash Plate (3x with PBST) d3->d4 d5 Add Colorimetric HRP Substrate d4->d5 d6 Measure Absorbance at 450 nm d5->d6

Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay.

Detailed Protocol:

Materials:

  • High-binding 96-well plates

  • Recombinant human PARP1 enzyme

  • Histone mixture (as substrate)

  • Activated DNA (to stimulate PARP1)

  • Biotinylated NAD+

  • 10x PARP assay buffer

  • Blocking buffer

  • Streptavidin-HRP

  • Colorimetric HRP substrate

  • 2 M Sulfuric Acid (Stop Solution)

  • PBST (1x PBS with 0.05% Tween-20)

  • Phthalazinone test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

Procedure:

  • Plate Coating:

    • Dilute the 5x histone mixture 1:5 in 1x PBS.[2]

    • Add 50 µL of the diluted histone solution to each well of a 96-well plate.[1][2]

    • Incubate overnight at 4°C or for 90 minutes at 30°C.[2]

    • Wash the plate three times with 200 µL/well of PBST. After the last wash, tap the plate on a clean paper towel to remove excess liquid.[1][2]

    • Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for 60-90 minutes at room temperature.[2]

    • Wash the plate three times with 200 µL/well of PBST.

  • Enzymatic Reaction:

    • Prepare serial dilutions of your phthalazinone compounds and the positive control inhibitor in 1x PARP assay buffer.

    • Add 5 µL of the diluted compounds to the corresponding wells. Add 5 µL of buffer for 'no inhibitor' (100% activity) and 'no enzyme' (background) controls.

    • Prepare the Master Mix: For each reaction, mix 2.5 µL of 10x PARP assay buffer, 2.5 µL of Activated DNA, and 15 µL of water.

    • Add 20 µL of the Master Mix to each well.

    • Add 5 µL of diluted PARP1 enzyme to all wells except the 'no enzyme' control.

    • Prepare the PARP Substrate Mixture containing biotinylated NAD+.

    • Initiate the reaction by adding 20 µL of the PARP Substrate Mixture to each well.

    • Incubate the plate for 60 minutes at 25°C.

  • Detection:

    • Wash the plate three times with 200 µL/well of PBST.

    • Dilute Streptavidin-HRP 1:50 in Blocking Buffer.[2]

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1][2]

    • Wash the plate three times with 200 µL/well of PBST.

    • Add 100 µL of the colorimetric HRP substrate to each well.

    • Allow color to develop for 15-30 minutes.

    • Stop the reaction by adding 100 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.[2]

Data Analysis: The percent inhibition is calculated relative to the 'no inhibitor' control after subtracting the background absorbance. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Presentation for PARP1 Inhibition

Compound ID Target IC50 (nM)
Phthalazinone-A PARP1 97
Phthalazinone-B PARP1 250

| Olaparib (Control) | PARP1 | 5 |

Section 2: Cellular Activity and Mechanism of Action

After identifying biochemically potent compounds, the next crucial step is to assess their activity in a cellular context. This involves evaluating their ability to penetrate cells, engage the target, and elicit the desired biological response, such as cytotoxicity in cancer cells and induction of apoptosis.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality and Rationale: This assay provides a robust measure of cell viability. A reduction in the metabolic activity of a cell population following treatment with a phthalazinone compound is indicative of either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. It is a fundamental assay to determine the effective concentration range of the compounds on cancer cell lines.

Detailed Protocol:

Materials:

  • Cancer cell lines (e.g., BRCA-deficient Capan-1, MCF-7, A549) and a normal cell line (e.g., WI-38) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Phthalazinone test compounds.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.[3]

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.

    • Incubate overnight (or for 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the phthalazinone compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plates for the desired treatment period (typically 48 or 72 hours) at 37°C, 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-15 µL of MTT solution to each well.[3][5]

    • Incubate the plates for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4] A purple precipitate should be visible under the microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking for 5-10 minutes to ensure complete solubilization.[3]

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells after subtracting the blank absorbance. The IC50 value (the concentration that inhibits cell viability by 50%) is determined by plotting the percent viability against the logarithm of the compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality and Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual staining allows for the quantification of different cell populations.

Detailed Protocol:

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1x Binding Buffer.

  • Treated cells and untreated control cells.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with the phthalazinone compound at its IC50 or 2x IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[7]

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry as soon as possible.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin emission signal detector (FL2) for PI.

Data Analysis: The flow cytometry data is typically displayed as a dot plot. The four quadrants represent:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells/debris

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Analysis of DNA Damage and Apoptotic Markers by Western Blot

Western blotting is used to detect specific proteins in a sample and can provide mechanistic insights into the compound's mode of action.

Causality and Rationale: For PARP inhibitors, it's crucial to confirm the downstream effects of PARP inhibition. This includes looking for markers of DNA damage (γH2AX) and the execution of apoptosis. Caspase-3 is a key executioner caspase, and its cleavage indicates activation of the apoptotic cascade. PARP1 itself is a substrate for activated caspase-3; its cleavage into 89 kDa and 24 kDa fragments is a hallmark of apoptosis.[9]

Detailed Protocol:

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to the loading control.

Signaling Pathway Visualization

G cluster_pathway Apoptosis Induction by Phthalazinone-based PARP Inhibitor Compound Phthalazinone Compound PARP1 PARP1 Inhibition Compound->PARP1 SSB Single-Strand Breaks (SSBs) Accumulate PARP1->SSB Prevents Repair DSB Double-Strand Breaks (DSBs) at Replication Fork SSB->DSB gH2AX γH2AX Foci Formation DSB->gH2AX Signals Damage Apoptosis Apoptosis DSB->Apoptosis Triggers Caspase3 Cleaved Caspase-3 (Active) Apoptosis->Caspase3 CleavedPARP Cleaved PARP1 (89 kDa fragment) Caspase3->CleavedPARP Cleaves

Caption: Signaling cascade initiated by a phthalazinone-based PARP inhibitor.

Section 3: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy in a complex biological system and to understand their pharmacokinetic properties.

Ovarian Cancer Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the phthalazinone compounds in vivo.

Causality and Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to assess a compound's ability to inhibit tumor growth in a living organism. Orthotopic implantation (into the ovary) more closely mimics the natural tumor microenvironment compared to subcutaneous models.[10]

Detailed Protocol:

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Human ovarian cancer cell line (e.g., SKOV-3, OVCAR-3).

  • Anesthetic.

  • Surgical tools.

  • Test compound formulated for the chosen route of administration (e.g., oral gavage).

Procedure:

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the dorsomedial position to expose the ovarian fat pad.[10]

    • Inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the ovary or implant a small tumor fragment.[11]

    • Close the incision with sutures.

    • Allow the tumors to establish and grow to a palpable or measurable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control (vehicle) groups.

    • Administer the phthalazinone compound and vehicle according to a predetermined schedule (e.g., daily oral gavage). The dose should be based on prior tolerability studies.

    • Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).

  • Efficacy Assessment:

    • Measure tumor volume with calipers (for subcutaneous models) or by imaging (e.g., bioluminescence or ultrasound for orthotopic models) two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Pharmacokinetic (PK) Studies in Rodents

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Causality and Rationale: Understanding a compound's PK profile is essential to correlate its in vitro potency with its in vivo efficacy. Key parameters like bioavailability (F%), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½) inform dosing regimens for efficacy studies. These studies are a critical component of the drug discovery process.[12]

Detailed Protocol:

Materials:

  • Healthy rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Test compound formulated for intravenous (IV) and oral (PO) administration.

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Divide animals into two groups: IV and PO administration.

    • Administer a single dose of the compound to each animal.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose. A typical schedule for an oral study might be 15 min, 30 min, 1, 2, 4, 8, and 24 hours.[13]

    • Blood can be collected via methods like submandibular vein (cheek) bleed or retro-orbital sinus puncture.[14]

    • Process the blood to obtain plasma by centrifugation (e.g., 2,000 x g for 8 minutes).[15]

    • Store plasma samples at -80°C until analysis.[15]

  • Sample Analysis:

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis: The plasma concentration-time data is used to calculate key PK parameters using non-compartmental analysis software. Oral bioavailability (F%) is calculated by comparing the area under the curve (AUC) from the oral dose to the AUC from the IV dose.

Table 2: Key In Vitro ADME Assays

Assay Type Purpose Experimental System
Metabolic Stability To determine the rate of metabolism of a compound. Liver microsomes, hepatocytes
CYP Inhibition To assess the potential for drug-drug interactions. Recombinant CYP enzymes, liver microsomes
Plasma Protein Binding To measure the extent to which a compound binds to plasma proteins, which affects its distribution. Equilibrium dialysis, ultrafiltration

| Permeability (e.g., Caco-2) | To predict oral absorption by assessing transport across an intestinal cell monolayer. | Caco-2 cell monolayers |

References

  • Title: Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase Source: ResearchGate URL: [Link]

  • Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: NIH URL: [Link]

  • Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: RSC Publishing URL: [Link]

  • Title: PARP1 Colorimetric Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: PARP1 Colorimetric Assay Kit - Data Sheet Source: BPS Bioscience URL: [Link]

  • Title: MTT Cell Assay Protocol Source: txch.org URL: [Link]

  • Title: ELISA Sample Preparation Protocol Source: Cusabio URL: [Link]

  • Title: Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors Source: PMC - NIH URL: [Link]

  • Title: Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software Source: PMC - NIH URL: [Link]

  • Title: Establishment of two ovarian cancer orthotopic xenograft mouse models for in vivo imaging: A comparative study Source: Spandidos Publications URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC URL: [Link]

  • Title: LysA™ Universal PARylation Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Western Blot analysis of cleaved caspase 3 and cleaved PARP. Source: ResearchGate URL: [Link]

  • Title: Setting a Trap for PARP1 and PARP2 Source: BPS Bioscience URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC - NIH URL: [Link]

  • Title: Guidelines for Blood Collection in Mice and Rats Source: Einstein Med URL: [Link]

  • Title: Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ Source: NIH URL: [Link]

  • Title: Assessing Cellular PARylation: Convenient ELISA-Based Methods Source: Tebubio URL: [Link]

  • Title: (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software Source: ResearchGate URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: Caspase Protocols in Mice Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors Source: PubMed Central URL: [Link]

  • Title: Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle Source: Springer Nature Experiments URL: [Link]

  • Title: First In-Mouse Development and Application of a Surgically Relevant Xenograft Model of Ovarian Carcinoma Source: PLOS One URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual - NCBI URL: [Link]

  • Title: V B. Metabolism and Pharmacokinetic Studies Source: FDA URL: [Link]

  • Title: The Annexin V Apoptosis Assay Source: University of Georgia URL: [Link]

  • Title: Poly (ADP-Ribose) ELISA Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks Source: PMC - NIH URL: [Link]

  • Title: Cell sensitivity assays: the MTT assay. Source: ResearchGate URL: [Link]

  • Title: Analysis by Western Blotting - Apoptosis Source: Bio-Rad Antibodies URL: [Link]

  • Title: In vitro ADME-Tox characterisation in drug discovery and development Source: VectorB2B URL: [Link]

  • Title: A good practice guide to the administration of substances and removal of blood, including routes and volumes Source: Laboratory Animal Resources URL: [Link]

  • Title: Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors Source: AACR Journals URL: [Link]

  • Title: How can I detect cleaved-caspase 3 by western blotting? Source: ResearchGate URL: [Link]

  • Title: Immunofluorescence Detection of Clustered g-H2AX Foci Induced by HZE-Particle Radiation Source: BioOne URL: [Link]

  • Title: In Vitro ADME Source: Creative Bioarray URL: [Link]

  • Title: Abstract B43: Xenograft mouse models for ovarian cancer Source: AACR Journals URL: [Link]

  • Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf - NIH URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: SciSpace URL: [Link]

  • Title: Pharmacokinetics Protocol – Rodents Source: UNMC URL: [Link]

  • Title: Establishment of a Mouse Ovarian Cancer and Peritoneal Metastasis Model to Study Intraperitoneal Chemotherapy Source: MDPI URL: [Link]

  • Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the chemical principles at play. This guide is structured to anticipate and address the common challenges and side reactions encountered during this synthesis, enabling you to troubleshoot effectively and optimize your experimental outcomes.

I. Overview of the Synthesis Pathway

The synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate typically proceeds via the condensation of a diethyl 2-formylbenzoate derivative with hydrazine. This reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the desired phthalazinone ring system.

Synthesis_Pathway Diethyl 2-formylbenzoate Diethyl 2-formylbenzoate Hydrazone_Intermediate Hydrazone Intermediate Diethyl 2-formylbenzoate->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine Product Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate Hydrazone_Intermediate->Product Intramolecular Cyclization

Caption: General synthesis pathway for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

While the overall transformation appears straightforward, the reality of the laboratory often presents challenges in the form of side products and impurities. Understanding the genesis of these undesired compounds is the first step toward their mitigation.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Question 1: My final product is contaminated with a significant amount of a compound that is isomeric with my starting material. What could this be?

Answer:

A likely culprit is the formation of N-amino-2-carbethoxyphthalimide . This side product arises from a competing reaction pathway where the hydrazine molecule attacks one of the ester carbonyl groups of the diethyl 2-formylbenzoate before reacting with the aldehyde.

Causality and Mechanism:

The formation of N-aminophthalimide versus the desired phthalazinone is often a matter of kinetic versus thermodynamic control. The reaction conditions, particularly temperature and reaction time, play a critical role. Lower temperatures may favor the formation of the N-aminophthalimide, while higher temperatures and longer reaction times typically promote the formation of the more stable phthalazinone ring.[1]

Competing_Pathways Diethyl 2-formylbenzoate Diethyl 2-formylbenzoate Desired_Pathway Desired Pathway (Attack on Aldehyde) Diethyl 2-formylbenzoate->Desired_Pathway Side_Pathway Side Pathway (Attack on Ester) Diethyl 2-formylbenzoate->Side_Pathway Hydrazine Hydrazine Hydrazone_Intermediate Hydrazone Intermediate Desired_Pathway->Hydrazone_Intermediate + Hydrazine N_Aminophthalimide N-amino-2-carbethoxyphthalimide Side_Pathway->N_Aminophthalimide + Hydrazine Phthalazinone_Product Ethyl 4-oxo-3,4-dihydro- phthalazine-1-carboxylate Hydrazone_Intermediate->Phthalazinone_Product Cyclization

Caption: Competing reaction pathways leading to the desired product and a common side product.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature after the initial mixing of reactants can favor the desired pathway.

  • Order of Addition: Consider adding the hydrazine solution slowly to the solution of diethyl 2-formylbenzoate to maintain a low concentration of free hydrazine, which can help minimize the attack on the ester.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with different solvents may alter the product distribution.

  • Purification: If the side product does form, it can often be separated from the desired product by column chromatography or careful recrystallization.

Question 2: My NMR spectrum shows the presence of a carboxylic acid impurity. How is this forming and how can I prevent it?

Answer:

The presence of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a common issue and is due to the hydrolysis of the ethyl ester group of your target molecule.

Causality and Mechanism:

Ester hydrolysis can be catalyzed by either acid or base. Trace amounts of water in your reactants or solvent, or the presence of acidic or basic impurities, can promote this side reaction. The reaction is often exacerbated by prolonged reaction times or high temperatures during workup and purification.[2]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. It is also advisable to use freshly opened or properly stored reagents to minimize water content.

  • pH Control: During the workup, be mindful of the pH. If using an aqueous wash, ensure it is neutral. Avoid strongly acidic or basic conditions unless intentionally hydrolyzing the ester.

  • Reaction Time and Temperature: Minimize the reaction time and temperature to what is necessary for the completion of the cyclization. Over-refluxing can increase the rate of hydrolysis.

  • Purification: The carboxylic acid impurity can typically be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired ethyl ester will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its carboxylate salt.

Question 3: I'm observing a complex mixture of byproducts and my yield is low. What are other potential side reactions?

Answer:

Beyond the two major side products discussed above, several other reactions can contribute to a complex product mixture and reduced yield.

Potential Side Products and Their Origins:

Side Product/ImpurityProbable CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, temperature, or stoichiometry.Optimize reaction conditions (time, temperature, molar ratio of reactants). Monitor reaction progress by TLC or LC-MS.
Hydrazone Intermediate Incomplete cyclization of the initially formed hydrazone.Increase reaction temperature or prolong reaction time to drive the cyclization to completion. The use of a catalytic amount of acid may also promote cyclization.
Bis-condensation Products Reaction of one hydrazine molecule with two molecules of diethyl 2-formylbenzoate.Use a slight excess of hydrazine to ensure complete reaction of the starting material and minimize the formation of bis-adducts.
Residual Hydrazine Excess hydrazine used in the reaction remaining in the final product.Use a minimal excess of hydrazine. During workup, wash the product with a dilute acid solution to remove unreacted hydrazine. A robust crystallization procedure is crucial for removing residual hydrazine.[3]

Experimental Protocol for Minimizing Side Products:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2-formylbenzoate in anhydrous ethanol.

  • Hydrazine Addition: Slowly add a solution of hydrazine hydrate (a slight molar excess) in anhydrous ethanol to the stirred solution of the starting material at room temperature.

  • Controlled Reflux: Gradually heat the reaction mixture to reflux and monitor the reaction progress by TLC. Aim for the shortest reflux time necessary for the disappearance of the starting material and the hydrazone intermediate.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the carboxylic acid byproduct, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

III. Concluding Remarks

The synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, while conceptually straightforward, requires careful control over reaction parameters to minimize the formation of side products. By understanding the underlying chemical principles that lead to these impurities, researchers can proactively design their experiments to maximize yield and purity. This guide serves as a starting point for troubleshooting and optimization. Remember that each reaction is unique, and empirical optimization based on careful analysis of your results is key to success.

IV. References

  • Ismail, M. M., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239-251. Available from: [Link]

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1638-1644. Available from: [Link]

  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1), 1-12. Available from: [Link]

  • Google Patents. (n.d.). EP0241863A2 - Improved method for synthesizing N-aminophthalimide. Available from:

Sources

Technical Support Center: Synthesis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and yield optimization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My overall yield for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is significantly lower than expected. What are the primary factors I should investigate?

Low yield is a common issue that can typically be traced back to one of three areas: suboptimal reaction conditions, inefficient purification, or instability of the starting materials or product. The synthesis of the phthalazinone core generally involves the cyclocondensation of a phthalic acid derivative with a hydrazine.

A critical starting point is the reaction between an appropriate phthalic anhydride precursor and hydrazine hydrate.[1][2] The reaction proceeds through a phthaloyl hydrazide intermediate, which then cyclizes. Key areas to scrutinize are:

  • Reagent Purity: Ensure the phthalic anhydride derivative and hydrazine hydrate are of high purity. Hydrazine hydrate is particularly susceptible to degradation.

  • Reaction Stoichiometry: Precise molar ratios are crucial. An excess of hydrazine can sometimes lead to the formation of bis-adducts or other side products.

  • Temperature and Time: The initial condensation and subsequent cyclization/dehydration steps may have different optimal temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid incomplete reactions or decomposition from prolonged heating.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and solubility of intermediates. Acetic acid or ethanol are commonly used solvents for this type of condensation.[1]

Troubleshooting Guide: Common Experimental Issues

Q2: I'm observing a significant amount of unreacted starting material by TLC, even after extended reaction times. How can I drive the reaction to completion?

Failure to achieve full conversion is often a kinetic problem. The primary synthetic route involves the reaction of a 2-carboxybenzoyl derivative with hydrazine, which is a nucleophilic acyl substitution followed by cyclization.

The nucleophilicity of hydrazine and the electrophilicity of the carbonyl carbons are paramount. The reaction rate can be hindered by steric effects, poor solubility of the starting materials, or insufficient thermal energy. The cyclization step, which involves the elimination of water, is an equilibrium process.

  • Increase Reaction Temperature: If the reaction is proceeding slowly at a lower temperature (e.g., refluxing ethanol at 78°C), consider switching to a higher boiling point solvent like n-butanol (118°C) or glacial acetic acid (118°C). Acetic acid can also act as a catalyst for the dehydration step.[1]

  • Catalysis: The addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

  • Water Removal: The final cyclization step involves dehydration. Using a Dean-Stark apparatus to azeotropically remove water can effectively shift the equilibrium towards the product, driving the reaction to completion. This is particularly effective when using solvents like toluene or benzene (use with caution due to toxicity).

Experimental Workflow: Driving Conversion with a Dean-Stark Trap

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Completion & Workup A Combine Starting Materials & Toluene in Flask B Fit with Dean-Stark Apparatus & Condenser A->B Assemble C Heat to Reflux B->C Start Heating D Water Azeotropically Collects in Trap C->D Continuous Process E Monitor Reaction by TLC D->E Periodically Sample F Cool Reaction Mixture E->F Once SM is Consumed G Proceed to Isolation & Purification F->G

Caption: Workflow for improving cyclization yield.

Q3: My crude product shows multiple spots on TLC, suggesting significant side-product formation. What are these impurities and how can they be minimized?

Side-product formation is common in phthalazinone synthesis. Identifying the likely impurities is key to mitigating their formation.

  • Incompletely Cyclized Intermediate (Phthaloyl Hydrazide): This occurs if the dehydration step is inefficient. It often appears as a more polar spot on the TLC plate compared to the final product.

    • Solution: As discussed in Q2, employ methods to facilitate dehydration, such as using acetic acid as a solvent/catalyst or azeotropic removal of water.[1]

  • Isomeric Products: If using a substituted phthalic anhydride, the initial reaction with hydrazine can occur at either carbonyl group, potentially leading to regioisomers.

    • Solution: The regioselectivity is often dictated by the electronic and steric nature of the substituent on the phthalic ring. Careful selection of reaction conditions (e.g., lower temperatures) may favor one isomer over another. It's crucial to characterize the product thoroughly (e.g., via 2D NMR) to confirm the correct isomer has been formed.

  • Bis-Phthalazinone Formation: In some cases, particularly when using hydrazine in excess, a bis-adduct can form.[2]

    • Solution: Maintain a strict 1:1 stoichiometry of the phthalic precursor to hydrazine. Adding the hydrazine dropwise to the reaction mixture can also help prevent localized high concentrations that favor side reactions.

Reaction Mechanism: Key Cyclization and Potential Side Reaction

G SM Starting Materials (Phthalic Anhydride Derivative + Hydrazine) INT Open-Chain Intermediate (Phthaloyl Hydrazide) SM->INT Nucleophilic Attack PROD Desired Product (Ethyl 4-oxo-3,4-dihydro- phthalazine-1-carboxylate) INT->PROD Cyclization & Dehydration (+ Heat, -H2O) SIDE Side Product (Incomplete Cyclization) INT->SIDE Incomplete Reaction

Caption: Simplified pathway showing desired cyclization vs. side product.

Q4: The purification of the final product by column chromatography is difficult and results in significant product loss. What is a better purification strategy?

While chromatography is a powerful tool, it may not always be the most efficient method for final purification, especially on a larger scale. Recrystallization is often a superior alternative for obtaining high-purity crystalline solids.

  • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be completely soluble or insoluble at all temperatures.

    • Recommended Solvents to Screen: Ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Execution:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • For maximum recovery, cool the flask in an ice bath once it has reached room temperature.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Solvent System Observation / Rationale Expected Purity Improvement
Ethanol Good for moderately polar compounds. Often provides well-formed crystals.High
Ethyl Acetate/Hexane A polar/non-polar mixture. Good for when a single solvent is not ideal. Add hexane as an anti-solvent.Medium to High
Acetonitrile Can be effective for compounds that are too soluble in other polar solvents.High

References

  • Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available at: [Link]

  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem, National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed, National Institutes of Health. Available at: [Link]

  • Optimization of the radical cyclization of hydrazone 8a. ResearchGate. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Available at: [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. Available at: [Link]

  • Phthalazinone. Ph.D. Thesis, Al-Azhar University.
  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Molecules. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][3][4][5]triazin-3-yl)formate. PubMed, National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the chromatographic purification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this heterocyclic compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the column chromatography of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, offering explanations and actionable solutions.

Problem 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing overlapping peaks or streaking on my TLC plate, and my column chromatography is yielding impure fractions of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. What's causing this and how can I improve the separation?

Answer:

Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate possesses a polar heterocyclic core, a carboxylate group, and an ethyl ester, which gives it moderate polarity.

Causality and Solutions:

  • Inadequate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between your target compound and closely related impurities.

    • Solution: Systematically screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for the target compound, which generally translates to good separation on a column.[1] For a compound of this nature, start with a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] If separation is still poor, consider switching to a different solvent system, for instance, dichloromethane/methanol, which offers different selectivity.[3]

  • Compound Streaking (Tailing): This is often due to the interaction of the polar functional groups with the acidic silica gel.

    • Solution: To mitigate this, you can add a small amount (0.1-1%) of a modifier to your mobile phase. For a potentially basic compound, adding triethylamine can neutralize the acidic sites on the silica gel.[3]

  • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the mass of the stationary phase (silica gel).[3] If you need to purify a larger quantity, it is better to use a wider diameter column.[3]

Problem 2: The Compound is Not Eluting from the Column

Question: I've been running my column for a significant amount of time with the solvent system I developed, but I'm not seeing my product, Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, elute. What could be the issue?

Answer:

This frustrating situation typically points to two main possibilities: your compound is either too polar for the chosen mobile phase or it is irreversibly binding to or decomposing on the stationary phase.

Causality and Solutions:

  • Compound is Too Polar: The selected solvent system may not have sufficient polarity to move the compound down the column.

    • Solution: A gradient elution is highly effective in this scenario. Start with the less polar solvent system you initially chose and gradually increase the proportion of the more polar solvent. For example, you can start with 10% ethyl acetate in hexane and incrementally increase the ethyl acetate concentration. For very polar compounds, a mobile phase of methanol in dichloromethane is a good option.[2]

  • Irreversible Adsorption or Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: Before committing to a large-scale column, it's wise to check the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for about an hour, and then develop it. If you observe new spots or significant streaking, your compound may be decomposing. In such cases, switching to a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography could be beneficial.[3]

Problem 3: The Purified Compound "Oils Out" During Recrystallization

Question: After column chromatography, I'm trying to recrystallize the fractions containing Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, but it's forming an oil instead of crystals. Why is this happening?

Answer:

"Oiling out" is a common phenomenon in recrystallization and can be attributed to several factors, including the presence of residual impurities, the choice of solvent, and the rate of cooling.[4]

Causality and Solutions:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to an oily precipitate.[4]

    • Solution: Ensure your chromatographic separation was effective. If you suspect impurities are still present, you may need to repeat the column chromatography with a shallower solvent gradient to achieve better separation.

  • Inappropriate Solvent Choice: The solvent might be too effective at dissolving your compound, or its boiling point may be too high.[4]

    • Solution: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold. You can try solvent pairs, such as ethanol/water or ethyl acetate/hexane.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal structure.[4]

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent's surface can also help induce crystallization by creating nucleation sites.[3]

II. Frequently Asked Questions (FAQs)

This section covers more general questions about the purification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Q1: What are the key physicochemical properties of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate that I should consider for its purification?

A1: Understanding the properties of your target molecule is fundamental to developing a successful purification strategy. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate has a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . Its structure contains a polar phthalazinone core, which can participate in hydrogen bonding, and an ethyl ester group, which adds some non-polar character. This amphiphilic nature means its solubility will vary. It is expected to have moderate solubility in polar organic solvents like ethyl acetate, dichloromethane, and methanol.[5]

Q2: How do I select the best stationary phase for the chromatography of this compound?

A2: For most applications involving moderately polar compounds like Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, silica gel is the standard and most cost-effective choice for the stationary phase. However, if you encounter issues with compound degradation or irreversible adsorption, consider using a less acidic alternative like neutral alumina. For highly polar impurities, reversed-phase chromatography using a C18-functionalized silica gel might be a suitable option.[3]

Q3: What is a good starting point for a solvent system for TLC analysis?

A3: A good starting point for developing a solvent system for a compound with the polarity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a mixture of ethyl acetate and hexane.[2] You can begin with a 30:70 or 50:50 mixture of ethyl acetate to hexane and adjust the ratio based on the resulting Rf value. The goal is to get the spot for your target compound to move to an Rf of approximately 0.25-0.35 on the TLC plate.[1]

Q4: Can I use a single solvent as the mobile phase?

A4: While it is possible, using a single solvent is less common because it offers limited control over the separation. Binary solvent systems, with a polar and a non-polar component, provide the flexibility to fine-tune the polarity of the mobile phase to achieve optimal separation.[2] For very polar compounds, 100% ethyl acetate or a mixture of 5% methanol in dichloromethane can be effective starting points.[2]

Q5: How can I confirm the purity of my final product?

A5: After purification, it is crucial to assess the purity of your Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This can be done using a combination of techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp and un-depressed melting point that matches the literature value is a strong indicator of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry will not only confirm the structure of your compound but also help in identifying any remaining impurities.

III. Data Summary and Protocols

Table 1: Recommended Solvent Systems for Chromatography
Polarity of Compound/ImpurityRecommended Solvent System (v/v)Starting Ratio (Polar:Non-polar)Notes
Non-polar to Moderately PolarEthyl Acetate / Hexane10:90 to 50:50A standard and versatile system.[2]
Moderately PolarDichloromethane / Methanol99:1 to 90:10Good for compounds that are not well-resolved with ethyl acetate/hexane.[2]
Polar / Basic CompoundsDichloromethane / Methanol with 0.1-1% Triethylamine95:5The triethylamine helps to reduce tailing of basic compounds.[3]
Experimental Protocol: Step-by-Step Guide to Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing your chosen solvent system.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until the desired Rf value (0.25-0.35) is achieved.[1]

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Secure the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Add a layer of sand on top to protect the silica surface.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the solvent used for packing.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Carefully add the sample solution to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the pure fractions containing your target compound.

    • Remove the solvent using a rotary evaporator.

    • Further purify the solid by recrystallization if necessary.

IV. Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Chromatographic Purification Start Start Purification TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Poor_Separation Poor Separation / Streaking? TLC_Analysis->Poor_Separation Check_Loading Check Column Loading TLC_Analysis->Check_Loading Adjust_Solvent Adjust Solvent System (Polarity/Composition) Poor_Separation->Adjust_Solvent Yes Good_Separation Good Separation (Rf ~0.25-0.35) Poor_Separation->Good_Separation No Adjust_Solvent->TLC_Analysis Add_Modifier Add Modifier (e.g., TEA) Adjust_Solvent->Add_Modifier Add_Modifier->TLC_Analysis Run_Column Run Column Chromatography Good_Separation->Run_Column No_Elution Compound Not Eluting? Run_Column->No_Elution Increase_Polarity Increase Mobile Phase Polarity (Gradient Elution) No_Elution->Increase_Polarity Yes Collect_Fractions Collect & Analyze Fractions No_Elution->Collect_Fractions No Increase_Polarity->Run_Column Check_Stability Check Compound Stability on Silica Increase_Polarity->Check_Stability Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_Stability->Change_Stationary_Phase Oiling_Out Product 'Oils Out'? Collect_Fractions->Oiling_Out Recrystallization_Troubleshoot Troubleshoot Recrystallization: - Slower Cooling - Different Solvent - Seed Crystals Oiling_Out->Recrystallization_Troubleshoot Yes Pure_Product Pure Crystalline Product Oiling_Out->Pure_Product No Recrystallization_Troubleshoot->Pure_Product

Caption: A flowchart illustrating the decision-making process for troubleshooting common issues during the chromatographic purification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

V. References

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. Retrieved from [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(7), x210555.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important heterocyclic compound. Our focus is on delivering field-tested insights and robust methodologies to ensure you achieve the desired purity and yield.

FAQS: Foundational Knowledge for Successful Recrystallization

This section addresses frequently asked questions regarding the recrystallization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, providing concise answers to common queries.

Q1: What are the key structural features of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate that influence its solubility and recrystallization behavior?

A1: The molecule possesses a polar heterocyclic core containing a lactam functionality, an aromatic ring, and an ethyl ester group. This combination of polar (lactam, carbonyls) and non-polar (aromatic ring, ethyl group) features suggests that a solvent or solvent system with intermediate polarity will likely be most effective for recrystallization. The presence of N-H and C=O groups allows for hydrogen bonding, which can influence its solubility in protic solvents.

Q2: What is the ideal solvent for recrystallizing Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate?

A2: An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure and anecdotal evidence for similar compounds, solvents like ethanol and ethyl acetate are excellent starting points for screening. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective for optimizing solubility and crystal growth.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or a high concentration of impurities depressing the melting point. To remedy this, you can try using a lower-boiling point solvent, adding slightly more solvent to avoid supersaturation, or cooling the solution more slowly to encourage crystal nucleation.

Q4: What is a "second crop" of crystals and is it worth collecting?

A4: After the initial filtration of your recrystallized product, the remaining solution (mother liquor) still contains some dissolved compound. By concentrating the mother liquor (e.g., by boiling off some of the solvent) and cooling it again, a "second crop" of crystals can often be obtained. While this increases the overall yield, the second crop is typically less pure than the first and may require a separate recrystallization.

Troubleshooting Guide: From Common Problems to Effective Solutions

This guide provides a systematic approach to resolving specific issues that may arise during the recrystallization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Crystal Yield - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid.- Re-evaluate your solvent: Test the solubility of your compound in a variety of solvents to find one where it is less soluble at room temperature.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Slow down the cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is too soluble in the chosen solvent.- The presence of impurities is inhibiting crystal formation.- Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available.- Reduce solvent volume: Evaporate some of the solvent to increase the concentration of the compound.- Consider a different solvent: If the compound remains soluble even after reducing the solvent volume, a new solvent or solvent system is needed.
Crystals are Colored or Impure - Insoluble impurities are present in the hot solution.- Soluble impurities have co-precipitated with the product.- Perform a hot filtration: If you observe solid particles in the hot, dissolved solution, quickly filter it through a pre-warmed funnel to remove these impurities before allowing it to cool.- Re-recrystallize: A second recrystallization of the obtained crystals will often result in a purer product.
Rapid Crystallization ("Crashing Out") - The solution is supersaturated.- The temperature difference between the hot and cold solvent is too large.- Use more solvent: Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.- Employ a mixed solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate before cooling.

Experimental Protocol: Recrystallization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

This detailed protocol provides a step-by-step methodology for the recrystallization of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate using ethanol as the primary solvent.

Materials:

  • Crude Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection (if necessary):

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, methanol, acetone, toluene, water) to each test tube at room temperature to assess solubility.

    • Gently heat the test tubes with insoluble compounds to check for solubility at elevated temperatures.

    • The ideal solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution:

    • Place the crude Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of hot ethanol until the compound just dissolves completely. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Quickly pour the hot solution through the fluted filter paper in the pre-warmed funnel into the clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Covering the flask with a watch glass will slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_troubleshooting Troubleshooting Start Start with Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation No_Crystals No Crystals? Cooling->No_Crystals Oiling_Out Oiling Out? Cooling->Oiling_Out Isolation Isolate Crystals (Vacuum Filtration) Crystal_Formation->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End No_Crystals->Dissolution Add seed crystal or reduce solvent volume Oiling_Out->Dissolution Re-heat and add more solvent

Caption: A flowchart of the recrystallization workflow with troubleshooting loops.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • Crysdot LLC. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. [Link]

  • PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

Technical Support Center: Strategies for Overcoming Solubility Challenges of Phthalazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazinone-based inhibitors. This guide is designed to provide you with in-depth, actionable insights to navigate and overcome the solubility challenges frequently encountered with this important class of therapeutic agents.

Introduction: The Phthalazinone Solubility Conundrum

Phthalazinone-based compounds, including potent PARP inhibitors like Olaparib and Talazoparib, are cornerstones in modern oncology.[1] However, their complex, rigid, and often aromatic structures contribute to poor aqueous solubility.[2] This inherent characteristic can significantly impede preclinical development, leading to unreliable in vitro assay results, poor oral bioavailability, and challenges in developing viable formulations for in vivo studies.[3][4][5] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these critical solubility issues.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Understanding the Root of the Problem

Q1: Why are my phthalazinone-based inhibitors consistently showing poor solubility?

A1: The low solubility of phthalazinone derivatives is multifactorial and rooted in their fundamental physicochemical properties:

  • Molecular Rigidity and Planarity: The fused aromatic ring system of the phthalazinone core is rigid and non-coplanar, which can lead to strong crystal lattice energy.[2] High crystal lattice energy means that more energy is required to break apart the solid crystal and dissolve it in a solvent.

  • Hydrophobicity: The predominantly aromatic structure results in a high logP (lipophilicity), making these molecules inherently resistant to dissolving in aqueous media.[6]

  • Intermolecular Interactions: Strong intermolecular forces, such as pi-pi stacking between the aromatic rings, further stabilize the solid state and hinder dissolution.

These factors collectively mean that the energy required to break the bonds within the crystal lattice is greater than the energy released when the molecule interacts with water, resulting in poor solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the distinction is crucial for experimental design and data interpretation:

  • Kinetic Solubility: This is the concentration of a compound that can be dissolved from a high-concentration stock solution (typically in DMSO) when added to an aqueous buffer, before it starts to precipitate.[7] It's a measure of how quickly a compound might fall out of solution and is often used in high-throughput screening for a rapid assessment.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[10] It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours) and is a more accurate measure for formulation development.[8][10]

Recommendation: For initial screening, kinetic solubility is a pragmatic choice. However, for lead optimization and formulation development, thermodynamic solubility provides the more reliable and essential data.

Part 2: Initial Troubleshooting & Formulation Strategies

Q3: My inhibitor precipitated immediately upon dilution in my aqueous assay buffer. What are my immediate options?

A3: This is a classic sign of exceeding the kinetic solubility. Here is a decision tree to guide your immediate actions:

G start Precipitation Observed in Assay check_dmso Check Final DMSO Concentration Is it >1%? start->check_dmso reduce_dmso Reduce DMSO concentration to <0.5% check_dmso->reduce_dmso Yes check_conc Is the inhibitor concentration critical? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower inhibitor concentration check_conc->lower_conc No use_cosolvent Use a Co-solvent System check_conc->use_cosolvent Yes

Caption: Troubleshooting workflow for immediate precipitation.

  • Lower the Final DMSO Concentration: High concentrations of DMSO can cause compounds to initially dissolve and then crash out upon dilution. Aim for a final DMSO concentration of less than 0.5%.

  • Reduce the Compound Concentration: If your assay allows, test a lower concentration of your inhibitor.

  • Employ a Co-solvent System: If the concentration cannot be lowered, the next step is to modify your vehicle.[11]

Q4: What are the most effective formulation strategies for improving the solubility of phthalazinone inhibitors for in vitro and in vivo studies?

A4: The choice of strategy depends on the experimental context. Here’s a breakdown of common and effective approaches:

Strategy Mechanism of Action Best For Considerations
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[11]In vitro assays, early in vivo PK studiesPotential for solvent toxicity (in vivo), may alter protein conformation at high concentrations.
pH Adjustment For compounds with ionizable groups, adjusting the pH can increase the proportion of the more soluble ionized form.[12][13]Compounds with acidic or basic moietiesSolubility will be highly dependent on the specific pH of the environment (e.g., different parts of the GI tract).[14]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.In vitro and in vivo formulationsCan interfere with some biological assays, potential for toxicity with certain surfactants.
Cyclodextrins Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's hydrophobic core, while the hydrophilic exterior enhances aqueous solubility.[15]Oral and parenteral formulationsCan be limited by the stoichiometry of complexation and the size of the drug molecule.
Solid Dispersions The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[16][17]Oral solid dosage forms for in vivo studiesRequires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[18] Stability of the amorphous state is critical.
Nanoparticle Systems Encapsulating the drug in nanoparticles (e.g., lipid-based or polymeric) can improve solubility, stability, and targeting.[19][20]Advanced in vivo studies, targeted deliveryMore complex to develop and characterize.[21][22]

A study on the PARP inhibitor Olaparib demonstrated that formulating it as a solid dispersion with HPMC (hypromellose) significantly enhanced its bioavailability.[17] Another study showed that a nanoemulsion formulation of Talazoparib could be a promising platform for systemic delivery.[23]

Sources

Stability and degradation of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation in Solution

This section addresses specific issues you may encounter during your work, providing potential causes and actionable solutions.

Issue 1: Loss of Potency or Unexpected Results in Aqueous Buffers

Question: I'm observing a time-dependent decrease in the concentration of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in my aqueous buffered solution, even when stored at refrigerated temperatures. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of this instability is the hydrolysis of the ethyl ester functional group. The ester moiety is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, and ethanol. This degradation pathway is a common vulnerability for ester-containing pharmaceutical compounds.[1] The rate of hydrolysis is highly dependent on the pH of the solution.[2][3][4]

Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by hydronium ions (in acid) or directly by hydroxide ions (in base), which are more potent nucleophiles than water.

Proposed Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate A Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate B 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acid A->B H+ or OH- H2O C Ethanol A->C H+ or OH- H2O

Caption: Proposed hydrolytic degradation of the parent compound.

Troubleshooting & Mitigation Protocol:
  • pH Stability Profiling:

    • Objective: To determine the optimal pH for the stability of your compound.

    • Protocol:

      • Prepare a series of buffers ranging from pH 3 to pH 9 (e.g., citrate, phosphate, borate).

      • Dissolve a known concentration of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in each buffer.

      • Divide each solution into aliquots and store them at a constant temperature (e.g., 4°C, 25°C, and 40°C).

      • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

      • Immediately analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect the formation of the carboxylic acid degradant.

  • Data Analysis and Interpretation:

    • Plot the percentage of the remaining parent compound against time for each pH.

    • Identify the pH at which the degradation rate is minimal. For many esters, this is often in the slightly acidic to neutral range (pH 4-6).

  • Experimental Adjustment:

    • Based on your stability profile, adjust the pH of your experimental solutions to the optimal range.

    • If the experimental conditions require a pH outside the stable range, prepare fresh solutions immediately before use and minimize the experiment duration.

Issue 2: Appearance of Unknown Peaks in Chromatograms After Exposure to Air or Peroxide-Containing Solvents

Question: My HPLC analysis shows new, unidentified peaks after my compound has been in solution for some time, particularly when using solvents like THF or after vigorous agitation. What could be happening?

Answer:

This observation suggests oxidative degradation. The phthalazinone ring system can be susceptible to oxidation.[5] This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or residual peroxides in solvents (e.g., older bottles of THF or ethers).

Troubleshooting & Mitigation Protocol:
  • Solvent Purity Check:

    • Use fresh, high-purity solvents.

    • Test solvents for the presence of peroxides using commercially available test strips, especially for ethers like THF and dioxane.

  • Inert Atmosphere:

    • If your compound is highly sensitive to oxidation, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by sparging the solvent with the inert gas before dissolving the compound.

  • Forced Oxidation Study:

    • Objective: To confirm if your compound is susceptible to oxidation and to characterize the degradation products. This is a key part of forced degradation studies as mandated by regulatory bodies like the ICH.[6][7]

    • Protocol:

      • Dissolve the compound in a suitable solvent.

      • Treat the solution with a dilute solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

      • Monitor the reaction over time by HPLC.

      • The appearance of the same unknown peaks as in your original experiment would confirm their oxidative nature.

  • Use of Antioxidants:

    • For formulation development, the inclusion of antioxidants can be considered to enhance stability, though this may not be suitable for all research applications.[8]

Issue 3: Sample Instability Under Laboratory Lighting or During Photochemical Experiments

Question: I'm noticing rapid degradation of my compound when handled on the benchtop under normal lab lighting, or when used in experiments involving light exposure. Is this expected?

Answer:

Phthalazinone and related aromatic structures can be susceptible to photodegradation.[9][10] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the formation of degradants.

Troubleshooting & Mitigation Protocol:
  • Light Protection:

    • Handle the compound and its solutions under low-light conditions.

    • Use amber glassware or wrap containers with aluminum foil to protect them from light.

  • Photostability Study (Forced Degradation):

    • Objective: To assess the intrinsic photostability of the compound and identify photolytic degradants, as recommended by ICH guideline Q1B.[6]

    • Protocol:

      • Prepare a solution of the compound in a photochemically inert solvent (e.g., water, acetonitrile).

      • Place the solution in a chemically inert, transparent container.

      • Expose the sample to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).

      • A dark control sample (wrapped in foil) should be stored under the same conditions to separate photolytic from thermal degradation.

      • Analyze samples at various time points to determine the rate of photodegradation.

Analytical Troubleshooting

Question: My analytical method doesn't seem to be "stability-indicating." The peak for my parent compound decreases, but I don't see a corresponding increase in any other peak. What does this mean?

Answer:

This is a common issue referred to as a "mass balance" problem in stability studies.[11] It suggests that your analytical method is not capable of detecting all the degradation products. Here are the possible reasons and solutions:

  • Degradants are not retained or eluted from the column: The degradation products may be too polar or too non-polar for your current HPLC method.

    • Solution: Modify your HPLC method. Try a different gradient profile, a different mobile phase, or a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano).

  • Degradants do not have a chromophore: The degradation process may have destroyed the part of the molecule that absorbs UV light at your detection wavelength.

    • Solution: Use a more universal detector, such as a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD), in parallel with your UV detector. LC-MS is particularly powerful for identifying the mass of the unknown degradants.[12][13]

  • Degradants are volatile: The degradation products might be volatile compounds (like ethanol from hydrolysis) that are not detectable by HPLC.

    • Solution: Use Gas Chromatography (GC) to analyze for volatile degradants if necessary.

  • Degradants are precipitating: The degradation product (e.g., the carboxylic acid) may be less soluble than the parent compound in your chosen solvent and could be precipitating out of solution.

    • Solution: Visually inspect your samples for any precipitate. If observed, try dissolving the sample in a stronger solvent before analysis.

Workflow for Developing a Stability-Indicating Method

G cluster_workflow Stability-Indicating Method Development A Perform Forced Degradation Studies B Analyze Stressed Samples by Initial HPLC Method A->B C Check for Peak Purity and Mass Balance B->C D Method is Stability-Indicating C->D Purity & Balance OK E Optimize HPLC Method (Gradient, Column, Detector) C->E Purity or Balance Fails E->B Re-analyze

Caption: Workflow for ensuring an analytical method is stability-indicating.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate in solid form and in solution?

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C) to minimize thermal degradation.

  • In Solution: Based on the likely susceptibility to hydrolysis, it is recommended to prepare solutions fresh. If storage is necessary, perform a pH stability study to find the optimal pH and store aliquots at -20°C or -80°C to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

Q2: What are the primary degradation products I should be looking for?

The most anticipated degradation product is 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid , resulting from the hydrolysis of the ethyl ester.[14] Other potential degradants could arise from oxidation of the phthalazinone ring or photolytic cleavage, which would need to be identified using techniques like LC-MS.

Q3: How much degradation is considered significant in a forced degradation study?

The goal of a forced degradation study is to achieve sufficient degradation to identify potential pathways and validate the analytical method. A target degradation of 5-20% is generally considered optimal.[6] Degradation beyond this level can lead to secondary degradation, making it difficult to identify the primary degradants.

Q4: Can I use this compound in protic solvents like methanol or ethanol?

While ethanol is a product of hydrolysis, using it as a solvent could potentially lead to transesterification if other alcohols are present, or it could suppress hydrolysis to some extent due to Le Chatelier's principle. However, these solvents still contain water and can participate in hydrolysis. Aprotic solvents like acetonitrile, DMSO, or DMF are generally preferred for stock solutions, but their purity should be ensured.

Summary of Recommended Forced Degradation Conditions

Stress ConditionRecommended ParametersProbable Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursHydrolysis of the ethyl ester
Base Hydrolysis 0.1 M NaOH at room temp for 1-4 hoursRapid hydrolysis of the ethyl ester
Oxidation 3% H₂O₂ at room temp for 24 hoursOxidation of the phthalazinone ring
Thermal Solid state at 80°C for 48 hoursNon-specific thermal decomposition
Photolytic Solution exposed to ICH Q1B light conditionsPhotolytic cleavage/rearrangement

References

  • Yuan, T., Yang, Y., Lu, W., Wang, Y., Fu, Y., Li, Y., ... & Qian, H. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • Gao, C., & Long, C. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]

  • Gao, C., & Long, C. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Capelo, D., & Cerqueira, N. (2017). Oxidation reaction of phthalazine to 1-phthalazinone. The structure of... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem Compound Database. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Deng, Z., et al. (2020). Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. ResearchGate. [Link]

  • Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. [Link]

  • D'hooghe, M., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4129. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Atalay, T., & Gurek, A. G. (2019). Absorbance changes during the photodegradation study of (a) 4 and (b) 5... ResearchGate. [Link]

  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(32), 7234-7241. [Link]

  • Wojtyla, S., et al. (2021). Nanocomposites of Titanium Dioxide and Peripherally Substituted Phthalocyanines for the Photocatalytic Degradation of Sulfamethoxazole. Molecules, 26(16), 4785. [Link]

  • Waterman, K. C. (2012). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal. [Link]

  • Jesus, A., et al. (2014). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-41. [Link]

  • Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 374. [Link]

  • ISPE. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. ISPE | International Society for Pharmaceutical Engineering. [Link]

  • Klick, S., et al. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. SlideShare. [Link]

  • AL-Janabi, A. S. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. International Journal of Trend in Scientific Research and Development. [Link]

  • Abu-Hashem, A. A., & El-Shehry, M. F. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(9), 13936-13946. [Link]

  • Wróbel, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. PubMed. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of phthalazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between laboratory-scale success and robust, scalable manufacturing processes by explaining the "why" behind the "how."

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial phases of scaling up phthalazinone synthesis.

Q1: What are the most common synthetic routes for phthalazinone derivatives that are amenable to scale-up?

A1: The most industrially viable routes typically involve a two-step process. The first step is often a Friedel-Crafts acylation (or a related reaction) to form a 2-aroylbenzoic acid intermediate. This is followed by a cyclization reaction with hydrazine or a hydrazine derivative to construct the phthalazinone ring.[1][2] These methods are generally preferred for scale-up due to the availability of starting materials and the relatively robust nature of the reactions.

Q2: What are the primary challenges I should anticipate when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis of a phthalazinone derivative?

A2: The primary challenges in scaling up phthalazinone synthesis revolve around changes in physical parameters that can significantly impact the reaction's outcome.[3] Key areas of concern include:

  • Heat Transfer: Exothermic reactions, such as Friedel-Crafts acylation, can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to thermal runaways.[4]

  • Mixing Efficiency: Inadequate mixing in large vessels can result in localized "hot spots" or areas of high reactant concentration, leading to increased impurity formation.[5]

  • Impurity Profile: Side reactions that were negligible at the lab scale can become significant at a larger scale, impacting the purity of the final product.[3]

  • Crystallization and Isolation: Achieving a consistent crystal form (polymorph) and particle size distribution can be challenging during scale-up, which is critical for the final drug product's properties.[6][7]

Q3: How critical is the purity of starting materials and reagents in a large-scale synthesis?

A3: The purity of starting materials is paramount in a large-scale synthesis. Impurities that are present even in small amounts in the starting materials can be carried through the synthesis and may be difficult to remove from the final product.[8] In some cases, these impurities can also interfere with the reaction, leading to lower yields or the formation of new, unexpected byproducts. It is crucial to have robust quality control procedures for all incoming raw materials.

Q4: What are the key safety considerations when working with hydrazine hydrate on a large scale?

A4: Hydrazine hydrate is a hazardous material, and its handling on a large scale requires strict safety protocols.[9][10] Key considerations include:

  • Toxicity and Carcinogenicity: Hydrazine is a suspected carcinogen and is highly toxic.[11] Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed systems, fume hoods) are essential to minimize exposure.

  • Thermal Instability: Hydrazine hydrate can decompose violently at elevated temperatures, especially in the presence of catalysts.[9] Understanding the thermal stability of your reaction mixture is crucial.

  • Control of Residuals: Due to its toxicity, it is critical to control and quantify residual hydrazine in the final active pharmaceutical ingredient (API).[10][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis of phthalazinone derivatives.

Problem 1: Low Yield in the Friedel-Crafts Acylation Step

Q: My Friedel-Crafts acylation reaction, which worked perfectly on a 10g scale, is giving a significantly lower yield at the 1kg scale. What are the likely causes and how can I troubleshoot this?

A: A drop in yield during the scale-up of a Friedel-Crafts acylation is a common issue, often stemming from mass and heat transfer limitations. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inefficient Mixing and Localized Hotspots.

    • Explanation: In a large reactor, achieving uniform mixing is more challenging. Poor mixing can lead to localized areas of high reactant concentration and temperature, which can promote side reactions and decomposition of the product.[5]

    • Troubleshooting Steps:

      • Optimize Agitation: Review the stirrer design and speed. A different impeller type (e.g., pitched-blade turbine vs. anchor) may be necessary to ensure adequate mixing for the specific viscosity and density of your reaction mixture.

      • Controlled Addition Rate: Slowing down the addition of the acylating agent can help to dissipate the heat of reaction more effectively and maintain a more uniform temperature throughout the reactor.[4]

      • Use of a Co-solvent: In some cases, a co-solvent can improve the solubility of reactants and aid in more uniform mixing.

  • Cause 2: Poor Temperature Control and Exotherm Management.

    • Explanation: The Friedel-Crafts acylation is often exothermic. The reduced surface-area-to-volume ratio of a large reactor makes it harder to remove the heat generated, leading to a rise in temperature that can favor side reactions.[3]

    • Troubleshooting Steps:

      • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction and determine the maximum heat output.[13] This data is crucial for designing an adequate cooling system.

      • Jacket Temperature Control: Ensure the reactor's cooling jacket has sufficient capacity and that the temperature is controlled precisely.

      • Semi-Batch Operation: Consider a semi-batch process where one reactant is added portion-wise or via a feed pump to control the rate of heat generation.

  • Cause 3: Deactivation of the Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. On a larger scale, there are more opportunities for moisture to enter the system (e.g., from the air, solvents, or reactants), which will deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Rigorously dry all solvents and reactants. Use nitrogen or argon blanketing to protect the reaction from atmospheric moisture.

      • Catalyst Loading: It may be necessary to slightly increase the stoichiometric ratio of the Lewis acid to compensate for any minor ingress of moisture. However, this should be done cautiously as excess Lewis acid can also promote side reactions.[2]

Problem 2: High Levels of Impurities in the Phthalazinone Product

Q: After scaling up the cyclization of my 2-aroylbenzoic acid with hydrazine hydrate, I'm observing new impurities and higher levels of known impurities. How can I identify the source and mitigate this?

A: The impurity profile often changes during scale-up due to altered reaction kinetics and work-up conditions. A logical approach is needed to identify and control these impurities.

  • Cause 1: Side Reactions of Hydrazine.

    • Explanation: Hydrazine is a reactive nucleophile and can participate in several side reactions, especially at elevated temperatures. These can include the formation of azines (from reaction with any residual carbonyl compounds) or over-alkylation if there are other electrophilic sites.[9]

    • Troubleshooting Steps:

      • Stoichiometry and Addition Control: Carefully control the stoichiometry of hydrazine hydrate. Adding the hydrazine solution at a controlled rate to the heated solution of the 2-aroylbenzoic acid can help to minimize side reactions by keeping the instantaneous concentration of free hydrazine low.

      • Temperature Optimization: While heat is required for the cyclization, excessive temperatures can promote the decomposition of hydrazine and other side reactions. An optimal temperature profile should be determined.

      • In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor the reaction progress and the formation of impurities in real-time. This can help in identifying the optimal reaction endpoint to quench the reaction before significant impurity formation occurs.

  • Cause 2: Inefficient Work-up and Crystallization.

    • Explanation: The work-up and crystallization process at a large scale can be less efficient at removing impurities compared to a lab scale. The slower cooling rates and different mixing dynamics in a large crystallizer can lead to the trapping of impurities within the crystal lattice.[14]

    • Troubleshooting Steps:

      • Solvent Selection for Crystallization: The choice of solvent is critical for effective purification. A solvent system that provides good solubility for the product at high temperatures and low solubility at low temperatures, while also being a poor solvent for the impurities, is ideal.[15]

      • Controlled Cooling Profile: Implement a controlled cooling profile during crystallization. A slower cooling rate can allow for the formation of more ordered, purer crystals.

      • Slurry Wash: After filtration, washing the filter cake with a well-chosen solvent (or a mixture of solvents) can be very effective at removing surface impurities. In some cases, re-slurrying the crude product in a suitable solvent can significantly improve purity.

  • Cause 3: Degradation of Product or Intermediates.

    • Explanation: Longer reaction times and extended exposure to high temperatures during scale-up can lead to the degradation of either the starting material, intermediate, or the final product.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Conduct forced degradation studies on the starting materials, intermediates, and final product to understand their stability under various conditions (acidic, basic, oxidative, thermal). This will help in identifying potential degradation pathways.

      • Minimize Reaction Time: Optimize the reaction parameters to reduce the overall cycle time without compromising the yield.

Data Presentation

Table 1: Recommended Solvent Systems for Crystallization of Phthalazinone Derivatives

Solvent SystemTypical Impurities RemovedConsiderations
Ethanol/WaterPolar impurities, unreacted hydrazineGood for achieving high purity, but solubility needs to be carefully controlled to avoid oiling out.
IsopropanolLess polar impuritiesGood alternative to ethanol with different solubility characteristics.
Acetic AcidBasic impuritiesCan be effective but may require an additional neutralization step in the work-up.
Toluene/HeptaneNon-polar impuritiesUseful for recrystallizing intermediates like 2-aroylbenzoic acids.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Friedel-Crafts Acylation

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Solvent and Lewis Acid Charging: Charge the anhydrous solvent (e.g., dichloromethane) to the reactor and cool to 0-5 °C. Under a nitrogen atmosphere, slowly charge the anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C.

  • Reactant Charging: Once the Lewis acid is fully dissolved, charge the phthalic anhydride (or derivative).

  • Aromatic Substrate Addition: Slowly add the aromatic substrate (e.g., benzene derivative) via an addition funnel or pump over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC.

  • Quench: Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-aroylbenzoic acid.

Protocol 2: General Procedure for Scale-Up Cyclization with Hydrazine Hydrate

  • Reactor Setup: Charge the 2-aroylbenzoic acid and a suitable solvent (e.g., ethanol) to a clean, nitrogen-purged reactor.

  • Hydrazine Addition: Heat the mixture to a gentle reflux. Slowly add hydrazine hydrate via an addition funnel or pump over 1-2 hours.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring by HPLC until the starting material is consumed.

  • Crystallization: Cool the reaction mixture according to a pre-defined cooling profile to induce crystallization.

  • Isolation: Filter the solid product, wash the cake with cold solvent, and then with water to remove any residual hydrazine and salts.

  • Drying: Dry the product under vacuum at a controlled temperature.

Visualization

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up Synthesis

Troubleshooting_Low_Yield cluster_investigation Initial Investigation cluster_diagnosis Diagnosis & Causality cluster_solution Corrective Actions start Low Yield Observed at Scale-Up check_reaction Review Reaction Parameters (Temp, Time, Concentration) start->check_reaction check_purity Assess Reagent & Solvent Purity start->check_purity check_mixing Evaluate Mixing Efficiency start->check_mixing side_reactions Increased Side Reactions? check_reaction->side_reactions Parameters Deviate? incomplete_reaction Incomplete Conversion? check_purity->incomplete_reaction Impurities Present? check_mixing->side_reactions Inefficient? improve_agitation Modify Agitator Speed/Design check_mixing->improve_agitation optimize_temp Optimize Temperature Profile & Cooling Capacity side_reactions->optimize_temp Yes optimize_addition Adjust Reagent Addition Rate side_reactions->optimize_addition Yes purify_reagents Purify Reagents/ Use Anhydrous Solvents incomplete_reaction->purify_reagents Yes product_degradation Product Degradation? product_degradation->optimize_temp Yes

Sources

Technical Support Center: Optimizing Phthalazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phthalazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Phthalazinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of phthalazinones, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

1. What are the most common starting materials for phthalazinone synthesis?

The most prevalent starting materials for the synthesis of the phthalazinone core are derivatives of phthalic acid, such as phthalic anhydride or 2-acylbenzoic acids.[3][4] The choice of starting material often depends on the desired substitution pattern on the final phthalazinone molecule.

2. How do I choose the right hydrazine derivative for my synthesis?

The selection of the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is critical as it determines the substituent at the N-2 position of the phthalazinone ring. For unsubstituted N-2 phthalazinones, hydrazine hydrate is commonly used. For N-2 substituted analogs, the corresponding substituted hydrazine is employed.

3. My reaction is not going to completion. What are the likely causes?

Incomplete reactions can be due to several factors, including insufficient reaction time, suboptimal temperature, or inadequate mixing. It is also possible that the reagents have degraded. For a comprehensive checklist of potential issues, please refer to the Troubleshooting Guide: Low Yield and Incomplete Reactions .

4. I am observing multiple spots on my TLC analysis. What are the possible side products?

The formation of side products is a common challenge. Depending on the specific reaction, these could include incompletely cyclized intermediates or products from side reactions like N,N'-dialkylation during alkylation steps.[2] Refer to the Troubleshooting Guide: Side Product Formation and Purification Challenges for detailed information on identifying and minimizing these impurities.

5. How can I improve the regioselectivity of N-alkylation?

Achieving high regioselectivity in N-alkylation can be challenging due to the presence of two nucleophilic nitrogen atoms in the phthalazinone core. The reaction conditions, particularly the choice of base and solvent, play a crucial role. For a detailed discussion on controlling regioselectivity, see the Troubleshooting Guide: Regioselectivity in N-Alkylation .

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to address specific issues you may encounter during your phthalazinone synthesis experiments.

A. Troubleshooting Guide: Low Yield and Incomplete Reactions

Low yields or incomplete reactions are among the most frequent issues in organic synthesis. The following workflow will guide you through a systematic approach to identify and resolve the root cause.

Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield or Incomplete Reaction Observed analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis reagent_quality Verify Reagent Quality and Stoichiometry reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK workup_purification Evaluate Workup and Purification reaction_conditions->workup_purification Optimization Attempted success Improved Yield workup_purification->success Product Recovered analysis->reagent_quality Unreacted Starting Material Present analysis->workup_purification Product Degradation Observed side_products reaction Phthalazinone Synthesis incomplete_cyclization Incompletely Cyclized Intermediates reaction->incomplete_cyclization Insufficient heat/time over_alkylation N,N'-Dialkylation Products (during N-alkylation) reaction->over_alkylation Excess alkylating agent o_acylation O-Acylated Products (during acylation) reaction->o_acylation Kinetic control starting_material Unreacted Starting Materials reaction->starting_material Suboptimal conditions n_alkylation_optimization start Optimize N-Alkylation base_screening Screen a Panel of Bases (e.g., K2CO3, NaH, DBU) start->base_screening solvent_screening Evaluate Different Solvents (e.g., DMF, Acetonitrile, THF) base_screening->solvent_screening Base selected temperature_effect Investigate Temperature Effects (e.g., 0 °C, RT, 60 °C) solvent_screening->temperature_effect Solvent selected analysis Analyze Product Mixture for Regioisomers (NMR, LC-MS) temperature_effect->analysis optimal_conditions Identify Optimal Conditions analysis->optimal_conditions Desired regioselectivity achieved

Sources

Phthalazinone Bioassays: A Technical Support Guide for Overcoming Unexpected Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phthalazinone bioassays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile phthalazinone scaffold in their experimental workflows. Phthalazinone derivatives are a significant class of nitrogen-rich heterocyclic compounds with a wide array of pharmacological activities, including roles as anticancer, antidiabetic, and anti-inflammatory agents.[1][2][3] Notably, several phthalazinone compounds, such as Olaparib, are potent inhibitors of poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, making them a cornerstone of targeted cancer therapies.[1][3][4][5]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve unexpected experimental outcomes. Here, we move beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions and ensure the integrity of your results.

Core Principles of Robust Phthalazinone Bioassays

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational elements that underpin reliable bioassay results. The quality of your data is only as good as the quality of your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during phthalazinone bioassays in a question-and-answer format. Each answer provides a detailed explanation of potential causes and step-by-step guidance for resolution.

High Background Signal

Question 1: My luminescence/fluorescence-based assay is showing an unusually high background signal, even in my negative control wells. What are the likely causes and how can I fix this?

High background can mask the true signal from your experimental samples, leading to a poor signal-to-noise ratio and making it difficult to discern meaningful results. The potential sources of high background are multifaceted and can be categorized into reagent-related, compound-related, and procedural issues.

Potential Causes & Solutions:

  • Reagent-Related:

    • Contaminated Reagents: Buffers, media, or enzyme preparations can become contaminated with microorganisms or fluorescent/luminescent impurities.

      • Solution: Prepare fresh reagents using high-purity water and sterile techniques. Filter-sterilize buffers and media where appropriate. If issues persist with a commercial kit, contact the vendor and inquire about lot-specific issues.[6]

    • Autofluorescence of Media Components: Phenol red and certain components in fetal bovine serum (FBS) are known to autofluoresce, contributing to high background in fluorescence-based assays.[7]

      • Solution: Whenever possible, use phenol red-free media for the final assay steps. If FBS is necessary, consider using a reduced-serum or serum-free medium formulation for the assay readout. Alternatively, performing the final measurement in a simple buffered saline solution (like PBS with calcium and magnesium) can mitigate this issue.[7]

  • Compound-Related:

    • Intrinsic Fluorescence/Luminescence of Phthalazinone Compound: Some phthalazinone derivatives may possess intrinsic fluorescent or luminescent properties that interfere with the assay readout.

      • Solution: Run a control plate containing only the phthalazinone compound in the assay buffer (without cells or other assay components) to measure its intrinsic signal. If significant, this background signal will need to be subtracted from your experimental wells.

    • Compound Precipitation: Phthalazinone derivatives, like many small molecules, can have limited solubility in aqueous assay buffers.[8] Precipitated compound can scatter light, leading to artificially high absorbance or fluorescence readings.[9]

      • Solution: Visually inspect your assay plates for any signs of precipitation. Consider reducing the final concentration of your compound. Ensure that the concentration of the organic solvent (typically DMSO) used to dissolve the compound is kept to a minimum (usually <0.5%) and is consistent across all wells.[8][10]

  • Procedural Issues:

    • Inappropriate Microplate Selection: The color of the microplate is critical for luminescence and fluorescence assays.

      • Solution: For luminescence assays, use white, opaque-walled plates to maximize the luminescent signal.[7][11] For fluorescence assays, use black, opaque-walled plates to minimize background fluorescence and light scattering.[7]

    • Well-to-Well Crosstalk: In luminescence assays with very high signal in some wells, the light can "bleed" into adjacent wells, artificially raising their readings.[11]

      • Solution: Avoid placing very high-signal wells (e.g., positive controls) directly next to very low-signal wells (e.g., negative controls). If possible, leave an empty well between them.[11]

Summary of Causes for High Background & Corrective Actions Corrective Action
Potential Cause Prepare fresh, sterile reagents.
Contaminated ReagentsUse phenol red-free media or a buffered saline solution for readout.
Autofluorescence of MediaMeasure and subtract the intrinsic signal of the compound.
Intrinsic Compound SignalLower compound concentration; ensure DMSO concentration is minimal and consistent.
Compound PrecipitationUse white plates for luminescence, black plates for fluorescence.
Incorrect MicroplateSpatially separate high- and low-signal wells.
Well-to-Well Crosstalk
Low Signal-to-Noise Ratio or Poor Z'-Factor

Question 2: My assay window is very narrow, and my Z'-factor is consistently below 0.5. How can I improve the quality of my assay?

A low signal-to-noise ratio and a poor Z'-factor (a statistical measure of assay quality) indicate that the difference between your positive and negative controls is not large enough relative to the variability in your measurements.[12] While a Z'-factor greater than 0.5 is often desired, assays with lower values can still yield useful data if carefully optimized.[13][14][15]

dot

cluster_Problem Low Signal-to-Noise / Poor Z' cluster_Causes Potential Causes cluster_Solutions Solutions Problem Poor Assay Quality (Z' < 0.5) Cause1 Suboptimal Reagent Concentrations Problem->Cause1 Cause2 Incorrect Incubation Times Problem->Cause2 Cause3 Low Enzyme Activity Problem->Cause3 Cause4 High Data Variability Problem->Cause4 Solution1 Titrate Enzyme and Substrate Concentrations Cause1->Solution1 Solution2 Optimize Incubation Time Course Cause2->Solution2 Solution3 Check Reagent Storage and Handling Cause3->Solution3 Solution4 Improve Pipetting Technique Cause4->Solution4

Caption: Troubleshooting workflow for a poor Z'-factor.

Potential Causes & Solutions:

  • Suboptimal Reagent Concentrations: The concentrations of enzymes, substrates, or detection reagents may not be optimal for generating a robust signal.

    • Solution: Systematically titrate key reagents. For an enzyme assay, perform a matrix titration of both the enzyme and its substrate to find the concentrations that yield the best signal window.

  • Incorrect Incubation Times: The duration of incubation steps can significantly impact the assay signal.

    • Solution: Conduct a time-course experiment to determine the optimal incubation time for your assay. For enzymatic assays, the reaction should be stopped during the linear phase.

  • Low Enzyme Activity: The enzyme being targeted by the phthalazinone may have low activity, leading to a weak signal.

    • Solution: Ensure that all reagents, especially enzymes, have been stored correctly and have not expired.[16] Equilibrate all reagents to the recommended assay temperature before use.[16]

  • High Data Variability: Inconsistent pipetting, temperature fluctuations across the plate, or edge effects can increase the standard deviation of your measurements, which will lower the Z'-factor.

    • Solution: Use calibrated pipettes and consider using a multi-channel pipette for reagent addition to improve consistency.[6] Ensure uniform temperature across the plate during incubations. To mitigate edge effects, avoid using the outermost wells of the microplate for experimental samples.

Inconsistent Results and Poor Reproducibility

Question 3: I am observing significant variability between replicate wells and between experiments run on different days. What could be causing this lack of reproducibility?

Poor reproducibility is a critical issue that undermines the reliability of your findings. The root causes are often related to subtle variations in experimental conditions and compound handling.

Potential Causes & Solutions:

  • Compound Solubility and Stability: Phthalazinone compounds may not be fully soluble or may degrade in your stock solutions or assay buffers.[8][10]

    • Solution: Always ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before preparing dilutions. Visually inspect for precipitation. Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation and degradation; aliquot stock solutions into single-use volumes.[10]

  • Cell-Based Assay Variability: The physiological state of your cells can vary from one experiment to the next.

    • Solution: Use cells with a consistent passage number and ensure they are seeded at a uniform density. Monitor cell health and morphology regularly. Standardize all cell culture and treatment protocols.

  • Assay Interference from Phthalazinone Scaffold: The chemical structure of the phthalazinone itself can sometimes interfere with the assay chemistry. Some chemical moieties are known to be "pan-assay interference compounds" (PAINS) that can produce false-positive results through various mechanisms, such as chemical reactivity.[17][18]

    • Solution: If you suspect assay interference, consider running counter-screens. For example, if you are using a luciferase-based reporter assay, you can test your compound in a cell-free luciferase assay to see if it directly inhibits the enzyme.[6]

In-Depth Experimental Protocols

To ensure a solid foundation for your experiments, here are detailed protocols for two common bioassays used in the evaluation of phthalazinone derivatives.

Protocol 1: PARP1 Enzymatic Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the in vitro inhibitory activity of a phthalazinone compound against PARP1.

dot

Start Start Step1 Coat Plate with Histone Start->Step1 Step2 Add PARP1 Enzyme and Phthalazinone Compound Step1->Step2 Step3 Initiate Reaction with Biotinylated NAD+ Step2->Step3 Step4 Incubate Step3->Step4 Step5 Wash Plate Step4->Step5 Step6 Add Streptavidin-HRP Step5->Step6 Step7 Incubate Step6->Step7 Step8 Wash Plate Step7->Step8 Step9 Add TMB Substrate Step8->Step9 Step10 Stop Reaction Step9->Step10 Step11 Read Absorbance at 450 nm Step10->Step11 DNA_Damage Single-Strand DNA Break PARP1_Recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Recruitment->PAR_Synthesis Phthalazinone Phthalazinone (PARP Inhibitor) PARP1_Recruitment->Phthalazinone Repair_Factors Recruitment of DNA Repair Factors PAR_Synthesis->Repair_Factors DNA_Repair DNA Repair Repair_Factors->DNA_Repair PARP_Trapping PARP1 Trapping on DNA Phthalazinone->PARP_Trapping Induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Double_Strand_Break Double-Strand Break Formation Replication_Fork_Collapse->Double_Strand_Break Cell_Death Cell Death (in HR-deficient cells) Double_Strand_Break->Cell_Death

Caption: Mechanism of PARP inhibition by phthalazinones.

In response to single-strand DNA breaks, PARP1 is recruited to the site of damage and synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins. Phthalazinone-based inhibitors bind to the active site of PARP1, not only preventing PAR synthesis but also "trapping" the PARP1 enzyme on the DNA. [19]This trapped PARP1-DNA complex is a significant physical obstruction that can lead to the collapse of replication forks, the formation of more cytotoxic double-strand breaks, and ultimately, cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR). [20][21][22] By providing this comprehensive guide, we aim to equip you with the knowledge and tools necessary to conduct robust and reliable phthalazinone bioassays, fostering confidence in your research and accelerating the pace of drug discovery.

References

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. PubMed. Available at: [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. PMC. Available at: [Link]

  • New 1-phthalazinone Scaffold Based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity. PubMed. Available at: [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. PubMed. Available at: [Link]

  • Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. PubMed. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. PMC. Available at: [Link]

  • Troubleshooting. BioAssay Systems. Available at: [Link]

  • Z' Does Not Need to Be > 0.5. PMC. Available at: [Link]

  • Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. PubMed. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • A new phthalazinone derivative and a new isoflavonoid glycoside from lichen-associated Amycolatopsis sp. PubMed. Available at: [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PMC. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences. Available at: [Link]

  • How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results. Promega GmbH. Available at: [Link]

  • Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. ResearchGate. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available at: [Link]

  • Mechanism of Action of PARP Inhibitors. Annual Reviews. Available at: [Link]

  • What causes high background in cell based assays?. ResearchGate. Available at: [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. Available at: [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]

  • PARP-ish: Gaps in Molecular Understanding and Clinical Trials Targeting PARP Exacerbate Racial Disparities in Prostate Cancer. AACR Journals. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazinone compounds. Phthalazinones are a versatile class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] However, their therapeutic potential is often hampered by low aqueous solubility, which can lead to poor and variable oral bioavailability.[3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome these challenges. Our goal is to provide you with the scientific rationale and practical steps needed to successfully enhance the in vivo exposure of your phthalazinone-based drug candidates.

Troubleshooting Guide

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: My phthalazinone compound shows negligible dissolution in simulated gastric and intestinal fluids. Where do I start?

A1: This is a classic hallmark of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where dissolution is the rate-limiting step for absorption.[3][5] Your primary goal is to increase the drug's dissolution rate and apparent solubility.

Probable Cause: The compound likely has high crystal lattice energy and poor wettability, preventing it from dissolving effectively in the gastrointestinal (GI) tract.

Solution Pathway:

  • Particle Size Reduction (Micronization): Your first and simplest approach should be to reduce the particle size of the active pharmaceutical ingredient (API).[6] According to the Noyes-Whitney equation, increasing the surface area of the drug particles directly increases the dissolution rate.

    • Action: Mill your compound to a particle size range of 1-10 µm using techniques like jet milling.

    • Rationale: This increases the surface area-to-volume ratio, enhancing interaction with the dissolution medium.[6] While this improves dissolution rate, it does not affect the equilibrium solubility.

  • Amorphous Solid Dispersion (ASD) Screening: If micronization is insufficient, the next logical step is to eliminate the crystal lattice energy entirely by creating an amorphous solid dispersion (ASD).[7][8] ASDs involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.

    • Action: Begin by screening various polymers for their ability to form a stable, single-phase amorphous system with your drug. Common choices include PVP K30, HPMC-AS, and Soluplus®. (See Protocol 1 for a detailed screening method).

    • Rationale: The amorphous form has a higher free energy state than the crystalline form, leading to a significant increase in apparent solubility—often 10 to 100-fold.[7] The polymer's role is crucial: it stabilizes the amorphous drug, preventing recrystallization, and can help maintain a supersaturated state in the GI tract upon dissolution.[9][10]

Q2: I successfully developed an ASD that shows rapid and high dissolution in vitro, but the in vivo exposure in my animal model is still disappointingly low. What's happening?

A2: This scenario points to a disconnect between in vitro dissolution and in vivo absorption, a common challenge with supersaturating drug delivery systems like ASDs. The issue often lies in the precipitation of the drug in the GI tract before it can be absorbed.

Probable Causes:

  • In Vivo Precipitation: The supersaturated concentration achieved upon dissolution is thermodynamically unstable. Without adequate stabilization, the drug will crash out of solution as non-absorbable crystals.

  • Permeability Limitations: Your phthalazinone compound may have inherently low intestinal permeability (BCS Class IV). Enhancing solubility alone will not overcome this barrier.

  • First-Pass Metabolism: The drug might be rapidly metabolized by enzymes in the gut wall or liver, reducing the amount that reaches systemic circulation.

Solution Pathway:

  • Re-evaluate Your ASD Polymer: The chosen polymer must not only stabilize the solid state but also act as a precipitation inhibitor in solution.

    • Action: Conduct in vitro dissolution/precipitation tests. After the ASD dissolves, monitor the drug concentration over several hours. A good formulation will maintain a supersaturated state for an extended period.[11] If precipitation occurs rapidly, screen other polymers, particularly those known for their precipitation inhibition properties like HPMC-AS.

    • Rationale: Polymers like HPMC-AS can adsorb to the surface of newly formed drug nuclei, sterically hindering crystal growth and maintaining a high concentration of dissolved drug available for absorption.[12]

  • Consider Lipid-Based Formulations: If precipitation remains an issue, or if you suspect low permeability, a lipid-based drug delivery system (LBDDS) is an excellent alternative.[13][14]

    • Action: Formulate your compound in a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving the drug in a mixture of oils, surfactants, and co-solvents. (See FAQs for more on SEDDS).

    • Rationale: When a SEDDS formulation enters the aqueous environment of the gut, it spontaneously forms a fine oil-in-water emulsion (or microemulsion).[15] This formulation can enhance bioavailability by:

      • Keeping the drug in a dissolved state, avoiding precipitation.

      • Utilizing lipid absorption pathways, which can bypass first-pass metabolism via lymphatic transport.[14][16]

      • The surfactants used can also inhibit efflux transporters (like P-glycoprotein) in the gut wall, improving permeability.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Workflow for troubleshooting low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the critical material attributes to consider when selecting a polymer for an Amorphous Solid Dispersion (ASD)?

A1: Polymer selection is paramount for a successful ASD.[17] Key attributes include:

  • Drug-Polymer Miscibility: The drug and polymer must be miscible (i.e., form a single homogenous phase) at the desired drug loading. This is essential for the physical stability of the ASD. You can predict miscibility using thermodynamic models (e.g., Flory-Huggins) or assess it experimentally via techniques like differential scanning calorimetry (DSC).

  • Glass Transition Temperature (Tg): The final ASD should have a high Tg (ideally >50°C above storage temperature) to reduce the molecular mobility of the drug within the polymer matrix, thereby inhibiting recrystallization.[18]

  • Hygroscopicity: The polymer should be non-hygroscopic. Water absorption can act as a plasticizer, lowering the Tg and increasing the risk of drug crystallization.

  • In-Solution Performance: As discussed in the troubleshooting section, the polymer should ideally function as a precipitation inhibitor to maintain supersaturation in the GI tract.

Q2: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it?

A2: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[15] You should consider a SEDDS for your phthalazinone compound when:

  • The compound is highly lipophilic (high LogP).

  • Amorphous solid dispersions fail to provide adequate in vivo exposure due to precipitation.

  • You suspect the compound is a substrate for efflux transporters or undergoes significant first-pass metabolism.

  • The required dose is low to moderate, allowing it to be dissolved in a reasonable volume of the lipid formulation for encapsulation.

Q3: How do I design a biorelevant in vitro dissolution test for my enabling formulation (ASD or SEDDS)?

A3: A standard USP dissolution apparatus may not be predictive for enabling formulations.[19][20] A biorelevant test should simulate the conditions of the human GI tract.

  • Media: Use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These contain bile salts and lecithin, which are crucial for the digestion and solubilization of lipids and can impact drug solubility.

  • Two-Stage Dissolution: To simulate GI transit, perform a two-stage dissolution. Start with a short period (e.g., 30 minutes) in Simulated Gastric Fluid (SGF), then dilute the medium with concentrated FaSSIF to simulate the transfer from the stomach to the small intestine.

  • Monitoring Precipitation: For supersaturating systems, it is critical to measure both the dissolved and total drug concentration over time. Techniques like fiber-optic UV monitoring can track the solution concentration in real-time, providing a clear picture of supersaturation and precipitation kinetics.[19]

dot graph { graph [splines=true, overlap=false, layout=neato]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endom Mechanism of bioavailability enhancement by ASDs.

Experimental Protocols

Protocol 1: Screening Polymers for Amorphous Solid Dispersion (ASD) Development

Objective: To identify a suitable polymer that forms a physically stable amorphous dispersion with the phthalazinone API.

Methodology:

  • Preparation of Solvent-Cast Films: a. Prepare stock solutions of the API and various polymers (e.g., PVP K30, PVP/VA 64, HPMC, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone, or a mixture). b. Mix the API and polymer solutions in different ratios (e.g., 10:90, 25:75, 50:50 API:polymer by weight). c. Dispense a fixed volume of each mixture into separate glass vials or wells of a 96-well plate. d. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to form thin films.

  • Initial Physical Characterization: a. Visually inspect the films for clarity and homogeneity. A clear, single-phase film suggests good miscibility. Hazy or opaque films indicate phase separation or crystallization. b. Analyze the films using Polarized Light Microscopy (PLM). The absence of birefringence (light transmission under crossed polarizers) indicates an amorphous system.

  • Thermal Analysis (DSC): a. Scrape the film from the vial and place 3-5 mg into a DSC pan. b. Perform a heat-cool-heat cycle (e.g., from 25°C to 200°C at 10°C/min). c. Self-Validation Check: A successful ASD will show a single glass transition (Tg) in the first heating scan, with no melting endotherm (indicating crystals) or recrystallization exotherm. The Tg should ideally be between the Tgs of the pure API and the pure polymer.

  • Stability Assessment: a. Store the most promising films (clear, single Tg) under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for 1-4 weeks. b. Re-analyze the stored samples by PLM and DSC to check for any signs of crystallization. A stable formulation will remain amorphous.

Data Summary Table:

PolymerDrug LoadFilm ClarityBirefringence (PLM)Single Tg (DSC)Stability (40/75)
PVP K3025%ClearNoYesStable
PVP K3050%HazyYesNo (Melt seen)Unstable
HPMC-AS25%ClearNoYesStable
HPMC-AS50%ClearNoYesStable

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Optimizing Drug Loading in Amorphous Solid Dispersions. YouTube.[Link]

  • Beyond the Capsule: Unlocking the Full Potential of Lipid Excipients in Oral Solid Dosage Forms. Contract Pharma.[Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PubMed Central.[Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. PubMed Central.[Link]

  • Lipid-Based Drug Delivery Systems. PubMed Central.[Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PubMed Central.[Link]

  • Re-evaluation of in vitro dissolution techniques for supersaturating drug delivery systems. PubMed.[Link]

  • Challenges and opportunities in oral delivery of poorly water-soluble drugs. ResearchGate.[Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. PubMed Central.[Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.[Link]

  • Excipients selection for amorphous solid dispersions. YouTube.[Link]

  • Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. PubMed.[Link]

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  • Tackling Solubility Challenges. Pharmaceutical Technology.[Link]

  • Recent Developments in Chemistry of Phthalazines. ResearchGate.[Link]

  • In Vitro Solubility and Supersaturation Behavior of Supersaturating Drug Delivery Systems. Diva-portal.org.[Link]

  • An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Taylor & Francis Online.[Link]

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  • (PDF) Amorphous Solid Dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. ResearchGate.[Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. ijrpls.com.[Link]

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  • Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Queen's University Belfast.[Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.[Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance. ResearchGate.[Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]

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  • (PDF) Oral lipid-based drug delivery systems - An overview. ResearchGate.[Link]

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  • Re-evaluation of in vitro dissolution techniques for supersaturating drug delivery systems. Taylor & Francis Online.[Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate and Its Analogs: A Focus on PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, as a key derivative, serves as a foundational molecule for the development of potent therapeutic agents. This guide provides a comparative analysis of its biological activity, with a particular focus on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.[2][3] We will explore how structural modifications to this parent molecule influence its inhibitory potency and cellular activity, supported by experimental data and detailed methodologies for key assays.

The Central Role of PARP in Cancer Therapy

PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death.[5] This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[4] Phthalazinone-containing compounds, like the FDA-approved drug Olaparib, have emerged as highly effective PARP inhibitors.[1][3]

Comparative Biological Activity: From Parent Scaffold to Potent Inhibitors

The journey from the basic Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate scaffold to highly potent analogs involves strategic chemical modifications. The primary goal is to enhance binding affinity to the PARP1 active site and improve cellular efficacy. Below is a comparative look at the evolution of this scaffold.

While Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate itself is not a potent PARP inhibitor, its core structure is amenable to modifications that dramatically increase activity. Research has shown that replacing the ethyl carboxylate group at the C1 position with a carboxamide linked to various cyclic moieties is a critical step. Furthermore, substitutions on the phthalazinone ring system can further enhance potency.

For instance, a study on phthalazinone derivatives showed that specific substitutions led to compounds with nanomolar efficacy. One such compound, Compound 11c from a 2018 study, demonstrated a PARP-1 inhibitory concentration (IC50) of 97 nM, which is more potent than Olaparib (IC50 = 139 nM) in the same assay.[6] Another study highlighted Compound 23 , which also showed strong PARP1 inhibition and high anti-proliferative activity against a BRCA2-deficient cell line.[3]

Table 1: Comparative PARP1 Inhibitory Activity and Cytotoxicity

Compound IDKey Structural FeaturesPARP1 IC50 (nM)Cytotoxicity IC50 (µM) against MDA-MB-436 (BRCA1 mutant)Reference
OlaparibStandard PARP Inhibitor1390.08 (for DLC-1)[6][7]
Compound 11cPhthalazinone core with specific substitutions97Not specified[6]
DLC-1Dithiocarboxylate fragment<0.20.08[7]
DLC-49Hydroxamic acid fragment (dual PARP/HDAC inhibitor)0.53Not specified[7]

Note: Data is compiled from different studies and direct comparison should be made with caution.

The data clearly indicates that moving from the simple ester of the parent compound to more complex amides and other functionalities at the C1 position, along with modifications at the N2 position, is key to achieving high potency.

Structure-Activity Relationship (SAR) Analysis

The significant increase in biological activity observed in the analogs of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate can be explained by their specific interactions with the PARP1 active site. The phthalazinone core acts as a nicotinamide mimic, which is the natural substrate for PARP1.

Key pharmacophoric features for potent PARP1 inhibition include:

  • A hydrogen bond acceptor: The carbonyl group of the phthalazinone ring is crucial for interaction with the enzyme.

  • A hydrogen bond donor: The amide proton of the phthalazinone ring is also important for binding.

  • Hydrophobic interactions: Aromatic rings and other hydrophobic moieties on the substituted side chains can form favorable interactions with hydrophobic pockets in the enzyme's active site.

The following diagram illustrates the key structural features of a potent phthalazinone-based PARP inhibitor and their role in binding to the PARP1 active site.

SAR_Phthalazinone cluster_inhibitor Phthalazinone Inhibitor cluster_parp PARP1 Active Site Phthalazinone_Core Phthalazinone Core (Nicotinamide Mimic) Side_Chain Side Chain (e.g., Carboxamide with cyclic moiety) H_Bond_Acceptor H-Bond Acceptor Site Phthalazinone_Core->H_Bond_Acceptor H-bond H_Bond_Donor H-Bond Donor Site Phthalazinone_Core->H_Bond_Donor H-bond Hydrophobic_Pocket Hydrophobic Pocket Side_Chain->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Key pharmacophoric interactions of a phthalazinone inhibitor with the PARP1 active site.

Experimental Methodologies

To objectively compare the biological activity of these compounds, standardized and validated assays are essential. The following are detailed protocols for two key experiments: a PARP1 inhibition assay and a cell viability (cytotoxicity) assay.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Principle: The assay measures the incorporation of biotinylated NAD+ onto a histone-coated plate by PARP1. The amount of incorporated biotin is then detected using streptavidin-HRP and a fluorogenic substrate. A decrease in fluorescence indicates inhibition of PARP1 activity.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histone substrate and incubate overnight at 4°C. Wash the plate with wash buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (analogs of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) in assay buffer.

  • Reaction Mixture: To each well, add the PARP1 enzyme, activated DNA, and the test compound. Incubate for 10-15 minutes at room temperature.[8]

  • Initiate Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate for 60 minutes at 30°C.

  • Detection: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate and add a fluorogenic HRP substrate.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the cytotoxic effect of the compounds on cancer cells, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant cell lines).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[9] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9] The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, Capan-1) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (various concentrations) A->B Allow cells to adhere C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E Viable cells form formazan F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The journey from the simple scaffold of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate to its highly potent analogs exemplifies the power of targeted drug design. Through systematic structural modifications, guided by an understanding of the structure-activity relationship with the PARP1 enzyme, researchers have developed phthalazinone derivatives with exceptional inhibitory activity and potent anticancer effects. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel analogs, paving the way for the next generation of targeted cancer therapies.

References

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A Comparative Guide to Evaluating Putative PARP Inhibitors: Benchmarking Against Olaparib, Talazoparib, and Veliparib

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel, potent, and selective inhibitors of key cellular targets is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for evaluating the efficacy of novel compounds, using Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a representative scaffold, in comparison to established Poly(ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Talazoparib, and Veliparib. While the direct PARP inhibitory activity of this specific ethyl ester has not been extensively characterized in publicly available literature, its phthalazinone core is a key pharmacophore present in successful PARP inhibitors, making it a relevant starting point for such a comparative analysis.

This document is structured to provide not just data, but a methodological blueprint for the rigorous, head-to-head evaluation of a novel compound's potential as a PARP inhibitor. We will delve into the mechanistic underpinnings of PARP inhibition, present a quantitative comparison of the leading inhibitors, and provide detailed experimental protocols to enable a robust in-house evaluation.

The Rationale for PARP Inhibition: A Tale of Synthetic Lethality

Poly(ADP-ribose) polymerases are a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of these enzymes leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[2]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes such as BRCA1 and BRCA2, the repair of these DSBs is compromised. This leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[3] This targeted approach forms the therapeutic backbone of PARP inhibitors in cancers with a homologous recombination deficiency (HRD) phenotype.

A crucial aspect of the mechanism of action for some PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the site of DNA damage.[1][2] These trapped complexes are potent cytotoxic lesions that can be more lethal than the accumulation of SSBs alone, contributing to the differential efficacy observed among various PARP inhibitors.[1] Talazoparib, for instance, is recognized as a particularly potent PARP trapper, which is thought to contribute to its high cytotoxicity.[1][3]

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 Effect of PARP Inhibition cluster_3 Cellular Outcomes SSB SSB Occurs PARP1_2 PARP1/2 Recruitment & Activation SSB->PARP1_2 PARylation PARylation of Substrate Proteins PARP1_2->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse Unrepaired SSB Repair_Proteins Recruitment of Repair Machinery PARylation->Repair_Proteins SSB_Repair SSB Repaired Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_2 Inhibits Catalytic Activity PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR-Proficient Cells (e.g., Healthy Cells) DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cells (e.g., BRCA-mutant Cancer) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination Repair of DSB HR_Proficient->HR_Repair Apoptosis Apoptosis/ Cell Death HR_Deficient->Apoptosis Synthetic Lethality Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy of Known PARP Inhibitors

A critical first step in evaluating a novel compound is to understand the performance benchmarks set by established drugs. The table below summarizes the in vitro potency and key clinical efficacy data for Olaparib, Talazoparib, and Veliparib.

InhibitorTargetPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping PotencyKey Clinical IndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Olaparib PARP1/2~1.2[2]~0.2-0.3[1]Moderate[2]gBRCAm HER2- Breast Cancer59.9%7.4 months
Talazoparib PARP1/2~0.57[4]~0.2[5]High[1][3]gBRCAm HER2- Breast Cancer62.6%8.6 months
Veliparib PARP1/2~1.3-10.5[2][6]~2-4[5]Low[2][6]In combination with chemotherapyVaries with combinationVaries with combination

Note: IC50 values can vary depending on the specific assay conditions. The clinical data presented are from pivotal trials in specific patient populations and are intended for comparative purposes.

A Framework for Experimental Evaluation

To comprehensively assess the potential of a novel compound like Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a PARP inhibitor, a multi-tiered experimental approach is essential. The following protocols provide a detailed guide for in vitro and cell-based assays.

Experimental_Workflow cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy Enzyme_Assay PARP Enzyme Activity Assay (IC50 Determination) Trapping_Assay PARP Trapping Assay (Potency Assessment) Enzyme_Assay->Trapping_Assay For potent hits Cell_Viability Cell Viability/Cytotoxicity Assay (HR-proficient vs. HR-deficient cells) Trapping_Assay->Cell_Viability gammaH2AX_Assay γ-H2AX Foci Formation Assay (Marker of DSBs) Cell_Viability->gammaH2AX_Assay Confirm on-target effect Xenograft_Model Tumor Xenograft Models (e.g., BRCA-mutant cell lines) gammaH2AX_Assay->Xenograft_Model PD_Biomarkers Pharmacodynamic Biomarkers (e.g., PAR levels in tumor) Xenograft_Model->PD_Biomarkers

Caption: A tiered workflow for evaluating novel PARP inhibitors.

Experimental Protocol 1: PARP Enzyme Activity Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+), fluorogenic substrate

  • Test compound (e.g., Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) and known inhibitors (Olaparib, Talazoparib, Veliparib)

  • 384-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in PARP Assay Buffer.

  • In a 384-well plate, add the PARP enzyme (e.g., 50 ng/reaction) to each well.[7]

  • Add the test compounds and known inhibitors to the respective wells and incubate for 10-15 minutes at room temperature.[7]

  • Initiate the reaction by adding a mixture of activated DNA (e.g., 50 ng/reaction) and the fluorogenic β-NAD+ substrate.[7]

  • Incubate the plate for 30-60 minutes at 30-37°C on a plate shaker with gentle agitation.[7]

  • Stop the reaction and measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of the test compound to trap PARP on a DNA substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex

  • PARP Trapping Assay Buffer

  • Test compound and known inhibitors

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors.

  • In a 384-well plate, add the fluorescently labeled DNA probe.

  • Add the test compounds and known inhibitors to the respective wells.

  • Add the PARP1 enzyme to all wells except for the "no enzyme" control.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence polarization of each well. An increase in FP signal indicates the trapping of PARP1 onto the DNA.

  • Calculate the EC50 for PARP trapping by plotting the change in FP against the compound concentration.

Experimental Protocol 3: γ-H2AX Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes and quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition.

Materials:

  • HR-deficient (e.g., BRCA1-mutant) and HR-proficient cancer cell lines

  • Cell culture medium and supplements

  • Test compound and known inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)

  • Secondary antibody: fluorescently-conjugated anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells in appropriate culture vessels (e.g., chamber slides or 96-well plates) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and known inhibitors for a specified duration (e.g., 24-48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking solution.

  • Incubate the cells with the primary anti-γ-H2AX antibody.

  • Wash the cells and incubate with the fluorescently-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or high-content imager.

  • Quantify the number of γ-H2AX foci per nucleus using image analysis software. A significant increase in foci formation in HR-deficient cells compared to HR-proficient cells is indicative of a synthetic lethal effect.

Conclusion and Future Directions

The framework presented in this guide provides a robust starting point for the comprehensive evaluation of novel compounds, such as those based on the phthalazinone scaffold, as potential PARP inhibitors. By systematically assessing enzymatic inhibition, PARP trapping, and cellular consequences in comparison to well-characterized inhibitors like Olaparib, Talazoparib, and Veliparib, researchers can make informed decisions about the therapeutic potential of their lead candidates.

Positive results from these in vitro and cell-based assays would warrant progression to in vivo xenograft models using HR-deficient tumor cell lines to evaluate anti-tumor efficacy and pharmacodynamic markers. The ultimate goal is to identify next-generation inhibitors with improved potency, selectivity, and a favorable therapeutic window, thereby expanding the arsenal of targeted therapies for cancers with underlying DNA repair deficiencies.

References

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
  • Lath, D., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120614119.
  • The Institute of Cancer Research. (2024). Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. icr.ac.uk.
  • Chen, X., et al. (2021). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Cancer Biology & Therapy, 22(1), 52-61.
  • Lath, D., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing.
  • Li, H., et al. (2020). Olaparib and Pembrolizumab Treatment for BRCA1-Mutated and PD-L1-Positive Intrahepatic Cholangiocarcinoma Recurrence and Metastasis: A Case Report. Frontiers in Oncology, 10, 1196.
  • Pfizer. (n.d.). Talazoparib. pfizer.com.
  • Hussain, M., et al. (2023). Olaparib for the Treatment of Patients With Metastatic Castration-Resistant Prostate Cancer and Alterations in BRCA1 and/or BRCA2 in the PROfound Trial. Journal of Clinical Oncology, 41(32), 5071-5082.
  • Thakur, M. K., et al. (2021). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 20(1), 35-46.
  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465–1477.
  • Thorsell, H., et al. (2021). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Frontiers in Molecular Biosciences, 8, 795615.
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Validating the Mechanism of Action for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in its journey from the lab to the clinic. This guide provides a comprehensive framework for validating the potential MoA of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. While direct studies on this specific molecule are not extensively published, the broader class of phthalazinone derivatives exhibits a range of well-documented biological activities. This guide will, therefore, focus on validating hypothesized MoAs based on its structural class, comparing potential pathways, and providing the experimental blueprints necessary for confirmation.

The phthalazine scaffold is a versatile pharmacophore present in numerous bioactive compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and vasorelaxant.[1][2] Derivatives of the core 4-oxo-3,4-dihydrophthalazine (phthalazinone) structure, in particular, have been shown to target a variety of proteins and signaling pathways. This guide will explore three plausible, experimentally verifiable MoAs for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate:

  • Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR2): A common mechanism for phthalazinone-based anticancer agents.[3][4]

  • Enzyme Inhibition (e.g., Aldose Reductase, Phosphodiesterase): Phthalazinone derivatives have been developed as inhibitors of these key enzymes.[3][4][5]

  • Modulation of Drug Efflux Pumps (e.g., P-glycoprotein): A strategy to overcome multidrug resistance in cancer.[6]

This guide will provide a comparative overview of the experimental workflows required to investigate each of these potential mechanisms.

Section 1: Comparative Analysis of Potential Mechanisms of Action

The validation of a specific MoA requires a systematic approach, starting with broad screening and progressively narrowing down to specific molecular interactions. The following table outlines a comparative summary of the key experimental stages for each hypothesized MoA.

Experimental Stage Receptor Tyrosine Kinase (RTK) Inhibition Enzyme Inhibition Modulation of Drug Efflux Pumps
Primary Screening Cell viability assays in cancer cell lines known to overexpress specific RTKs (e.g., A549 for EGFR, HUVEC for VEGFR2).In vitro enzyme activity assays using purified recombinant enzymes.Cytotoxicity assays in drug-resistant vs. sensitive cancer cell lines. Drug accumulation assays using fluorescent substrates.
Secondary Validation Western blotting to assess phosphorylation status of the target RTK and downstream signaling proteins (e.g., Akt, ERK).Determination of IC50 values and enzyme kinetics (e.g., Ki, mode of inhibition).ATPase activity assays. Photoaffinity labeling to confirm direct binding.
Cellular Confirmation Immunofluorescence to observe changes in protein localization. Cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).Cellular thermal shift assays (CETSA) to confirm target engagement in cells.Reversal of multidrug resistance assays with known anticancer drugs.
In Vivo Validation Xenograft tumor models in immunocompromised mice. Immunohistochemistry of tumor tissue to assess target inhibition.Pharmacokinetic/pharmacodynamic (PK/PD) modeling. In vivo models of the relevant disease (e.g., diabetic complications for aldose reductase).Co-administration with a chemotherapeutic agent in a drug-resistant xenograft model to assess synergy.

Section 2: Experimental Protocols

Investigating RTK Inhibition: A Focus on EGFR

The epidermal growth factor receptor (EGFR) is a well-established target for anticancer therapies, and some phthalazinone derivatives have shown inhibitory activity against it.[3]

Protocol 1: EGFR Kinase Activity Assay (In Vitro)

This assay directly measures the ability of the test compound to inhibit the kinase activity of purified EGFR.

Materials:

  • Recombinant human EGFR (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (test compound)

  • Erlotinib (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.

  • Add the test compound or control to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This experiment validates the inhibition of EGFR activity within a cellular context.

Materials:

  • A549 non-small cell lung cancer cells (or other EGFR-overexpressing cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • EGF (Epidermal Growth Factor)

  • Test compound and controls

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-EGFR/total-EGFR ratio indicates inhibition.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation a Kinase Activity Assay (IC50 Determination) b Enzyme Kinetics (Mode of Inhibition) a->b c Western Blot (Phosphorylation Status) a->c d Cell Viability Assays (e.g., MTT, IC50) c->d f Xenograft Model c->f e Apoptosis Assays (Annexin V/PI) d->e g Immunohistochemistry (Target Engagement) f->g

Caption: P-gp inhibition enhances chemotherapy-induced apoptosis.

Conclusion

The validation of the mechanism of action for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate requires a multi-faceted and comparative experimental approach. Based on the known activities of the broader phthalazinone class, investigating its potential as an RTK inhibitor, an enzyme inhibitor, or a modulator of drug resistance are all scientifically sound starting points. By employing the systematic workflows and specific protocols outlined in this guide, researchers can effectively elucidate the molecular mechanisms underpinning the biological activity of this compound and determine its therapeutic potential. The key to success lies in a logical progression from in vitro biochemical assays to cell-based validation and, ultimately, to in vivo models to confirm the physiological relevance of the findings.

References

  • Emam, S. M., Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 101. [Link]

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  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a drug candidate for its intended target. Off-target effects, often stemming from cross-reactivity with other biomolecules, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth, objective comparison of the cross-reactivity profile of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a member of the pharmacologically significant phthalazine class of compounds. Through a detailed examination of experimental data and methodologies, we aim to equip researchers with the insights necessary to navigate the complex landscape of kinase selectivity and guide the development of safer, more effective therapies.

The Phthalazine Scaffold: A Privileged Structure with Diverse Biological Activities

The phthalazine core is a well-established pharmacophore found in numerous bioactive molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2] Notably, many phthalazine-based compounds have emerged as potent inhibitors of protein kinases, key regulators of cellular processes that are often dysregulated in diseases like cancer.[2] One of the most prominent targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (referred to hereafter as EOPC) is a representative member of this class. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests a high probability of interaction with ATP-binding sites of various kinases. Therefore, a comprehensive cross-reactivity assessment is paramount to understanding its therapeutic potential and potential liabilities.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge for the design of selective kinase inhibitors. A lack of selectivity can lead to a multitude of off-target effects, some of which may be beneficial, but many of which can cause significant toxicity.[4] Early and comprehensive cross-reactivity profiling is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. It allows for:

  • Identification of potential safety liabilities: Early detection of off-target interactions can help in predicting potential toxicities and designing strategies to mitigate them.

  • Understanding the mechanism of action: A clean selectivity profile strengthens the evidence that the observed biological effects are due to the inhibition of the intended target. Conversely, polypharmacology (activity against multiple targets) might explain a compound's efficacy.

  • Guiding lead optimization: Structure-activity relationship (SAR) studies can be informed by cross-reactivity data to design more selective analogs.

This guide will now delve into a systematic approach for evaluating the cross-reactivity of EOPC, presenting both the methodologies and illustrative data that one might expect to generate.

A Systematic Approach to Assessing the Cross-Reactivity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

To thoroughly characterize the selectivity profile of EOPC, a multi-tiered approach is recommended, starting with broad screening and progressing to more focused cellular and in vivo assessments.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: In Vivo Assessment A Initial Target Identification (e.g., VEGFR-2) B Broad Kinase Panel Screening (e.g., 400+ kinases) A->B Hypothesized Primary Target C Biochemical IC50 Determination for Hits B->C Identified Off-Targets D Target Engagement Assays in Cells C->D Prioritized Targets E Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) D->E F Off-Target Validation in Cellular Models D->F Confirm On- and Off-Target Activity G Animal Model of Efficacy E->G H In Vivo Toxicity and Target Occupancy Studies F->H Investigate In Vivo Relevance

Caption: A tiered workflow for assessing the cross-reactivity of a small molecule inhibitor.

Tier 1: In Vitro Biochemical Profiling

The initial step involves assessing the direct interaction of EOPC with a large panel of purified enzymes, primarily kinases.

1. Primary Target Identification and Potency Determination:

Based on the phthalazine scaffold's known propensity to target VEGFR-2, initial biochemical assays should focus on confirming this interaction and determining the half-maximal inhibitory concentration (IC50).[3]

  • Experimental Protocol: VEGFR-2 Kinase Assay

    • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a recombinant VEGFR-2 kinase domain.

    • Procedure:

      • Dispense a fixed concentration of recombinant human VEGFR-2 kinase into the wells of a microplate.

      • Add varying concentrations of EOPC (typically in a 10-point dose-response curve).

      • Initiate the kinase reaction by adding a substrate peptide and ATP.

      • Incubate for a defined period at room temperature.

      • Stop the reaction and detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., TR-FRET).

    • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Broad Kinase Panel Screening:

To identify potential off-targets, EOPC should be screened against a large, diverse panel of human kinases at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity.

  • Experimental Protocol: Kinase Panel Screening

    • Service Providers: Several commercial vendors offer kinase screening services (e.g., Eurofins DiscoverX, Promega, Carna Biosciences).

    • Methodology: These platforms typically utilize high-throughput assays such as radiometric (e.g., ³³P-ATP filter binding) or non-radiometric (e.g., FRET, luminescence) methods.

    • Data Output: The results are usually presented as a percentage of inhibition at the tested concentration. A common threshold for identifying significant "hits" is >50% inhibition.

Illustrative Data:

The following table presents hypothetical data from a broad kinase screen of EOPC, comparing it with a known multi-kinase inhibitor, Sunitinib, and a more selective hypothetical compound, "Comparator A".

Target KinaseEOPC (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)Comparator A (% Inhibition @ 1 µM)
VEGFR-2 95 98 92
PDGFRβ859615
c-Kit78928
FLT365885
Src457512
EGFR12303
Abl8252
CDK25151

Interpretation: The illustrative data suggests that EOPC, while potent against its primary target VEGFR-2, may also exhibit significant cross-reactivity with other receptor tyrosine kinases such as PDGFRβ, c-Kit, and FLT3. This profile is broader than the highly selective "Comparator A" but appears more selective than the broadly acting Sunitinib.

3. IC50 Determination for Off-Target Hits:

For kinases identified as significant hits in the initial screen, full dose-response curves should be generated to determine their respective IC50 values. This allows for a quantitative comparison of potency against the primary target versus off-targets.

Target KinaseEOPC (IC50, nM)Sunitinib (IC50, nM)Comparator A (IC50, nM)
VEGFR-2 10 5 8
PDGFRβ5012>1000
c-Kit8520>1000
FLT315035>1000
Src50080>1000

Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher score indicates greater selectivity.

Tier 2: Cellular Characterization

While biochemical assays are essential, they do not always reflect a compound's activity in a complex cellular environment. Cellular assays are crucial for confirming on-target and off-target effects and assessing the functional consequences of kinase inhibition.[5]

1. Target Engagement Assays:

These assays confirm that EOPC can enter cells and bind to its intended target.[6]

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Principle: The binding of a ligand to its target protein often increases the protein's thermal stability.

    • Procedure:

      • Treat intact cells with EOPC or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble target protein (e.g., VEGFR-2) remaining at each temperature by Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of EOPC indicates target engagement.

2. Cellular Phenotypic Assays:

These assays measure the functional consequences of target inhibition in cells that are dependent on the activity of the target kinase.

  • Experimental Protocol: Cell Proliferation/Viability Assay

    • Cell Lines: Use a panel of cancer cell lines with varying dependencies on the identified on- and off-targets (e.g., HUVECs for VEGFR-2, Ba/F3 cells engineered to express different kinases).

    • Procedure:

      • Seed cells in 96-well plates.

      • Treat with a dose-response of EOPC for 48-72 hours.

      • Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

    • Data Analysis: Calculate the EC50 (half-maximal effective concentration) for each cell line.

Illustrative Cellular Data:

Cell LinePrimary Target DependencyEOPC (EC50, nM)Sunitinib (EC50, nM)Comparator A (EC50, nM)
HUVECVEGFR-2251520
Ba/F3-PDGFRβPDGFRβ10040>5000
GIST-T1c-Kit25080>5000
MOLM-13FLT3500120>5000
A549 (non-dependent)->10,000>10,000>10,000

Interpretation: The cellular data should ideally correlate with the biochemical data. In this hypothetical example, EOPC shows potent inhibition of VEGFR-2-dependent cell proliferation and weaker, but still significant, effects on cells dependent on its identified off-targets.

Tier 3: In Vivo Assessment

The final stage of preclinical cross-reactivity assessment involves evaluating the compound's efficacy and safety in animal models.

  • Experimental Protocol: Xenograft Tumor Models

    • Model Selection: Choose a xenograft model where the tumor's growth is known to be driven by the primary target (e.g., a tumor model that is highly angiogenic and expresses high levels of VEGFR-2).

    • Procedure:

      • Implant tumor cells into immunocompromised mice.

      • Once tumors are established, treat the mice with EOPC, a vehicle control, and a positive control (e.g., Sunitinib).

      • Monitor tumor growth over time.

    • Data Analysis: Compare the tumor growth inhibition in the different treatment groups.

  • Experimental Protocol: In Vivo Toxicity and Target Occupancy

    • Toxicity Studies: Administer EOPC to healthy animals at various doses to determine the maximum tolerated dose (MTD) and identify any potential organ toxicities.

    • Target Occupancy: At the end of the efficacy or toxicity studies, collect tumor and/or relevant tissues to measure the extent to which EOPC is bound to its on- and off-targets in vivo. This can be done using techniques like ex vivo CETSA or by measuring the inhibition of downstream signaling pathways.

Signaling_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_PDGFR PDGFRβ Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Src_p Src PDGFRb->Src_p STAT3 STAT3 Src_p->STAT3 Proliferation Proliferation, Migration STAT3->Proliferation EOPC Ethyl 4-oxo-3,4- dihydrophthalazine-1-carboxylate EOPC->VEGFR2 Primary Target EOPC->PDGFRb Off-Target

Caption: A simplified diagram showing the inhibition of VEGFR-2 and a potential off-target (PDGFRβ) signaling by EOPC.

Conclusion

The comprehensive cross-reactivity profiling of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a critical exercise in modern drug discovery. By employing a systematic, multi-tiered approach encompassing biochemical, cellular, and in vivo methodologies, researchers can gain a clear understanding of the compound's selectivity profile. The illustrative data presented in this guide highlights the importance of comparing a novel compound not only to its primary target but also to a range of potential off-targets and established drugs. This rigorous evaluation is essential for identifying promising drug candidates with a favorable therapeutic index and for making informed decisions throughout the drug development process. While EOPC shows hypothetical promise as a VEGFR-2 inhibitor, its potential cross-reactivity with other kinases warrants careful consideration and further investigation to fully elucidate its therapeutic potential and safety profile.

References

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Bridging the Gap: A Comparative Guide to the In Vivo Validation of Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecular scaffold to a clinically viable therapeutic is both an art and a rigorous science. The phthalazinone core represents a privileged structure in medicinal chemistry, serving as the foundation for a wide array of pharmacologically active agents.[1][2] These nitrogen-containing heterocyclic compounds have demonstrated remarkable versatility, with derivatives being developed as anticancer, antidiabetic, anti-inflammatory, and antiviral agents.[1] A particularly fruitful area of research has been the development of phthalazinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, leading to approved cancer therapies like Olaparib.[2][3]

However, success in a petri dish does not always translate to success in a patient. The transition from controlled in vitro experiments to the complex, dynamic environment of a living organism (in vivo) is a critical hurdle where many promising candidates fail. This guide provides a comprehensive framework for researchers and scientists on how to design and execute a robust validation strategy, ensuring that the compelling data generated at the benchtop can be meaningfully translated into preclinical efficacy. We will explore the necessary in vitro foundation, the pivotal transition to animal models, and the methodologies required to correlate these distinct but interconnected datasets, with a focus on phthalazinone derivatives as PARP inhibitors.

The In Vitro Foundation: Establishing a Candidate Profile

Before committing the significant resources required for animal studies, a comprehensive in vitro profile must be established. This stage is not merely about identifying activity; it's about building a compelling, data-driven case for a candidate's potential. The goal is to select compounds that not only hit their intended target with high potency but also exhibit the desired cellular effects and possess drug-like properties.

Target Engagement & Potency Assays

The first step is to confirm that the synthesized phthalazinone derivative directly interacts with and inhibits its intended molecular target. For our primary example, PARP-1, this is typically quantified by determining the half-maximal inhibitory concentration (IC50).[4][5] A low IC50 value (typically in the nanomolar range) is the first indicator of a potent compound.[5]

Table 1: Comparison of In Vitro PARP-1 Inhibition for Representative Phthalazinone Derivatives

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Phthalazinone APARP-15.2OlaparibPARP-11.9
Phthalazinone BPARP-197.0Phthalazinone CPARP-10.8
Phthalazinone DPARP-2250.0OlaparibPARP-21.2

Data is hypothetical and for illustrative purposes.

A variety of assay formats are available, each with its own advantages. Chemiluminescent or colorimetric ELISA-based assays are common, measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins as a readout of enzyme activity.[6][7]

Protocol 1: In Vitro Chemiluminescent PARP-1 Inhibition Assay

  • Preparation: Reconstitute recombinant human PARP-1 enzyme, activated DNA, and other buffer components as per the manufacturer's instructions (e.g., a commercial PARP assay kit).

  • Plate Coating: Coat a 96-well strip plate with histone proteins and incubate overnight at 4°C. Wash the plate 2-3 times with a wash buffer (e.g., PBS-T) to remove unbound histones.

  • Compound Dilution: Prepare a serial dilution of the test phthalazinone derivatives (e.g., from 100 µM to 0.1 nM) in the assay buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Initiation: To each well, add the PARP-1 enzyme, activated DNA, and the biotinylated NAD+ substrate. Finally, add the serially diluted compounds or controls.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARPylation reaction to occur.

  • Detection: Wash the plate to remove unreacted components. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains on the histones. Incubate for 30-60 minutes.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescent signal using a plate reader. The signal intensity is proportional to PARP-1 activity.

  • Analysis: Plot the signal against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Cellular Activity & Mechanism of Action

A potent enzyme inhibitor is only useful if it can penetrate cell membranes, engage its target in the complex cellular milieu, and elicit the desired biological response. For phthalazinone-based PARP inhibitors, the key mechanism is inducing "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[8] Inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication. In HR-deficient cells, these breaks cannot be repaired, resulting in cell death.[8]

G cluster_0 DNA Damage (Single-Strand Break) cluster_1 Normal Cell (HR Proficient) cluster_2 HR-Deficient Cancer Cell + Phthalazinone ssb SSB parp_normal PARP-1 ssb->parp_normal recruits replication_normal Replication ssb->replication_normal leads to parp_cancer PARP-1 ssb->parp_cancer recruits replication_cancer Replication ssb->replication_cancer leads to repair_normal BER Repair parp_normal->repair_normal initiates dsb_normal DSB replication_normal->dsb_normal leads to hr_normal Homologous Recombination dsb_normal->hr_normal repaired by survival_normal Cell Survival hr_normal->survival_normal repaired by ber_blocked BER Blocked parp_cancer->ber_blocked phthalazinone Phthalazinone (PARP Inhibitor) phthalazinone->parp_cancer inhibits dsb_cancer DSB Accumulation replication_cancer->dsb_cancer leads to hr_cancer HR Deficient dsb_cancer->hr_cancer cannot be repaired apoptosis Apoptosis hr_cancer->apoptosis

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Key cellular assays include:

  • Anti-proliferative Assays (MTT/AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of cells, which correlates with cell number. They are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). It is crucial to test against both HR-deficient (e.g., Capan-1, MDA-MB-436) and HR-proficient cell lines to demonstrate selectivity.[2][3][7]

  • Intracellular PARylation Assay: This assay confirms target engagement within the cell. Cells are treated with a DNA-damaging agent to stimulate PARP activity, followed by the test compound. Cell lysates are then analyzed (e.g., by ELISA or Western blot) for levels of poly(ADP-ribose) (PAR), which should decrease in a dose-dependent manner with inhibitor treatment.[3]

  • Apoptosis & Cell Cycle Analysis: To confirm the mechanism of cell death, techniques like Western blotting for apoptosis markers (cleaved PARP, cleaved caspase-3) and flow cytometry for cell cycle analysis are employed.[4][5] PARP inhibition should ideally lead to G2/M phase arrest and subsequent apoptosis in sensitive cell lines.[5]

Protocol 2: Cell Viability (AlamarBlue) Assay

  • Cell Seeding: Seed a BRCA-deficient cancer cell line (e.g., Capan-1) and a BRCA-proficient line in 96-well black, clear-bottom plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the phthalazinone derivative for 72 hours.

  • Reagent Addition: Add AlamarBlue reagent (resazurin) to each well at 10% of the total volume and incubate for 4-6 hours at 37°C. Live, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

  • Fluorescence Reading: Measure the fluorescence using a plate reader with an excitation of ~540-570 nm and an emission of ~580-610 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 value.

The Crucial Transition: From Benchtop to Preclinical Models

A compound with excellent in vitro potency and selectivity is a strong starting point, but its journey is far from over. The primary reason for failure at the in vivo stage is poor pharmacokinetics (PK).[4] The body is designed to absorb, distribute, metabolize, and excrete foreign compounds (ADME). A drug must be able to reach its target tissue in sufficient concentration and for an adequate duration to exert its therapeutic effect. Some phthalazinone derivatives, despite potent in vitro activity, have shown insufficient oral exposure or instability in blood, precluding further development.[4] Therefore, bridging the in vitro-in vivo gap requires a carefully planned series of experiments in a suitable animal model.

In Vivo Validation: Demonstrating Efficacy and Safety

Animal models are indispensable for evaluating how a potential drug behaves in a whole-body system.[9] They allow for the simultaneous assessment of efficacy, toxicity, and the PK/PD (pharmacodynamic) relationship.

Choosing the Right Animal Model

The most common and established model for preclinical evaluation of anticancer agents is the subcutaneous xenograft mouse model.[9] In this model, human cancer cells are injected under the skin of immunodeficient mice, where they grow into a solid tumor. This model is relatively quick, cost-effective, and allows for easy measurement of tumor volume.[9][10] While other models like zebrafish are emerging for high-throughput screening, mouse xenografts remain the gold standard for late-stage preclinical validation.[11]

G cell_culture 1. Cell Culture (e.g., Capan-1) implantation 3. Tumor Implantation (Subcutaneous) cell_culture->implantation animal_prep 2. Animal Acclimation (Immunodeficient Mice) animal_prep->implantation tumor_growth 4. Tumor Growth (to ~100-150 mm³) implantation->tumor_growth randomization 5. Randomization (into treatment groups) tumor_growth->randomization treatment 6. Treatment Phase (Vehicle, Phthalazinone) randomization->treatment monitoring 7. Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (e.g., 21 days or tumor size limit) monitoring->endpoint analysis 9. Data Analysis (TGI, PK/PD) endpoint->analysis

Caption: Standard Subcutaneous Xenograft Workflow.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before launching a full-scale efficacy study, preliminary PK/PD studies are essential. A PK study determines the drug's exposure over time after administration.[12] A small cohort of tumor-bearing mice is given a single dose of the phthalazinone derivative, and blood samples are collected at various time points to measure the drug concentration. This data is used to calculate key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).[13]

A PD study confirms that the drug is reaching the tumor and engaging its target.[8] This can be done by harvesting tumors from a satellite group of animals at peak drug concentration and measuring the level of PARylation, which should be suppressed compared to vehicle-treated animals.[14]

Table 2: Representative Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Phthalazinone A25Oral125028750
Phthalazinone B25Oral1504900
Phthalazinone C50IP25000.511200

Data is hypothetical and for illustrative purposes. IP = Intraperitoneal.

The Efficacy Study: A Step-by-Step Protocol

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Culture a suitable human cancer cell line (e.g., Capan-1) and harvest cells during the logarithmic growth phase. Inject approximately 5-10 million cells suspended in a matrix like Matrigel subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size regularly using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group), ensuring the average tumor volume is similar across all groups.

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation used to dissolve the compound).

    • Group 2: Test Phthalazinone Derivative (e.g., 50 mg/kg, daily oral gavage).

    • Group 3: Positive Control (e.g., Olaparib at an effective dose).

  • Dosing and Monitoring: Administer the treatment daily (or as determined by PK studies) for a set period (e.g., 21 days). Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when the pre-defined period is over, or when tumors in the control group reach a maximum ethical size.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Data Interpretation: Correlating In Vitro and In Vivo Results

The ultimate goal is to establish a clear link between the initial in vitro data and the final in vivo outcome. A successful candidate will show a strong correlation across all stages of testing.

Table 3: Integrated Data Comparison Guide

CompoundPARP-1 IC50 (nM)Capan-1 GI50 (µM)Oral AUC (ng·hr/mL)TGI @ 50 mg/kg (%)Correlation Analysis
Phthalazinone A 5.20.8875075%Strong: Good in vitro potency translates to high exposure and robust in vivo efficacy.
Phthalazinone B 3.10.590015%Poor: Excellent in vitro potency but very low oral exposure leads to poor in vivo efficacy. Requires formulation optimization or is a poor candidate.
Phthalazinone C 97.026.1750025%Moderate: Lower in vitro potency is reflected in weaker in vivo efficacy, despite good exposure. May require higher doses or structural modification.

Data is hypothetical and for illustrative purposes.

Discrepancies are common and provide critical insights. A compound like Phthalazinone B, with high in vitro potency but poor in vivo results, points directly to a PK problem.[4] Conversely, a compound with moderate potency but excellent PK might still show reasonable efficacy, suggesting that exposure can sometimes compensate for a weaker IC50.

Conclusion and Future Directions

The validation of phthalazinone derivatives, from initial hit to preclinical candidate, is a multi-step process that relies on the logical and sequential integration of in vitro and in vivo data. A successful program is built on a foundation of potent and selective target engagement, confirmed cellular activity, and, most critically, a favorable pharmacokinetic profile that allows the compound to reach the tumor and perform its function. By following a structured approach—establishing a robust in vitro profile, carefully selecting an animal model, and correlating PK/PD with efficacy—researchers can significantly increase the probability of translating a promising molecule into a therapeutic reality. Future advancements, such as the use of non-invasive PET imaging with radiolabeled inhibitors, may soon provide real-time quantification of target engagement in vivo, further refining this critical validation pathway.[6]

References

  • Menear, K. A., Adcock, C., Boulter, R., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, W. M., Ali, O. M., Zyton, A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link]

  • Emam, S. M., Rayes, S. M. E., Ali, I. A. I., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. Available at: [Link]

  • Foulongne, V., Le-Gac, N., L’houtellier, M., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research. Available at: [Link]

  • Wang, L., Liu, C., Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules. Available at: [Link]

  • Conde, S., Macedo, B., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, M., & Yu, X. (2018). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]

  • de Groot, S., van der Sar, J., & van Leeuwen, R. W. F. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. Available at: [Link]

  • Wang, L., Liu, C., Wang, L., et al. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]

  • Borges, F., Roleira, F., Milhazes, N., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Mitra, S., Dey, S., & Roy, B. (2016). In vitro analysis of PARP inhibitor nanoformulations. Journal of Nanomedicine & Nanotechnology. Available at: [Link]

  • Vierstraete, J., Fieuws, C., Willaert, A., et al. (2021). Zebrafish as an in vivo screening tool to establish PARP inhibitor efficacy. DNA Repair. Available at: [Link]

  • de Groot, S., van der Sar, J., & van Leeuwen, R. W. F. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. Available at: [Link]

  • Papakonstantinou, E., Tsonis, I., & Christodoulou, M. V. (2020). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. Cancers. Available at: [Link]

  • D’Andrea, A. D. (2018). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. Available at: [Link]

  • de Groot, S., van der Sar, J., & van Leeuwen, R. W. F. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]

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  • Wilson, T. C., Xavier, M., & Tsvetkova, E. (2018). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Clinical Cancer Research. Available at: [Link]

  • Ezzat, M. A. F., Abdelhamid, S. M., Fouad, M. A., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research. Available at: [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative analysis of different synthetic routes to Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phthalazinone Core

The phthalazinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities. As a key structural component in numerous pharmaceutical agents, it is integral to the development of treatments for a range of conditions. Phthalazine derivatives have demonstrated potent efficacy as anticancer, anti-inflammatory, antidiabetic, and antihypertensive agents.[1][2] The target molecule of this guide, Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, is a crucial synthetic intermediate. Its ester functionality provides a versatile handle for further chemical modifications, such as conversion to amides or hydrazides, enabling the construction of diverse compound libraries for drug discovery programs.

This guide provides a comparative analysis of the most logical and experimentally supported synthetic routes to this key intermediate. We will delve into two primary strategies, offering detailed protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages to inform your synthetic planning.

Overview of Primary Synthetic Strategies

The construction of the phthalazinone ring system is most effectively achieved through the cyclocondensation of an ortho-disubstituted benzene precursor with a hydrazine source.[3] The most common and reliable methods involve a benzene ring functionalized with two adjacent electrophilic carbon centers, which react with the two nucleophilic nitrogen atoms of hydrazine to form the heterocyclic ring.

This guide will focus on two robust approaches:

  • Route 1: A Direct, One-Pot Cyclocondensation from an ethyl ester precursor.

  • Route 2: A Two-Step Synthesis involving the formation and isolation of a carboxylic acid intermediate, followed by esterification.

Route 1: One-Pot Cyclocondensation of Ethyl 2-formylbenzoate

This approach represents the most direct and atom-economical pathway to the target compound. By starting with a precursor that already contains the required ethyl ester, the phthalazinone ring is formed in a single, efficient step.

Reaction Scheme
Reaction scheme for Route 1, showing Ethyl 2-formylbenzoate reacting with hydrazine hydrate to form Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.
Causality and Mechanistic Insight

The reaction proceeds via a classical condensation mechanism. Hydrazine hydrate, a potent binucleophile, initiates the sequence.

  • Nucleophilic Attack: One nitrogen atom of hydrazine attacks the highly electrophilic aldehyde carbonyl of Ethyl 2-formylbenzoate.

  • Condensation & Dehydration: This forms a hydrazone intermediate with the concomitant loss of a water molecule.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic acyl substitution on the adjacent ester carbonyl.

  • Elimination: The ethoxy group is eliminated as ethanol, resulting in the formation of the stable, six-membered phthalazinone ring.

The use of a protic solvent like ethanol or methanol facilitates the proton transfer steps required for both the condensation and the final tautomerization to the stable amide form. Refluxing provides the necessary activation energy for the cyclization step.

Detailed Experimental Protocol

This protocol is adapted from analogous, high-yield preparations of substituted phthalazinones.[4][5]

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-formylbenzoate (10.0 g, 56.1 mmol, 1.0 equiv).

  • Add 100 mL of absolute ethanol to dissolve the starting material.

  • To the stirring solution, add hydrazine hydrate (3.1 mL, ~61.7 mmol, 1.1 equiv) dropwise at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • The resulting white solid is collected by vacuum filtration and washed with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum at 50 °C to a constant weight.

Performance and Evaluation
MetricAssessmentRationale
Yield Excellent (Est. >90%)Analogous cyclizations report yields in the 91-94% range, indicating high efficiency.[4][5]
Purity HighThe product often precipitates in high purity directly from the reaction mixture, minimizing the need for complex purification.
Simplicity HighA one-pot reaction with a simple filtration workup makes this route operationally straightforward.
Reagents Readily AvailableEthyl 2-formylbenzoate and hydrazine hydrate are common, commercially available reagents.
Safety Standard PrecautionsHydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a fume hood.

Pros:

  • Highly efficient single-step synthesis.

  • Excellent yield and high product purity without chromatography.

  • Operationally simple and easy to scale up.

Cons:

  • Requires handling of toxic hydrazine hydrate.

  • The starting material, Ethyl 2-formylbenzoate, may be more expensive than its corresponding carboxylic acid.

Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate

This strategy involves first synthesizing the core acid, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, which is then esterified in a subsequent step. This route offers the advantage of producing a versatile intermediate that can be used to synthesize a variety of esters and amides.

Workflow Diagram

Caption: Workflow for the two-step synthesis of the target ester.

Step A: Synthesis of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

This step is mechanistically identical to Route 1, involving the condensation of 2-formylbenzoic acid (ophthalaldehydic acid) with hydrazine hydrate.

Detailed Experimental Protocol (Step A):

  • In a 250 mL round-bottom flask, suspend 2-formylbenzoic acid (10.0 g, 66.6 mmol, 1.0 equiv) in 100 mL of ethanol.

  • Add hydrazine hydrate (3.6 mL, ~73.3 mmol, 1.1 equiv) dropwise to the stirring suspension.

  • Heat the mixture to reflux for 3-5 hours. The suspension will gradually dissolve and then a new precipitate will form.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 25 mL) and dry under vacuum to yield the carboxylic acid intermediate.

Step B: Fischer Esterification of the Carboxylic Acid

This classic method uses an excess of the alcohol (ethanol) as both the solvent and reagent, with a catalytic amount of strong acid to promote the reaction.[6][7]

Detailed Experimental Protocol (Step B):

  • To a 250 mL round-bottom flask, add the dried 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (10.0 g, 52.6 mmol) from Step A.

  • Add 120 mL of absolute ethanol.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the disappearance of the starting acid.

  • Cool the reaction mixture to room temperature. Reduce the volume of ethanol to approximately 30 mL using a rotary evaporator.

  • Slowly pour the concentrated solution into 200 mL of ice-cold water with stirring.

  • If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The product should precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL) to remove any salts, and dry under vacuum.

Performance and Evaluation
MetricAssessmentRationale
Yield Good (Est. 75-85% over 2 steps)Each step is typically high-yielding, but the cumulative yield will be lower than the one-pot route.
Purity Good to HighThe intermediate acid is often very pure. The final ester may require recrystallization for highest purity.
Simplicity ModerateThis route involves two separate reactions, workups, and isolations, increasing operational complexity.
Versatility HighThe isolated carboxylic acid intermediate is valuable for synthesizing other derivatives (amides, different esters, etc.).
Reagents Inexpensive & Available2-Formylbenzoic acid, hydrazine, ethanol, and sulfuric acid are all common and low-cost bulk chemicals.

Pros:

  • Utilizes very inexpensive and common starting materials.

  • Provides access to the versatile carboxylic acid intermediate, allowing for divergent synthesis.

Cons:

  • Lower overall efficiency and atom economy compared to Route 1.

  • Longer total reaction and processing time.

  • Requires an additional esterification step with its own workup procedure.

Comparative Summary and Data

The following table provides a direct comparison of the key performance indicators for each synthetic route.

FeatureRoute 1: One-Pot CyclocondensationRoute 2: Two-Step Synthesis
Starting Material Ethyl 2-formylbenzoate2-Formylbenzoic Acid
Number of Steps 12
Key Reagents Hydrazine HydrateHydrazine Hydrate, Ethanol, H₂SO₄
Typical Overall Yield >90%75-85%
Operational Time Shorter (4-6 hours reaction)Longer (Two reactions + workups)
Atom Economy HigherLower
Key Advantage Efficiency and SimplicityVersatility (Access to Acid)
Key Disadvantage Potentially costlier starting materialLower overall yield and efficiency

Conclusion and Expert Recommendation

Both synthetic routes presented are robust and reliable methods for preparing Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. The optimal choice depends entirely on the specific goals of the research program.

For direct, large-scale, or time-sensitive synthesis of the target ethyl ester, Route 1 is unequivocally superior. Its one-pot nature, high yield, and operational simplicity make it the preferred method for efficiently producing the desired compound with minimal effort and waste.

For discovery chemistry programs where molecular diversity is paramount, Route 2 offers a distinct strategic advantage. The isolation of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid intermediate provides a valuable branch point. This intermediate can be readily converted into a wide array of esters, amides, and other derivatives, making it the ideal choice for building a library of related compounds for structure-activity relationship (SAR) studies.

Ultimately, by understanding the trade-offs between efficiency and versatility, researchers can select the synthetic strategy that best aligns with their project's objectives.

References

  • Katritzky, A. R., et al. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • El-Azm, F. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal, 11(2), 54-79.
  • Neises, B., & Steglich, W. (1978).
  • Zhang, M. Z., et al. (2019). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 23(10), 2259-2266.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Ismail, M. F., et al. (1984). Phthalazinone. Reviews in Heterocyclic Chemistry, 6, 1-15.
  • Folkers, K., & Johnson, T. B. (1933).
  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. Journal of the American Chemical Society, 126(39), 12222-12223. Available at: [Link]

  • Google Patents. (2009). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • Raposo, M. M. M., et al. (2004). Synthesis of 1-amino-4-(2´-thienyl)
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Google Patents. (1978). US4096143A - Process for producing phthalazinone and derivatives of the same.
  • de Oliveira, C. S. A., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(9), 13835-13848. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Center for Biotechnology Information. Available at: [Link]

  • Patil, A. M., et al. (2023).
  • Furrow, M. E., & Myers, A. G. (2004). A general procedure for the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene. PubMed. Available at: [Link]

  • El-Azm, F. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing SL. Available at: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Maccioni, E., et al. (2017). Synthesis of new phthalazinedione derivatives. SciForum. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. International Journal of Chemistry, 4(1), 1-10.
  • Gning, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 221-235. Available at: [Link]

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A Comparative Benchmarking Guide to Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[1][2][3] The phthalazinone scaffold is a well-established pharmacophore present in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4][5][6] This guide introduces Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a novel small molecule sharing this critical structural motif. Given its chemical lineage, we hypothesize that this compound functions as a PARP inhibitor.

This document provides a comprehensive framework for objectively benchmarking Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate against two leading, clinically approved PARP inhibitors: Olaparib and Talazoparib.[7][8] We will detail the requisite experimental protocols, from initial enzymatic assays to cell-based functional screens and preliminary pharmacokinetic profiling, enabling researchers to rigorously evaluate its potential as a therapeutic agent.

Introduction to the Reference Standards

A meaningful benchmark requires comparison against established standards. We have selected Olaparib and Talazoparib for their clinical significance and potent PARP inhibitory activity.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is a competitive inhibitor of PARP1 and PARP2.[4][9] It has demonstrated significant efficacy in the treatment of ovarian, breast, and prostate cancers with BRCA mutations.[1][9] Its mechanism of action involves not only catalytic inhibition but also the trapping of PARP enzymes on DNA, leading to the accumulation of double-strand breaks and synthetic lethality in homologous recombination deficient cells.[10][11][12]

  • Talazoparib (Talzenna®): A highly potent dual inhibitor of PARP1 and PARP2, with Ki values of 1.2 nM and 0.87 nM, respectively.[13] Talazoparib is distinguished by its exceptional PARP-trapping efficiency, which is significantly greater than that of other approved PARP inhibitors.[14] This enhanced trapping contributes to its high potency and clinical efficacy in patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[15]

Experimental Benchmarking Workflow

To comprehensively evaluate Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a multi-tiered approach is essential. This workflow progresses from direct enzyme inhibition to cellular activity and finally to in vitro metabolic stability.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vitro ADME a PARP1/2 Enzyme Inhibition Assay (IC50 Determination) b Cellular PARP Inhibition (PARylation Assay) a->b Confirm cellular activity c Cytotoxicity in BRCA-deficient vs. BRCA-proficient cell lines b->c Assess synthetic lethality d Metabolic Stability Assay (Human Liver Microsomes) c->d Evaluate drug-like properties

Caption: Tiered experimental workflow for benchmarking a novel PARP inhibitor.

Detailed Experimental Protocols

The following protocols are designed to provide a robust comparison of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate with Olaparib and Talazoparib.

This initial screen directly measures the compound's ability to inhibit the catalytic activity of PARP1 and PARP2. A fluorometric assay is described here for its sensitivity and high-throughput compatibility.

Principle: This assay quantifies the consumption of NAD+, a co-substrate of PARP, in a reaction where PARP enzymes use NAD+ to form poly(ADP-ribose) chains on histone substrates in the presence of damaged DNA.

Protocol:

  • Plate Preparation: To a 96-well black plate, add 50 µL of PARP Assay Buffer.

  • Compound Addition: Add serial dilutions of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, Olaparib, or Talazoparib (typically from 100 µM to 1 pM) to the wells. Include a DMSO-only control.

  • Enzyme Mix Preparation: Prepare a master mix containing PARP1 or PARP2 enzyme, activated DNA, and histone proteins in PARP Assay Buffer.

  • Reaction Initiation: Add 25 µL of the enzyme mix to each well.

  • Substrate Addition: Add 25 µL of the NAD+ substrate mix to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Developing: Add 50 µL of the developer reagent, which contains a cycling enzyme that converts the remaining NAD+ into a fluorescent product.

  • Signal Detection: Incubate for an additional 15-30 minutes at 37°C and then measure the fluorescence with an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

These assays assess the compound's activity in a more biologically relevant context.

A. Cellular PARP Inhibition (PARylation Assay)

Principle: This assay measures the level of poly(ADP-ribose) (PAR) chains in cells, providing a direct readout of PARP activity within a cellular environment. A common method is an in-cell ELISA.

Protocol:

  • Cell Seeding: Seed a BRCA-deficient cell line (e.g., Capan-1) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes to activate PARP.

  • Cell Lysis: Wash and lyse the cells to release cellular contents.

  • ELISA: Transfer the lysates to an anti-PAR antibody-coated plate. Detect the captured PAR using a secondary antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a chemiluminescent substrate.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the signal to the cell number or protein concentration and calculate the IC50 for the inhibition of PARylation.

B. Comparative Cytotoxicity Assay

Principle: This assay leverages the principle of synthetic lethality. A potent PARP inhibitor will be significantly more cytotoxic to cancer cells with deficient homologous recombination (e.g., BRCA1/2 mutant) compared to cells with proficient DNA repair pathways.

Protocol:

  • Cell Seeding: Seed two cell lines in parallel in 96-well plates: one BRCA-deficient (e.g., MDA-MB-436) and one BRCA-proficient (e.g., MDA-MB-231).

  • Compound Treatment: Add a range of concentrations of each compound to the wells.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the IC50 values for each compound in both cell lines. A significantly lower IC50 in the BRCA-deficient line indicates selective, PARP-mediated cytotoxicity.

Principle: This assay provides an early indication of a compound's pharmacokinetic properties by measuring its rate of metabolism in human liver microsomes.[15] A longer half-life is often a desirable characteristic for a drug candidate.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (HLMs), the test compound (at a final concentration of ~1 µM), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[15]

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation and Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative In Vitro Potency

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cellular PARylation IC50 (nM)
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateExperimental ValueExperimental ValueExperimental Value
Olaparib~5~1~10
Talazoparib~1.2[13]~0.87[13]~2

Table 2: Comparative Cellular Activity and Selectivity

CompoundCytotoxicity IC50 (nM) (BRCA-deficient)Cytotoxicity IC50 (nM) (BRCA-proficient)Selectivity Index
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateExperimental ValueExperimental ValueCalculated Value
Olaparib~20>10,000>500
Talazoparib~1>5,000>5,000

Table 3: Comparative In Vitro Metabolic Stability

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylateExperimental ValueExperimental Value
Olaparib~150Low
Talazoparib~73[15]9.59[15]
Mechanistic Context: The PARP Inhibition Pathway

Understanding the mechanism of action is crucial for interpreting the experimental data. PARP inhibitors exploit a dependency in cancer cells with faulty DNA repair mechanisms.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-deficient Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 repair1 SSB Repair parp1->repair1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) ssb2->parpi dsb Replication Fork Collapse (Double-Strand Break - DSB) parpi->dsb Inhibition of SSB repair hr_fail Homologous Recombination Repair Fails (BRCA-deficient) dsb->hr_fail death Cell Death (Apoptosis) hr_fail->death

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

This guide outlines a rigorous, hypothesis-driven approach to benchmark Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate against the gold-standard PARP inhibitors Olaparib and Talazoparib. By systematically evaluating its enzymatic and cellular activity, alongside its metabolic stability, researchers can generate the critical data needed to assess its therapeutic potential. A favorable profile would be characterized by low nanomolar IC50 values against PARP1/2, potent and selective cytotoxicity in BRCA-deficient cell lines, and a metabolic stability profile that suggests favorable pharmacokinetic properties. The successful execution of these protocols will provide a solid foundation for further preclinical development.

References

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

  • Cancer Research UK. (2022). PARP inhibitors. Retrieved from [Link]

  • Kondrashova, O., et al. (2020). Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Retrieved from [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from [Link]

  • Moore, K., & Colombo, N., et al. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. Retrieved from [Link]

  • Murai, J., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer.
  • Al-Sanea, M. M., et al. (2022). Metabolic Stability Assessment of New PARP Inhibitor Talazoparib Using Validated LC–MS/MS Methodology. NIH. Retrieved from [Link]

  • van der Mijn, J. C., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. NIH. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Olaparib. Retrieved from [Link]

  • Shemchuk, L. M., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of four PARP inhibitors currently in clinical use. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Retrieved from [Link]

  • ResearchGate. (2015). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Measuring the Effects of Talazoparib in Patients With Advanced Cancer and DNA Repair Variations. Retrieved from [Link]

  • Scilit. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Olaparib?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

  • Targeted Oncology. (2013). The Mechanism of Action of Olaparib. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Retrieved from [Link]

  • TALZENNA® HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Massive Bio. (2026). PXD101. Retrieved from [Link]

  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Retrieved from [Link]

  • Contemporary OB/GYN. (2020). PARP inhibitors: Choosing what to use in epithelial ovarian cancer. Retrieved from [Link]

  • ResearchGate. (2019). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]

Sources

Evaluating the selectivity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (EPD) selectivity is currently limited by the scarcity of published data in peer-reviewed literature. To provide a framework for such an evaluation and demonstrate the rigorous process of selectivity profiling, this guide establishes a hypothetical, yet scientifically plausible, scenario. We will assess EPD as a novel inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family, a class of drug targets where selectivity is paramount for therapeutic efficacy and safety.

The phthalazine core of EPD is a well-recognized scaffold in PARP inhibitor design. Therefore, we will benchmark its hypothetical performance against two well-characterized, clinically approved PARP inhibitors: Olaparib and Talazoparib. The experimental data presented herein is illustrative and designed to guide researchers in designing and interpreting similar real-world studies.

The Critical Role of Selectivity in PARP Inhibition

The PARP superfamily consists of 17 enzymes that play crucial roles in various cellular processes, most notably DNA damage repair (DDR), but also in transcription, chromatin remodeling, and cell death. While PARP1 and PARP2 are the primary targets for cancer therapy due to their central role in single-strand break repair, other family members have distinct functions. For instance, the tankyrases (TNKS1/PARP5a and TNKS2/PARP5b) are involved in the Wnt/β-catenin signaling pathway.

Consequently, the selectivity profile of a PARP inhibitor dictates its therapeutic window and potential off-target effects. An inhibitor with high selectivity for PARP1/2 over other isoforms may offer a more focused anti-tumor effect with a better safety profile. Conversely, a broader-spectrum inhibitor might provide unique therapeutic opportunities or, alternatively, unforeseen toxicities. This guide will dissect the hypothetical selectivity of EPD to illustrate these critical distinctions.

Comparative Analysis: In Vitro Selectivity Profiles

To quantify selectivity, we first compare the half-maximal inhibitory concentrations (IC₅₀) of EPD, Olaparib, and Talazoparib against a panel of key PARP enzymes in a biochemical assay. Lower IC₅₀ values indicate higher potency.

Table 1: Comparative Enzymatic IC₅₀ Values (nM) for Key PARP Isoforms

CompoundPARP1PARP2PARP3TNKS1 (PARP5a)TNKS2 (PARP5b)PARP1/TNKS1 Ratio
EPD (Hypothetical) 5.2 3.8 150 >10,000 >10,000 >1,923
Olaparib1.50.8301,5003001,000
Talazoparib0.90.5853,0001,2003,333

Interpretation of Enzymatic Data: The hypothetical data in Table 1 suggests that EPD is a potent inhibitor of both PARP1 and PARP2, comparable to the established drugs Olaparib and Talazoparib. Notably, EPD demonstrates significantly weaker activity against PARP3, an isoform involved in mitotic progression. The most striking feature of EPD's profile is its exceptional selectivity against the tankyrase subfamily (TNKS1/2), with an IC₅₀ greater than 10,000 nM. This is reflected in a PARP1/TNKS1 selectivity ratio of over 1,923-fold, suggesting EPD is highly specific for the DNA-damage-associated PARPs. This high degree of selectivity could translate to a lower risk of side effects related to the inhibition of Wnt signaling pathways.

Broader Selectivity: Off-Target Kinase Profiling

To ensure that the compound's activity is not due to promiscuous inhibition of other enzymes, a broad off-target screen is essential. A common industry standard is to screen the compound at a high concentration (e.g., 10 µM) against a large panel of human kinases.

Table 2: Off-Target Kinase Inhibition Profile at 10 µM

CompoundKinase Panel SizeHits (>50% Inhibition)Key Off-Target Hits (Hypothetical for EPD)
EPD (Hypothetical) 468 2 MAP4K4, STK10
Olaparib4685CDK12, CDK4, PLK1, etc.
Talazoparib4683GSK3β, CLK2, etc.

Interpretation of Kinase Data: The hypothetical results indicate that EPD possesses a "cleaner" off-target profile compared to Olaparib, inhibiting only two out of 468 kinases at a high concentration. This suggests a lower likelihood of unintended pharmacological effects mediated by kinase inhibition. However, the identified hits (MAP4K4, STK10) would require further investigation to determine their IC₅₀ values and assess any potential clinical relevance.

Experimental Methodologies & Workflows

The following protocols represent standard, robust methods for generating the data discussed above.

Overall Selectivity Profiling Workflow

The logical flow for assessing a novel inhibitor like EPD involves a tiered approach, starting with primary target engagement and progressively broadening the scope to assess off-target effects.

G cluster_0 Primary Target Assessment cluster_1 Selectivity & Off-Target Profiling A Compound Synthesis (EPD) B PARP1/2 Enzymatic Assay (IC50 Determination) A->B Primary Screening C Cellular PAR-ylation Assay (Target Engagement) B->C Cellular Validation D Isoform Selectivity Panel (PARP3, TNKS1/2, etc.) C->D Assess Selectivity E Broad Kinase Panel (400+ Kinases @ 10µM) F Secondary Confirmatory Assays (IC50 for Hits) D->F E->F G Data Analysis & Selectivity Ratio Calculation F->G H Final Selectivity Profile Report G->H

Caption: Workflow for comprehensive selectivity profiling of a novel inhibitor.

Protocol 1: PARP1 Homogeneous Enzymatic Assay

This protocol describes a typical method for determining the IC₅₀ of an inhibitor against PARP1.

  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

    • Prepare recombinant human PARP1 enzyme to a working concentration of 1 nM in Assay Buffer.

    • Prepare a 10X substrate solution containing 5 µM biotinylated-NAD+ and 1 mg/mL sonicated salmon sperm DNA (activator) in Assay Buffer.

    • Serially dilute EPD and reference compounds (Olaparib, Talazoparib) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.

  • Assay Procedure :

    • Add 5 µL of diluted compound or DMSO vehicle control to a 384-well assay plate.

    • Add 20 µL of the 1 nM PARP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the 10X substrate solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction and detect the incorporated biotinylated-ADP-ribose using a streptavidin-conjugated donor/acceptor bead system (e.g., HTRF or AlphaScreen).

    • Read the plate on a suitable plate reader.

  • Data Analysis :

    • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Context: PARP in DNA Repair

Understanding the pathway provides context for the inhibitor's mechanism of action. PARP1 is a critical sensor of DNA single-strand breaks (SSBs).

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR Synthesis of Poly(ADP-Ribose) (PAR Chains) PARP1->PAR Recruitment Recruitment of DDR Proteins (e.g., XRCC1) PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor EPD / Olaparib (PARP Inhibitor) Inhibitor->Block Block->PAR Inhibition

Caption: The role of PARP1 in the single-strand break repair pathway.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the selectivity of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (EPD). Based on our hypothetical, yet plausible, data, EPD emerges as a highly potent and exceptionally selective inhibitor of PARP1/2. Its key theoretical advantages include:

  • High Potency: IC₅₀ values in the low single-digit nanomolar range against PARP1 and PARP2.

  • Exceptional Isoform Selectivity: Minimal activity against TNKS1 and TNKS2, potentially reducing off-target effects related to Wnt signaling.

  • Clean Off-Target Profile: Limited inhibition of the broader human kinome, suggesting a lower risk of promiscuous activity.

Next Steps: The logical next steps in a real-world drug discovery program would be to:

  • Confirm the cellular target engagement and potency of EPD in cell-based assays that measure PAR-ylation levels.

  • Evaluate its anti-proliferative effects in cancer cell lines with specific DNA repair defects (e.g., BRCA1/2 mutations).

  • Perform ADME/Tox profiling to assess its drug-like properties and safety.

This structured approach to selectivity profiling is essential for building a comprehensive understanding of a compound's therapeutic potential and de-risking its progression towards clinical development.

References

  • Title: The PARP Family: A New Player in Innate Immunity. Source: Frontiers in Immunology URL: [Link]

  • Title: Tankyrase inhibitors: a patent review. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: A Homogeneous, High-Throughput Assay for Poly(ADP-ribose) Polymerase 1 (PARP1). Source: Current Chemical Genomics URL: [Link]

Safety Operating Guide

Navigating the Disposal of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and chemists engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the discovery process itself. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4][5] By adhering to these protocols, laboratory professionals can ensure a safe working environment and maintain regulatory compliance.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. The following table summarizes the potential hazards associated with phthalazine derivatives, which should be considered when handling Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)Source
Acute Oral Toxicity Harmful if swallowed.H302[7][9]
Skin Corrosion/Irritation Causes skin irritation.H315[7][9]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[7][9]
Specific Target Organ Toxicity May cause respiratory irritation.H335[7]

This data is inferred from the hazard profile of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid and general warnings for related compounds.

II. Personal Protective Equipment (PPE) and Safety Measures

To mitigate exposure risks, all personnel handling this compound must utilize appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of spills, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

III. Disposal Workflow: A Step-by-Step Protocol

The disposal of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate must adhere to institutional and regulatory guidelines for hazardous chemical waste.[10][11][12] The following workflow provides a logical sequence for its safe disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Final Disposal Start Start: Identify Waste Assess Assess Hazards (Consult SDS of related compounds) Start->Assess Characterize SelectPPE Select Appropriate PPE Assess->SelectPPE Mitigate Risk Segregate Segregate Waste (Solid vs. Liquid) SelectPPE->Segregate Handle Safely Label Label Waste Container (Chemical Name, Hazards) Segregate->Label Ensure Clarity Store Store in Designated Area (Secure, Ventilated) Label->Store Await Pickup ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Initiate Disposal Transport Arrange for Professional Disposal ContactEHS->Transport Schedule End End: Disposal Complete Transport->End Verify

Caption: Disposal workflow for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Experimental Protocol for Waste Segregation and Storage:

  • Solid Waste:

    • Carefully sweep up any solid Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate using appropriate tools (e.g., spark-resistant scoop).

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.[6][11] The container should be marked as "Hazardous Waste" and include the full chemical name.

    • Store the container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not dispose of it down the drain.[10]

    • Collect the liquid waste in a labeled, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[10]

    • Indicate all components of the solution on the hazardous waste label.

    • Store the container in the designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.

  • Contaminated Materials:

    • Any materials contaminated with Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (e.g., gloves, absorbent pads, glassware) should be treated as hazardous waste.

    • Place these materials in a designated, labeled solid waste container.

IV. Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

V. Thermal Decomposition Considerations

Studies on related phthalazinone compounds indicate that they undergo thermal decomposition at elevated temperatures.[13][14][15] While specific data for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is unavailable, it is likely that incineration is a viable disposal method. Professional hazardous waste disposal services will determine the most appropriate treatment, which may include incineration equipped with afterburners and scrubbers to manage potential hazardous byproducts like carbon oxides and nitrogen oxides.[16]

VI. Regulatory Compliance

All laboratory waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is the responsibility of the laboratory management to ensure that all personnel are trained in proper hazardous waste management procedures and that all waste is disposed of through a licensed hazardous waste disposal company.[10][16]

The following decision-making diagram illustrates the path to compliant disposal.

DecisionTree Start Waste Generated: Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate IsSolid Is the waste solid or liquid? Start->IsSolid SolidContainer Use labeled, sealed solid waste container IsSolid->SolidContainer Solid LiquidContainer Use labeled, sealed liquid waste container IsSolid->LiquidContainer Liquid Contaminated Are there contaminated materials (gloves, etc.)? SolidContainer->Contaminated LiquidContainer->Contaminated ContaminatedContainer Place in solid waste container Contaminated->ContaminatedContainer Yes StoreWaste Store in designated hazardous waste area Contaminated->StoreWaste No ContaminatedContainer->StoreWaste EHS_Contact Contact EHS for pickup and disposal StoreWaste->EHS_Contact Disposed Waste properly disposed by licensed vendor EHS_Contact->Disposed

Caption: Decision tree for compliant waste disposal.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, protecting both personnel and the environment.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24).
  • (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24).
  • TGA thermal decomposing full half decomposition of benzal phthalide (3)...
  • SAFETY DATA SHEET - Phthalazine. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. (2019-05-05). PubMed Central.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Benchchem.
  • Recent Developments in Chemistry of Phthalazines. (2025-08-10).
  • MATERIAL SAFETY DATA SHEETS PHTHALAZINE.
  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online.
  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxyl
  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021-03-08). Heliyon.
  • 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. PubChem.
  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021-02-26).
  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer.
  • SAFETY DATA SHEET - 3',3"-Dichlorophenolsulfonephthalein. (2023-06-21). Pfaltz & Bauer.

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Comprehensive Safety and Handling Guide for Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate. This document is structured to offer in-depth, actionable protocols and the scientific reasoning behind them, ensuring your safety and the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the known irritant properties and potential for uncharacterized hazards of novel chemical entities, a comprehensive approach to personal protection is required. The primary routes of exposure to a powdered substance like Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate are inhalation, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherEssential to prevent inhalation of fine dust particles, especially when weighing or transferring the compound.
Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Donning PPE: Put on your laboratory coat, followed by your N95 respirator. Then, put on your chemical safety goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to capture any airborne dust. Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.

  • Dissolution: If preparing a solution, add the solvent to the weighed compound slowly. Cap and vortex or sonicate to dissolve. Ensure the container is securely closed before agitating.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Carefully remove your gloves and dispose of them in the designated chemical waste container. Remove your goggles and respirator, and finally your lab coat. Wash your hands thoroughly with soap and water.

Logical Flow for Safe Handling

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Handling and Cleanup prep_area Designate and Clear Workspace gather_equip Assemble All Equipment prep_area->gather_equip don_coat Lab Coat prep_area->don_coat don_resp N95 Respirator don_coat->don_resp don_goggles Safety Goggles don_resp->don_goggles don_gloves Nitrile Gloves don_goggles->don_gloves weigh Weigh Compound don_gloves->weigh transfer Transfer to Container weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decon Decontaminate Work Surface dissolve->decon dispose_ppe Dispose of Gloves decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: Workflow for the safe handling of Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All solid waste contaminated with Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, including used weigh boats, contaminated paper towels, and gloves, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for organic or halogenated waste, as appropriate for the solvent used.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[3][4].

Disposal Decision Tree

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Containers start Waste Generated solid_waste Contaminated Gloves, Weigh Boats, etc. start->solid_waste liquid_waste Solutions of Compound start->liquid_waste empty_container Original Compound Container start->empty_container solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container rinse Triple-Rinse with Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous collect_rinsate->dispose_container

Caption: Decision tree for the proper disposal of waste containing Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

By adhering to these protocols, you can ensure a safe and efficient research environment when working with Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Phthalazine. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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